Product packaging for 2,4-Dihydroxy-5-nitrobenzoic acid(Cat. No.:CAS No. 13722-96-8)

2,4-Dihydroxy-5-nitrobenzoic acid

Cat. No.: B1318013
CAS No.: 13722-96-8
M. Wt: 199.12 g/mol
InChI Key: DVHFWKCHUQZGSF-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H5NO6 and its molecular weight is 199.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO6 B1318013 2,4-Dihydroxy-5-nitrobenzoic acid CAS No. 13722-96-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dihydroxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHFWKCHUQZGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40929741
Record name 2,4-Dihydroxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13722-96-8
Record name Benzoic acid, 2,4-dihydroxy-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013722968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dihydroxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2,4-dihydroxy-5-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-dihydroxy-5-nitrobenzoic acid, a valuable compound in various research and development applications. This document details the synthetic pathway, experimental protocols, and key characterization data.

Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the carboxylation of resorcinol via the Kolbe-Schmitt reaction to yield 2,4-dihydroxybenzoic acid. This intermediate is then subjected to nitration to introduce a nitro group at the 5-position of the aromatic ring.

A patent describes a method for synthesizing 5-amino-2,4-dihydroxybenzoic acid which includes the nitration of 2,4-dihydroxybenzoic acid to obtain 5-nitro-2,4-dihydroxybenzoic acid as a key intermediate[1][2].

Synthesis Workflow

SynthesisWorkflow Resorcinol Resorcinol DHBA 2,4-dihydroxybenzoic acid Resorcinol->DHBA Kolbe-Schmitt Reaction (CO2, K2CO3/NaHCO3) Target This compound DHBA->Target Nitration (HNO3/H2SO4)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-dihydroxybenzoic Acid (Kolbe-Schmitt Reaction)

This protocol is adapted from a patented procedure for the preparation of 2,4-dihydroxybenzoic acid[3].

Materials:

  • Resorcinol

  • Potassium bicarbonate

  • Sodium bicarbonate

  • Carbon dioxide

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • In a solids mixer, combine 1 kg of potassium bicarbonate, 2 kg of sodium bicarbonate, and 700 g of resorcinol.

  • Heat the mixture to 110°C with continuous mixing under a stream of carbon dioxide.

  • Maintain the reaction at this temperature for 3 hours.

  • Cool the mixture while still mixing.

  • Introduce the resulting pulverulent product (2.77 kg) into 10 L of water.

  • Adjust the pH of the mixture to 3 with concentrated hydrochloric acid to precipitate the product.

  • Filter the precipitate by suction and dry to obtain 2,4-dihydroxybenzoic acid.

Step 2: Synthesis of this compound (Nitration)

This protocol is based on the nitration of 2,4-dihydroxybenzoic acid as described in a patent for the synthesis of its amino derivative[1].

Materials:

  • 2,4-dihydroxybenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (65-68%)

  • Ice

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve 2,4-dihydroxybenzoic acid in concentrated sulfuric acid at a temperature maintained between 0 and 5°C using an ice bath.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for 2-3 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product.

  • The crude product can be further purified by recrystallization from a suitable solvent such as aqueous ethanol.

Characterization

This compound is a light red to red powder or crystalline solid.

Physicochemical Properties
PropertyValueReference
IUPAC Name This compound
CAS Number 13722-96-8
Molecular Formula C₇H₅NO₆
Molecular Weight 199.12 g/mol
Appearance Light red to red powder or crystals
Purity 95%
Storage Temperature Room Temperature
Spectroscopic Data

¹H NMR (DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5s1HH-6
~6.5s1HH-3
~11.0-13.0br s3H-COOH, 2 x -OH

¹³C NMR (DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~170-COOH
~160C-4 (C-OH)
~155C-2 (C-OH)
~135C-5 (C-NO₂)
~120C-6
~110C-1
~105C-3
Wavenumber (cm⁻¹)Assignment
3500-3300O-H stretch (hydroxyl)
3300-2500O-H stretch (carboxylic acid)
1700-1680C=O stretch (carboxylic acid)
1600, 1450C=C stretch (aromatic)
1550-1500, 1350-1300N-O stretch (nitro group)
m/zAssignment
199[M]⁺ (Molecular ion)
182[M-OH]⁺
154[M-COOH]⁺
136[M-COOH-H₂O]⁺

Logical Relationships in Characterization

The structural features of this compound directly correlate with the expected spectroscopic data. The presence of hydroxyl, carboxyl, and nitro functional groups, along with the substitution pattern on the aromatic ring, dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in mass spectrometry.

CharacterizationLogic cluster_structure Molecular Structure cluster_spectra Spectroscopic Data Aromatic Ring Aromatic Ring NMR NMR (Chemical Shifts, Coupling) Aromatic Ring->NMR Aromatic protons (δ 7-9 ppm) Carboxyl Group Carboxyl Group Carboxyl Group->NMR Carboxyl proton (δ 10-13 ppm) IR IR (Vibrational Frequencies) Carboxyl Group->IR C=O stretch (~1700 cm⁻¹) Hydroxyl Groups Hydroxyl Groups Hydroxyl Groups->NMR Hydroxyl protons (broad signal) Hydroxyl Groups->IR O-H stretch (~3400 cm⁻¹) Nitro Group Nitro Group Nitro Group->IR N-O stretches (~1530, 1350 cm⁻¹) MS MS (m/z values) Molecular Structure Molecular Structure Molecular Structure->MS Molecular Ion Peak (m/z = 199)

Caption: Correlation between molecular structure and spectroscopic data.

References

"physical and chemical properties of 2,4-dihydroxy-5-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,4-dihydroxy-5-nitrobenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details available data on its properties, experimental protocols for its synthesis and analysis, and its potential biological activities.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound2,4-dihydroxybenzoic acid (Parent Compound)2-hydroxy-5-nitrobenzoic acid (Isomer)
Molecular Formula C₇H₅NO₆C₇H₆O₄C₇H₅NO₅
Molecular Weight 199.12 g/mol 154.12 g/mol [1]183.12 g/mol [2]
Melting Point Data not available229 °C (444 °F; 502 K)[1]228-231 °C[2]
Boiling Point Decomposes before boiling237.46°C (rough estimate)[3]Not available
Solubility Expected to have moderate solubility in polar organic solvents.Soluble in water, ethanol, diethyl ether, and benzene.[1][4] Water solubility: 8 g/L (20 °C).[3]Soluble in water (1g in 1475ml), freely soluble in alcohol and diethyl ether.[5]
pKa Data not available3.11, 8.55, 14.0[1]Data not available
Appearance Expected to be a crystalline solidWhite to off-white crystalline powder.[4]Light yellow crystalline powder
Spectral Data

Table 2: Spectral Data for 2,4-dihydroxybenzoic acid

SpectrumData
¹H NMR Spectral data available.[6][7]
¹³C NMR Spectral data available.[8]
FTIR Spectral data available.[9][10][11]
UV-Vis Absorption Maxima: 208 nm, 258 nm, 296 nm.[12]

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound is through the nitration of its precursor, 2,4-dihydroxybenzoic acid.[1][13]

A well-established method for synthesizing 2,4-dihydroxybenzoic acid is the Kolbe-Schmitt reaction, which involves the carboxylation of resorcinol.[1][14][15][16]

Protocol:

  • In a suitable reaction vessel, combine resorcinol with an alkali bicarbonate (e.g., potassium bicarbonate or a mixture of sodium and potassium bicarbonates).

  • Heat the mixture under a carbon dioxide atmosphere. A typical reaction temperature is around 110-120°C.[16]

  • Maintain the reaction for several hours (e.g., 3 hours) with mixing.[16]

  • After cooling, the solid reaction mixture is dissolved in water.

  • The solution is then acidified with a strong acid, such as hydrochloric acid, to a pH of approximately 3.[16]

  • The precipitated 2,4-dihydroxybenzoic acid is collected by filtration, washed with cold water, and dried.

The following is a general protocol for the nitration of a dihydroxybenzoic acid derivative, which can be adapted for the synthesis of this compound.

Protocol:

  • In a flask equipped with a stirrer and a thermometer, dissolve 2,4-dihydroxybenzoic acid (1 equivalent) in a suitable solvent such as acetonitrile.[17]

  • Cool the solution in an ice bath.

  • Slowly add concentrated nitric acid (e.g., 2.4 equivalents) dropwise to the cooled solution while maintaining the temperature between 35-50°C.[17]

  • After the addition is complete, continue stirring the reaction mixture at this temperature for a set period (e.g., 3.5 hours).[17]

  • Quench the reaction by pouring the mixture into a beaker containing crushed ice or cold distilled water.[17]

  • The precipitated product, this compound, is then collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent, such as distilled water.[17]

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound and its related compounds. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient and a UV detector is a common setup for separating and quantifying aromatic acids.

Biological Activity

Xanthine Oxidase Inhibition

There is strong evidence to suggest that this compound may act as an inhibitor of xanthine oxidase, an enzyme crucial in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[18] Overproduction of uric acid can lead to hyperuricemia and gout.

Studies have shown that 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), a structurally similar compound, is a potent inhibitor of xanthine oxidase with an IC₅₀ value of 3 µM.[14][18] Importantly, DHNB is slowly converted to its corresponding carboxylic acid, 3,4-dihydroxy-5-nitrobenzoic acid, by xanthine oxidase, suggesting that the benzoic acid derivative is also involved in the inhibitory mechanism.[18] While direct experimental data on the IC₅₀ of this compound is not currently available, its structural similarity to the active metabolite of DHNB points towards its potential as a xanthine oxidase inhibitor.

The following is a general protocol for determining the inhibitory effect of a compound on xanthine oxidase activity.

Materials:

  • Xanthine Oxidase from bovine milk

  • Xanthine (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Test compound (this compound)

  • Allopurinol (positive control)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and the test compound at various concentrations.

  • Add xanthine oxidase to the mixture and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the substrate, xanthine.

  • Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over a set period.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

  • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Synthesis Workflow

G Synthesis of this compound Resorcinol Resorcinol DHBA 2,4-dihydroxybenzoic acid Resorcinol->DHBA Kolbe-Schmitt Reaction (CO₂, Alkali, Heat) Nitro_DHBA This compound DHBA->Nitro_DHBA Nitration (Conc. HNO₃)

Caption: Workflow for the synthesis of this compound.

Xanthine Oxidase Inhibition Pathway

G Inhibition of Xanthine Oxidase Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation Uric_Acid Uric Acid Xanthine->Uric_Acid Oxidation XO Xanthine Oxidase Inhibitor This compound Inhibitor->XO Inhibition

Caption: Inhibition of the xanthine oxidase pathway by this compound.

References

"2,4-dihydroxy-5-nitrobenzoic acid CAS number and molecular structure"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dihydroxy-5-nitrobenzoic acid, also known as 5-nitro-β-resorcylic acid, is a nitrated derivative of β-resorcylic acid. Its chemical structure, featuring a benzoic acid backbone with two hydroxyl groups and a nitro group, makes it a compound of interest for various chemical and biological applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and potential biological significance, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a solid, typically appearing as a light red to red powder or crystals. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 13722-96-8
Molecular Formula C₇H₅NO₆
Molecular Weight 199.12 g/mol
Synonyms 5-Nitro-2,4-resorcylic acid
Physical Form Light red to red powder or crystals
Purity Commonly available at ≥95%
Storage Room Temperature

Molecular Structure:

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 2,4-dihydroxybenzoic acid (β-resorcylic acid). A representative experimental protocol is detailed below.

Materials:

  • 2,4-dihydroxybenzoic acid (2,4-DHBA)

  • Concentrated nitric acid

  • Acetonitrile

  • Distilled water or crushed ice

  • Standard laboratory glassware (beaker, flask, etc.)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a suitable reaction flask, dissolve 2,4-dihydroxybenzoic acid in acetonitrile.

  • While stirring, slowly add concentrated nitric acid dropwise to the solution. The temperature should be carefully controlled during the addition, ideally between 35-50°C.

  • Continue stirring the reaction mixture at this temperature for approximately 3.5 hours.

  • After the reaction is complete, quench the reaction by pouring the mixture into a beaker containing distilled water or crushed ice. This will cause the product to precipitate.

  • Collect the precipitated solid by filtration.

  • Wash the filter cake with cold distilled water to remove any residual acid and impurities.

  • Dry the product, a light-yellow solid, to obtain this compound. The purity of the product can be assessed by techniques such as HPLC.[1]

G cluster_synthesis Synthesis Workflow Dissolve 2,4-DHBA Dissolve 2,4-DHBA Nitric Acid Addition Nitric Acid Addition Dissolve 2,4-DHBA->Nitric Acid Addition Acetonitrile Stirring (3.5h, 35-50°C) Stirring (3.5h, 35-50°C) Nitric Acid Addition->Stirring (3.5h, 35-50°C) Controlled Temp. Quench Quench Stirring (3.5h, 35-50°C)->Quench Water/Ice Filtration Filtration Quench->Filtration Precipitate Forms Washing Washing Filtration->Washing Cold Water Drying Drying Washing->Drying Final Product Final Product Drying->Final Product

Caption: Workflow for the synthesis of this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Reference: 2,4-dihydroxybenzoic acid)
Nucleus Solvent Chemical Shift (δ, ppm)
¹H NMRDMSO-d₆Aromatic protons typically appear in the range of 6.0-8.0 ppm. Hydroxyl and carboxylic acid protons will show broad signals at higher chemical shifts.
¹³C NMRDMSO-d₆Aromatic carbons typically appear between 100-160 ppm. The carboxylic carbon will be further downfield, generally >160 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy (Reference: 2,4-dihydroxybenzoic acid)
Functional Group Characteristic Absorption (cm⁻¹)
O-H (hydroxyl)Broad peak around 3200-3600
O-H (carboxylic acid)Very broad peak from 2500-3300
C=O (carboxylic acid)Strong, sharp peak around 1650-1700
C=C (aromatic)Peaks in the 1450-1600 region
C-OPeaks in the 1000-1300 region

Note: The addition of the nitro group in this compound would introduce characteristic strong asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

UV-Visible (UV-Vis) Spectroscopy (Reference: 2,4-dihydroxybenzoic acid)
Solvent λmax (nm)
Acidic mobile phase (pH ≤ 3)208, 258, 296[2][3]

Note: The nitro group is a chromophore and is expected to cause a bathochromic (red) shift in the absorption maxima.

Potential Applications in Drug Development

While direct biological studies on this compound are limited, research on structurally similar compounds suggests potential therapeutic applications.

Xanthine Oxidase Inhibition

A closely related compound, 3,4-dihydroxy-5-nitrobenzaldehyde, has been identified as a potent inhibitor of xanthine oxidase.[4][5] This enzyme plays a crucial role in purine metabolism and its overactivity can lead to hyperuricemia and gout. The study demonstrated that the aldehyde is slowly converted to its corresponding carboxylic acid, 3,4-dihydroxy-5-nitrobenzoic acid, by xanthine oxidase. This suggests that this compound may also exhibit inhibitory activity against this enzyme, making it a candidate for the development of new treatments for gout and other conditions associated with high uric acid levels.

Experimental Protocol for Xanthine Oxidase Activity Assay:

A typical assay to determine xanthine oxidase inhibitory activity involves the following steps:

  • Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (this compound), and xanthine oxidase enzyme.

  • Incubate the mixture for a defined period.

  • Initiate the enzymatic reaction by adding the substrate, xanthine.

  • Monitor the formation of uric acid, the product of the reaction, by measuring the increase in absorbance at 295 nm using a spectrophotometer.

  • Calculate the percentage of inhibition by comparing the rate of uric acid formation in the presence and absence of the test compound.

cluster_pathway Xanthine Oxidase Pathway and Inhibition cluster_inhibition Potential Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Hyperuricemia/Gout Hyperuricemia/Gout Uric Acid->Hyperuricemia/Gout This compound This compound Xanthine Oxidase Xanthine Oxidase This compound->Xanthine Oxidase Inhibits

References

Spectroscopic and Mechanistic Insights into 2,4-Dihydroxy-5-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2,4-dihydroxy-5-nitrobenzoic acid, a nitroaromatic compound with potential applications in various scientific fields. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide presents a detailed analysis based on predicted values and data from structurally related compounds. It includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a discussion of its potential biological significance, visualized through a relevant signaling pathway.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)1HCarboxylic acid (-COOH)
~11.0Singlet (broad)1HPhenolic hydroxyl (-OH at C2)
~10.5Singlet (broad)1HPhenolic hydroxyl (-OH at C4)
~8.5Singlet1HAromatic proton (H-6)
~6.5Singlet1HAromatic proton (H-3)

¹³C NMR (Carbon-13) NMR Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Carbon Assignment
~170C=O (Carboxylic acid)
~160C-2 (Aromatic, attached to -OH)
~155C-4 (Aromatic, attached to -OH)
~140C-5 (Aromatic, attached to -NO₂)
~125C-6 (Aromatic)
~110C-1 (Aromatic, attached to -COOH)
~105C-3 (Aromatic)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and nitro groups.

Characteristic IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)Functional GroupDescription
3500-3300O-HPhenolic hydroxyl stretch
3300-2500O-HCarboxylic acid hydroxyl stretch (broad)
1700-1680C=OCarboxylic acid carbonyl stretch
1600-1450C=CAromatic ring stretch
1550-1500 & 1350-1300N-ONitro group asymmetric and symmetric stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Mass Spectrometry Data (Predicted)

m/zIonDescription
199[M]⁺Molecular ion
182[M-OH]⁺Loss of hydroxyl radical from the carboxylic acid
154[M-COOH]⁺Loss of the carboxylic acid group
153[M-NO₂]⁺Loss of the nitro group
136[M-COOH-H₂O]⁺Subsequent loss of water from the [M-COOH]⁺ fragment
123[M-NO₂-NO]⁺Loss of nitric oxide from the [M-NO₂]⁺ fragment

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 500 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-64 (signal-to-noise dependent).

      • Acquisition Time: 3-4 seconds.

      • Relaxation Delay: 2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (zgpg30).

      • Number of Scans: 1024 or more (due to low natural abundance).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shifts to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 1-10 µg/mL with an appropriate solvent mixture (e.g., 50:50 methanol:water).

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Parameters (Electrospray Ionization - ESI):

    • Ionization Mode: Negative and Positive.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Scan Range: m/z 50-500.

    • For fragmentation data (MS/MS), select the precursor ion (m/z 199 in positive mode or m/z 198 in negative mode) and apply a collision energy of 10-30 eV.

Potential Biological Significance and Signaling Pathway

Some dihydroxybenzoic acid derivatives have been investigated for their potential anticancer activities.[1] These compounds can influence various signaling pathways that are crucial for cancer cell proliferation and survival. One such key pathway is the PI3K/Akt signaling cascade, which is often hyperactivated in many types of cancer.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Bad Bad Akt->Bad DHBA 2,4-Dihydroxy-5- nitrobenzoic Acid DHBA->Akt inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis Bad->Apoptosis_Inhibition

Caption: Proposed mechanism of anticancer activity via inhibition of the PI3K/Akt signaling pathway.

In this proposed mechanism, this compound could potentially inhibit the phosphorylation and activation of Akt. This would, in turn, suppress downstream signaling through mTOR, leading to a decrease in cell growth and proliferation. Furthermore, the inhibition of Akt could prevent the inactivation of pro-apoptotic proteins like Bad, thereby promoting programmed cell death (apoptosis) in cancer cells.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While awaiting the public availability of direct experimental data, the predicted values and detailed protocols herein serve as a valuable resource for researchers. The exploration of its potential role in modulating critical cellular signaling pathways underscores the importance of further investigation into the biological activities of this and related nitroaromatic compounds.

References

An In-depth Technical Guide to the Biological Activity of 2,4-Dihydroxy-5-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of 2,4-dihydroxy-5-nitrobenzoic acid derivatives. This class of compounds has emerged as a scaffold of interest in medicinal chemistry, demonstrating a range of biological effects including antimicrobial and anticancer activities. This document consolidates quantitative data, presents detailed experimental protocols, and visualizes key pathways to support further research and development in this area.

Synthesis of 2,4-Dihydroxybenzoic Acid and its Derivatives

The synthesis of derivatives typically begins with the parent compound, 2,4-dihydroxybenzoic acid (β-resorcylic acid), which can be prepared from resorcinol via the Kolbe-Schmitt reaction. Subsequent derivatization can be achieved through standard organic chemistry transformations.

General Synthesis of Hydrazide-Hydrazone Derivatives

A common route to synthesize bioactive hydrazide-hydrazone derivatives involves a two-step process starting from 2,4-dihydroxybenzoic acid. The acid is first esterified and then reacted with hydrazine hydrate to form the key hydrazide intermediate. This intermediate is then condensed with various aromatic aldehydes to yield the final hydrazide-hydrazone derivatives.[1]

Biological Activities and Quantitative Data

Derivatives of 2,4-dihydroxybenzoic acid, particularly those incorporating a nitro-phenyl moiety, have shown significant potential in antimicrobial and anticancer applications. The biological activity is often quantified by the Minimum Inhibitory Concentration (MIC) for antimicrobial effects and the half-maximal inhibitory concentration (IC50) for cytotoxic effects.

Antimicrobial Activity

Hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have been evaluated for their activity against a panel of Gram-positive and Gram-negative bacteria. The presence of a nitrophenyl substituent has been noted in compounds exhibiting antimicrobial effects.[1]

Table 1: Antimicrobial Activity (MIC) of 2,4-Dihydroxybenzoic Acid Hydrazide-Hydrazone Derivatives

CompoundDerivative StructureTest OrganismMIC (µg/mL)Reference
1 N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazideStaphylococcus aureus ATCC 25923250[1]
Staphylococcus epidermidis ATCC 12228500[1]
Enterococcus faecalis ATCC 292121000[1]
Escherichia coli ATCC 25922500[1]
Pseudomonas aeruginosa ATCC 278531000[1]
2 N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazideStaphylococcus aureus ATCC 25923500[1]
Staphylococcus epidermidis ATCC 122281000[1]
Enterococcus faecalis ATCC 292121000[1]
Antiproliferative and Cytotoxic Activity

The anticancer potential of these derivatives has been investigated against several human cancer cell lines. Notably, compounds featuring a nitrophenyl group have demonstrated significant cytotoxicity, with some showing high selectivity for cancer cells over normal cell lines.[1]

Table 2: Antiproliferative Activity (IC₅₀) of 2,4-Dihydroxybenzoic Acid Hydrazide-Hydrazone Derivatives

CompoundDerivative StructureCancer Cell LineIC₅₀ (µM)Reference
3 N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide769-P (Renal)45.42[1]
H1563 (Lung)65.67[1]
LN-229 (Glioblastoma)130.17[1]
4 N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide769-P (Renal)12.39[1]
HepG2 (Liver)7.81[1]
LN-229 (Glioblastoma)0.77[1]
Xanthine Oxidase Inhibition

While not a 2,4-dihydroxy derivative, the structurally related compound 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase (XO), an enzyme implicated in hyperuricemia and gout.[2][3][4] DHNB exhibits an IC₅₀ value of 3 µM against XO.[2][3] This suggests that dihydroxy-nitrobenzoic acid scaffolds are promising for the development of XO inhibitors.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of this compound derivatives are likely mediated through various signaling pathways. Based on the activities of structurally related nitrobenzoic and dihydroxybenzoic acids, the NF-κB and Nrf2 pathways are of particular interest.

Inhibition of NF-κB Signaling Pathway

Nitro-substituted benzoic acid derivatives have been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[5] NF-κB is a key transcription factor that regulates inflammation, cell proliferation, and survival. Its inhibition can lead to anti-inflammatory and pro-apoptotic effects, which are desirable in cancer therapy. The proposed mechanism involves the suppression of IκBα degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Inhibition Potential NF-κB Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylation IkBa_p P-IκBα j1 IkBa->j1 p65 p65 p65->j1 p50 p50 p50->j1 j2 IkBa_p->j2 Ubiquitination & Degradation j1->IKK NF-κB Complex p65_nuc j2->p65_nuc p65 p50_nuc j2->p50_nuc p50 DNA DNA p65_nuc->DNA p50_nuc->DNA Response Inflammatory & Pro-survival Genes DNA->Response Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK Derivative 2,4-Dihydroxy-5-nitrobenzoic Acid Derivative Derivative->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway.

Activation of the Nrf2/ARE Pathway

Dihydroxybenzoic acid moieties are known for their antioxidant properties. This activity may be mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Oxidative stress or electrophilic compounds can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Nrf2_Activation Potential Nrf2 Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 j1 Keap1->j1 Nrf2 Nrf2 Nrf2->j1 j1->Keap1 Nrf2-Keap1 Complex (Inactive) Nrf2_nuc j1->Nrf2_nuc Nrf2 Release & Translocation ARE ARE (DNA) Nrf2_nuc->ARE Response Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, GCL) ARE->Response ROS Oxidative Stress (ROS) ROS->j1 Induces Dissociation Derivative 2,4-Dihydroxybenzoic Acid Derivative Derivative->j1 Induces Dissociation

Caption: Potential activation of the Nrf2 antioxidant response pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.

Synthesis of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid[1]

This protocol describes the condensation reaction to form the hydrazide-hydrazone derivatives.

  • Dissolution: Dissolve 0.001 mole of the hydrazide of 2,4-dihydroxybenzoic acid in 5 mL of 96% ethanol by heating the mixture under reflux.

  • Addition: To the hot solution, add 0.0011 mole of the appropriate aromatic aldehyde.

  • Reaction: Continue heating the mixture under reflux until a precipitate is formed. The reaction time is typically between 15 and 40 minutes.

  • Isolation: After the reaction is complete, cool the mixture. Collect the precipitated product by filtration.

  • Purification: Wash the collected solid with cold ethanol and then dry. Further purification can be achieved by recrystallization from an appropriate solvent if necessary.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus) to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Serially dilute the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Inoculate each well containing the diluted compound with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.

MTT Assay for Cytotoxicity and Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

MTT_Workflow Experimental Workflow for MTT Assay start Start seed_cells Seed cancer cells in a 96-well plate. start->seed_cells adhere Allow cells to adhere (e.g., 24 hours). seed_cells->adhere treat Treat cells with various concentrations of the test derivative. adhere->treat incubate Incubate for a specified period (e.g., 48 hours). treat->incubate add_mtt Add MTT solution to each well. incubate->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation. add_mtt->incubate_mtt solubilize Remove medium and add solubilizing agent (e.g., DMSO). incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader. solubilize->read_absorbance analyze Calculate % cell viability and determine the IC₅₀ value. read_absorbance->analyze end_node End analyze->end_node

Caption: Workflow of the MTT assay for determining anticancer activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of viability against the compound concentration.

In Vitro Xanthine Oxidase Inhibition Assay[6][7]

This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of xanthine oxidase.

  • Reagent Preparation:

    • Buffer: Prepare a 50 mM potassium phosphate buffer (pH 7.5).

    • Substrate Solution: Prepare a solution of xanthine in the buffer. The final concentration in the assay is typically around 50-100 µM.

    • Enzyme Solution: Prepare a stock solution of xanthine oxidase in the buffer (e.g., 0.1 units/mL).

    • Test Compound Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) and then dilute with the buffer to various concentrations.

  • Assay Setup (96-well UV-transparent plate):

    • Blank: Add buffer and the test compound solution (or vehicle).

    • Control (No Inhibitor): Add buffer, xanthine oxidase solution, and the vehicle.

    • Test: Add buffer, xanthine oxidase solution, and the test compound solution.

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a few minutes.

  • Reaction Initiation: Start the reaction by adding the xanthine substrate solution to all wells.

  • Kinetic Measurement: Immediately begin measuring the increase in absorbance at 295 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader. The increase in absorbance corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

References

The Strategic Role of 2,4-Dihydroxy-5-nitrobenzoic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 2,4-Dihydroxy-5-nitrobenzoic acid, a versatile aromatic compound, is emerging as a pivotal precursor in the landscape of organic synthesis. This technical guide provides an in-depth exploration of its synthetic pathways, chemical reactivity, and its crucial role in the generation of a variety of valuable molecules, including nitrogen-containing heterocycles and other pharmaceutically relevant scaffolds. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Synthesis and Key Reactions

The primary route to this compound involves a two-step process commencing with the carboxylation of resorcinol to yield 2,4-dihydroxybenzoic acid, followed by a regioselective nitration. Subsequent reduction of the nitro group to an amine opens a vast array of synthetic possibilities.

Synthesis of this compound

The synthesis begins with the Kolbe-Schmitt reaction of resorcinol. In a typical procedure, resorcinol is reacted with an alkali carbonate (a mixture of sodium and potassium carbonates is often preferred) under a carbon dioxide atmosphere at elevated temperatures (110-120°C) to produce 2,4-dihydroxybenzoic acid.[1]

The subsequent nitration of 2,4-dihydroxybenzoic acid is a critical step. A detailed protocol involves dissolving 2,4-dihydroxybenzoic acid in a suitable solvent, such as acetonitrile, and treating it with concentrated nitric acid at a controlled temperature, typically between 35-50°C. The reaction is then quenched by pouring the mixture into ice water to precipitate the product, 5-nitro-2,4-dihydroxybenzoic acid.[2]

Catalytic Reduction to 5-Amino-2,4-dihydroxybenzoic Acid

The nitro group of this compound can be efficiently reduced to a primary amine, yielding 5-amino-2,4-dihydroxybenzoic acid. This transformation is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through chemical reduction using reagents like stannous chloride (SnCl₂) in concentrated hydrochloric acid.[2] This amino derivative is a key intermediate for the synthesis of various heterocyclic compounds.

Applications in Heterocyclic Synthesis

The true synthetic utility of this compound is showcased in its role as a precursor to a variety of heterocyclic structures, which are of significant interest in medicinal chemistry.

Benzoxazinone Synthesis

While direct cyclization of this compound is not commonly reported, its amino derivative, 5-amino-2,4-dihydroxybenzoic acid, is a prime candidate for the synthesis of benzoxazinones. The general synthesis of benzoxazinones often involves the reaction of an ortho-aminophenol derivative with a suitable cyclizing agent. For instance, reacting 2-aminophenol with chloroacetyl chloride in the presence of a base like triethylamine can yield a 2H-1,4-benzoxazin-3(4H)-one core.[3] By analogy, 5-amino-2,4-dihydroxybenzoic acid can serve as a precursor to novel substituted benzoxazinones with potential biological activities.

Derivatization Reactions

Beyond heterocycle formation, this compound and its parent compound, 2,4-dihydroxybenzoic acid, can undergo various derivatization reactions at the carboxylic acid and hydroxyl groups.

Esterification

The carboxylic acid moiety of 2,4-dihydroxybenzoic acid can be esterified to produce various esters. For example, reaction with an alcohol in the presence of an acid catalyst like sulfuric acid can yield the corresponding ester, although reaction times can be lengthy.[4] The resulting esters have applications in the synthesis of more complex molecules.

Hydrazide-Hydrazone Formation

2,4-Dihydroxybenzoic acid can be converted to its hydrazide, which can then be condensed with various aromatic aldehydes to form a series of hydrazide-hydrazones. These compounds have been investigated for their potential antimicrobial and antiproliferative activities. The synthesis involves heating the hydrazide of 2,4-dihydroxybenzoic acid with an appropriate aldehyde in ethanol.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and derivatization of this compound and its precursors.

Reaction Reactants Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
CarboxylationResorcinol, K₂CO₃/Na₂CO₃, CO₂--110-120360-99.1[1]
Nitration2,4-Dihydroxybenzoic acid, Conc. HNO₃-Acetonitrile35-503.551.3[2]
Reduction5-Nitro-2,4-dihydroxybenzoic acidSnCl₂/Conc. HCl--5-666.12[2]

| Hydrazide-Hydrazone Synthesis from 2,4-Dihydroxybenzoic Acid Hydrazide | | | | | | | | | Product | Aldehyde | Solvent | Reaction Time (min) | Yield (%) | Melting Point (°C) | Reference | | 2,4-dihydroxy-N'-[(4-methylphenyl)methylidene]benzohydrazide | 4-Methylbenzaldehyde | Ethanol | 15-40 | 98 | 245-247 |[6] | | 2,4-dihydroxy-N'-[(4-methoxyphenyl)methylidene]benzohydrazide | 4-Methoxybenzaldehyde | Ethanol | 15-40 | 95 | 263 |[6] | | 2,4-dihydroxy-N'-[(4-nitrophenyl)methylidene]benzohydrazide | 4-Nitrobenzaldehyde | Ethanol | 15-40 | 85 | 258-260 |[6] |

Experimental Protocols

Synthesis of 2,4-Dihydroxybenzoic Acid: A mixture of resorcinol (e.g., 700 g), potassium bicarbonate (1 kg), and sodium bicarbonate (2 kg) is heated in a solids mixer to 110°C under a stream of carbon dioxide for 3 hours. After cooling, the solid mixture is treated with water and acidified with concentrated hydrochloric acid to a pH of 3. The precipitated 2,4-dihydroxybenzoic acid is filtered, washed, and dried.[1]

Synthesis of 5-Nitro-2,4-dihydroxybenzoic Acid: In a 250 mL four-necked flask, 7.5 g (0.05 mol) of 2,4-dihydroxybenzoic acid is dissolved in 60 mL of acetonitrile. 8 mL of concentrated nitric acid is added dropwise while maintaining the temperature between 35-50°C with stirring. The reaction is continued for 3.5 hours. The reaction mixture is then poured into 300 mL of distilled water or 100 g of crushed ice to precipitate the product. The light yellow solid is filtered, dried, and ground.[2]

Synthesis of 5-Amino-2,4-dihydroxybenzoic Acid: To a suspension of 5-nitro-2,4-dihydroxybenzoic acid, stannous chloride (at a mass ratio of 0.01-0.03:1 to the nitro compound) and concentrated hydrochloric acid are added. The mixture is allowed to stand for 5-6 hours. The resulting precipitate of 5-amino-2,4-dihydroxybenzoic acid is collected by suction filtration and dried.[2]

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed in this guide.

Synthesis of this compound Resorcinol Resorcinol DHBA 2,4-Dihydroxybenzoic Acid Resorcinol->DHBA 1. K₂CO₃/Na₂CO₃ 2. CO₂ 3. H⁺ Nitro_DHBA 2,4-Dihydroxy-5-nitrobenzoic Acid DHBA->Nitro_DHBA Conc. HNO₃ Acetonitrile

Caption: Synthesis of this compound from Resorcinol.

Key Reactions of this compound Nitro_DHBA 2,4-Dihydroxy-5-nitrobenzoic Acid Amino_DHBA 5-Amino-2,4-dihydroxybenzoic Acid Nitro_DHBA->Amino_DHBA Reduction (e.g., SnCl₂/HCl) Hydrazide 2,4-Dihydroxybenzoic Acid Hydrazide Nitro_DHBA->Hydrazide Hydrazinolysis (of parent DHBA) Ester 2,4-Dihydroxybenzoic Acid Esters Nitro_DHBA->Ester Esterification (of parent DHBA) Benzoxazinone Benzoxazinone Derivatives Amino_DHBA->Benzoxazinone Cyclization (e.g., with chloroacetyl chloride) Hydrazone Hydrazide-Hydrazones Hydrazide->Hydrazone Condensation (with Aldehydes)

Caption: Synthetic utility of this compound.

Conclusion

This compound is a highly functionalized and reactive precursor with significant potential in organic synthesis. Its straightforward preparation and the versatile reactivity of its functional groups—hydroxyl, carboxyl, and nitro—make it an invaluable building block for the construction of complex molecules, particularly nitrogen-containing heterocycles with potential applications in medicinal chemistry and materials science. Further exploration of its reaction chemistry is warranted to fully unlock its synthetic potential.

References

Unveiling 2,4-Dihydroxy-5-nitrobenzoic Acid: A Synthetic Compound of Research Interest

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature indicates that 2,4-dihydroxy-5-nitrobenzoic acid is not a naturally occurring compound. Extensive searches for its presence in plant, microbial, or other natural sources have not yielded any evidence of its isolation from a natural matrix. This technical guide, therefore, focuses on its synthesis, chemical properties, and biological significance, providing valuable information for researchers, scientists, and drug development professionals.

While its isomer, 2,5-dihydroxybenzoic acid (gentisic acid), is found in various plants, this compound is primarily known as a synthetic organic compound. Its importance lies in its role as a potential intermediate in the synthesis of novel bioactive molecules and as a subject of study for its own chemical and biological properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, offering a quick reference for laboratory use.

PropertyValueReference
Molecular Formula C₇H₅NO₅[1]
Molecular Weight 199.12 g/mol [1]
CAS Number 13722-96-8[2]
Appearance No data available
Melting Point No data available
Solubility No data available

Synthesis of this compound

The synthesis of this compound is not widely detailed in readily available literature, suggesting it is not a commonly prepared compound. However, general synthetic strategies for nitro-substituted dihydroxybenzoic acids can be inferred from standard organic chemistry principles. A plausible synthetic route would involve the nitration of 2,4-dihydroxybenzoic acid.

Hypothetical Synthesis Workflow

The logical workflow for the synthesis of this compound would involve the controlled nitration of a suitable precursor, followed by purification and characterization.

Synthesis_Workflow Start Starting Material: 2,4-Dihydroxybenzoic Acid Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration ReactionMixture Reaction Mixture (Isomeric Products) Nitration->ReactionMixture Purification Purification (e.g., Crystallization, Chromatography) ReactionMixture->Purification Product Isolated Product: This compound Purification->Product Characterization Characterization (e.g., NMR, MS, IR) Product->Characterization

A logical workflow for the synthesis and characterization of this compound.
Experimental Protocol: A General Approach to Nitration

The following is a generalized protocol for the nitration of a phenolic acid, which could be adapted for the synthesis of this compound. Note: This is a hypothetical procedure and requires optimization and safety assessment before implementation.

  • Dissolution: Dissolve 2,4-dihydroxybenzoic acid in a suitable solvent, such as concentrated sulfuric acid, under cooling in an ice bath.

  • Nitrating Mixture Preparation: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also under cooling.

  • Reaction: Slowly add the nitrating mixture to the solution of 2,4-dihydroxybenzoic acid while maintaining a low temperature to control the reaction and minimize side-product formation.

  • Quenching: After the reaction is complete, pour the reaction mixture onto crushed ice to precipitate the product.

  • Filtration and Washing: Filter the crude product and wash it with cold water to remove residual acids.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography to isolate the desired 2,4-dihydroxy-5-nitro-isomer.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activities and Potential Applications

While there is a lack of specific studies on the biological activities of this compound itself, the broader class of nitro-substituted phenolic compounds has garnered interest in pharmacological research. For instance, a related compound, 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), a derivative of the natural substance protocatechuic aldehyde, has been shown to be a potent inhibitor of xanthine oxidase. This enzyme is a key target in the treatment of hyperuricemia and gout. DHNB is converted to 3,4-dihydroxy-5-nitrobenzoic acid in the presence of xanthine oxidase, suggesting a potential metabolic pathway and hinting at the possible bioactivity of the carboxylic acid form.

The presence of the nitro group and hydroxyl groups on the aromatic ring suggests that this compound could be investigated for a range of biological activities, including:

  • Enzyme Inhibition: Similar to other nitro-catechol derivatives, it could be screened for inhibitory activity against various enzymes.

  • Antioxidant Properties: The phenolic hydroxyl groups may confer antioxidant and radical-scavenging properties.

  • Antimicrobial Activity: Nitroaromatic compounds are known for their antimicrobial effects.

Signaling Pathway Context: Xanthine Oxidase Inhibition

The potential role of a related compound as a xanthine oxidase inhibitor provides a context for the type of signaling pathways that could be relevant to the study of this compound.

Xanthine_Oxidase_Pathway cluster_purine Purine Metabolism Hypoxanthine Hypoxanthine XO Xanthine Oxidase (XO) Hypoxanthine->XO Xanthine Xanthine Xanthine->XO UricAcid Uric Acid XO->UricAcid Catalyzes Gout Gout & Hyperuricemia UricAcid->Gout High levels lead to Inhibitor Potential Inhibitor (e.g., Nitro-dihydroxybenzoic acid derivative) Inhibitor->XO Inhibits

Inhibition of the xanthine oxidase pathway as a potential therapeutic target.

Conclusion

References

In Silico Prediction of 2,4-dihydroxy-5-nitrobenzoic Acid Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of 2,4-dihydroxy-5-nitrobenzoic acid, a molecule of interest for chemical and pharmaceutical research. Utilizing a suite of established computational tools, this document details the predicted physicochemical properties, pharmacokinetic (ADMET) profile, and potential biological activities of the compound. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed protocols for the in silico methodologies employed are provided to ensure reproducibility. Furthermore, logical workflows and potential biological pathways are visualized using Graphviz diagrams. This guide serves as a valuable resource for researchers and drug development professionals, offering foundational data to inform future experimental studies and guide the potential applications of this compound.

Introduction

This compound (CAS No: 13722-96-8; Molecular Formula: C₇H₅NO₆; Molecular Weight: 199.12 g/mol ) is a nitroaromatic organic compound. In silico (computer-based) prediction of a molecule's properties is a critical first step in modern drug discovery and chemical development. It offers a rapid, cost-effective, and ethically sound approach to assess the potential of a compound before embarking on extensive and resource-intensive experimental studies. This guide presents a detailed in silico characterization of this compound, covering its fundamental physicochemical characteristics, its likely behavior within a biological system (ADMET), and its potential therapeutic activities based on computational models and analysis of structurally related compounds.

Predicted Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior and interaction with biological systems. These properties were predicted using the SwissADME web tool.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/Tool
Molecular FormulaC₇H₅NO₆-
Molecular Weight199.12 g/mol -
pKa (most acidic)1.85pkCSM
pKa (most basic)-1.94pkCSM
LogP (Octanol/Water)1.34SwissADME (iLOGP)
Water Solubility (LogS)-2.13SwissADME (ESOL)
Water Solubility ClassSolubleSwissADME (ESOL)
Topological Polar Surface Area (TPSA)124.83 ŲSwissADME

In Silico Pharmacokinetic (ADMET) Profile

The ADMET profile of a compound describes its Absorption, Distribution, Metabolism, Excretion, and Toxicity. These parameters are crucial for determining the viability of a compound as a drug candidate. Predictions were generated using the SwissADME and pkCSM web servers.

Absorption

Table 2: Predicted Absorption Properties

PropertyPredicted Value/ClassificationMethod/Tool
Gastrointestinal (GI) AbsorptionHighSwissADME
Blood-Brain Barrier (BBB) PermeantNoSwissADME
P-glycoprotein (P-gp) SubstrateNoSwissADME
Caco-2 Permeability (log Papp)0.432pkCSM
Human Intestinal Absorption (%)89.576pkCSM
Distribution

Table 3: Predicted Distribution Properties

PropertyPredicted ValueMethod/Tool
Volume of Distribution (VDss, log L/kg)-0.661pkCSM
Fraction Unbound (Fu)0.353pkCSM
Metabolism

Table 4: Predicted Metabolism Properties

PropertyPredictionMethod/Tool
CYP1A2 InhibitorNoSwissADME
CYP2C19 InhibitorNoSwissADME
CYP2C9 InhibitorYesSwissADME
CYP2D6 InhibitorNoSwissADME
CYP3A4 InhibitorNoSwissADME
CYP2D6 SubstrateNopkCSM
CYP3A4 SubstrateNopkCSM
Excretion

Table 5: Predicted Excretion Properties

PropertyPredicted ValueMethod/Tool
Total Clearance (log ml/min/kg)0.231pkCSM
Renal OCT2 SubstrateNopkCSM
Toxicity

Table 6: Predicted Toxicity Profile

EndpointPredictionMethod/Tool
AMES ToxicityYespkCSM
hERG I InhibitorNopkCSM
hERG II InhibitorNopkCSM
HepatotoxicityYespkCSM
Skin SensitisationNopkCSM
Minnow Toxicity (log mM)-0.364pkCSM
Tetrahymena Pyriformis Toxicity (log ug/L)0.081pkCSM

Predicted Biological Activities

Direct experimental data on the biological activity of this compound is limited. However, in silico analysis of its structural features and comparison with related compounds can provide insights into its potential biological roles.

  • Antimicrobial and Antiproliferative Potential : Recent studies on hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have demonstrated notable antibacterial and antiproliferative activities. The presence of the 2,4-dihydroxybenzoic acid scaffold in these active compounds suggests that the parent molecule may serve as a valuable starting point for the development of novel antimicrobial and anticancer agents.

  • Xanthine Oxidase Inhibition : A structurally similar compound, 3,4-dihydroxy-5-nitrobenzaldehyde, has been identified as a potent inhibitor of xanthine oxidase, an enzyme implicated in hyperuricemia and gout. The shared dihydroxy-nitro-aromatic motif suggests that this compound could also exhibit inhibitory activity against this enzyme, warranting further investigation.

In Silico Experimental Protocols

The following protocols detail the steps taken to generate the predictive data presented in this guide.

Protocol for Physicochemical and ADMET Prediction using SwissADME
  • Input : The canonical SMILES string for this compound, C1=C(C(=CC(=C1--INVALID-LINK--[O-])O)O)C(=O)O, was obtained from the PubChem database.

  • Web Server Access : Navigate to the SwissADME web server.

  • Molecule Submission : Paste the SMILES string into the input box.

  • Execution : Initiate the prediction by clicking the "Run" button.

  • Data Collection : The server returns a comprehensive report detailing various physicochemical properties, pharmacokinetic parameters, drug-likeness indicators, and medicinal chemistry alerts. The relevant data points were extracted and compiled into the tables presented in this guide.

Protocol for ADMET Prediction using pkCSM
  • Input : The canonical SMILES string for this compound (C1=C(C(=CC(=C1--INVALID-LINK--[O-])O)O)C(=O)O) is used.

  • Web Server Access : Access the pkCSM web server.

  • Molecule Submission : Input the SMILES string into the designated field.

  • Prediction Selection : Ensure all relevant ADMET prediction modules are selected.

  • Execution : Submit the molecule for analysis.

  • Data Compilation : The platform provides predictions for a wide range of ADMET properties. The quantitative and qualitative data were collected and organized into the respective tables.

Protocol for Toxicity Prediction using Toxtree
  • Software Installation : Download and install the Toxtree application from the official website.

  • Input : The SMILES string C1=C(C(=CC(=C1--INVALID-LINK--[O-])O)O)C(=O)O is required.

  • Molecule Entry : Within the Toxtree application, create a new molecule and input the SMILES string.

  • Decision Tree Selection : Select the desired toxicity endpoint prediction model from the available plugins (e.g., Cramer rules, Benigni/Bossa rulebase for mutagenicity and carcinogenicity).

  • Estimation : Run the estimation for the selected endpoint.

  • Result Interpretation : Toxtree provides a classification and a detailed explanation of the decision-making process based on the presence of structural alerts within the molecule.

Visualizations

In Silico Property Prediction Workflow

G cluster_input Input smiles SMILES String swissadme SwissADME smiles->swissadme pkcsm pkCSM smiles->pkcsm toxtree Toxtree smiles->toxtree physchem Physicochemical swissadme->physchem admet ADMET swissadme->admet pkcsm->admet toxicity Toxicity pkcsm->toxicity toxtree->toxicity activity Biological Activity

Caption: Workflow for in silico property prediction of this compound.

Potential Signaling Pathway Involvement: Xanthine Oxidase Inhibition

G cluster_pathway Purine Metabolism cluster_inhibition Potential Inhibition hypoxanthine Hypoxanthine xanthine Xanthine hypoxanthine->xanthine Xanthine Oxidase uric_acid Uric Acid xanthine->uric_acid Xanthine Oxidase gout Gout / Hyperuricemia uric_acid->gout compound 2,4-dihydroxy-5- nitrobenzoic acid xo_enzyme Xanthine Oxidase compound->xo_enzyme Inhibits

Caption: Potential inhibition of the xanthine oxidase pathway by this compound.

Conclusion

This in silico investigation provides a foundational dataset for this compound, detailing its physicochemical characteristics, pharmacokinetic profile, and potential biological activities. The predictions suggest that the compound has favorable oral absorption and solubility but may present challenges related to CYP2C9 inhibition and potential hepatotoxicity and mutagenicity. The structural similarity to known bioactive molecules indicates promising avenues for further research, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory applications. The provided protocols and workflows offer a transparent and reproducible framework for the computational assessment of this and other small molecules. This guide underscores the power of in silico tools in modern chemical and pharmaceutical research, enabling a data-driven approach to prioritizing and guiding experimental studies.

A Comprehensive Review of 2,4-dihydroxy-5-nitrobenzoic Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dihydroxy-5-nitrobenzoic acid, a nitro-substituted derivative of β-resorcylic acid, is a small organic molecule with potential applications in medicinal chemistry and drug development. Its structural similarity to other biologically active phenolic acids suggests a range of possible therapeutic activities. This technical guide provides a comprehensive review of the available research on this compound and its derivatives, focusing on its synthesis, biological activities, and the experimental methodologies used for its evaluation. While direct research on this specific molecule is limited, this guide draws upon data from closely related compounds to infer its potential properties and guide future research directions.

Chemical Properties and Synthesis

This compound (CAS RN: 13722-96-8) is characterized by a benzoic acid core with two hydroxyl groups at positions 2 and 4, and a nitro group at position 5. The presence of these functional groups imparts specific chemical properties that are likely to influence its biological activity.

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from resorcinol. The first step is the carboxylation of resorcinol to form 2,4-dihydroxybenzoic acid via the Kolbe-Schmitt reaction. The subsequent step is the regioselective nitration of the resulting dihydroxybenzoic acid.

Step 1: Synthesis of 2,4-dihydroxybenzoic Acid (Kolbe-Schmitt Reaction)

A detailed protocol for the synthesis of 2,4-dihydroxybenzoic acid from resorcinol is available in the literature. The reaction involves heating a mixture of resorcinol and an alkali metal bicarbonate (such as a mixture of sodium and potassium bicarbonate) in a carbon dioxide atmosphere.

  • Reactants: Resorcinol, Sodium Bicarbonate, Potassium Bicarbonate, Carbon Dioxide, Hydrochloric Acid, Water.

  • Procedure:

    • A mixture of resorcinol, sodium bicarbonate, and potassium bicarbonate is heated in a solids mixer to approximately 120°C under a stream of carbon dioxide for several hours.

    • After cooling, the reaction mixture is suspended in water.

    • The pH of the suspension is adjusted to 3 with concentrated hydrochloric acid to precipitate the product.

    • The suspension is cooled, and the crude 2,4-dihydroxybenzoic acid is collected by filtration, washed with water, and dried.

    • Purity can be assessed by High-Performance Liquid Chromatography (HPLC).[1]

Step 2: Nitration of 2,4-dihydroxybenzoic Acid

The introduction of a nitro group at the 5-position of 2,4-dihydroxybenzoic acid can be achieved through electrophilic aromatic substitution using a nitrating agent. A general procedure for the nitration of phenolic compounds can be adapted for this synthesis.

  • Reactants: 2,4-dihydroxybenzoic acid, Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or copper(II) nitrate), Solvent (e.g., tetrahydrofuran or acetic acid).

  • General Procedure:

    • 2,4-dihydroxybenzoic acid is dissolved in a suitable solvent.

    • The solution is cooled, and the nitrating agent is added dropwise while maintaining a low temperature to control the reaction.

    • The reaction mixture is stirred for a specified period.

    • The product is isolated by extraction and purified by column chromatography.[2]

Below is a DOT script for the synthesis pathway.

G Resorcinol Resorcinol DHBA 2,4-dihydroxybenzoic acid Resorcinol->DHBA Kolbe-Schmitt Reaction (NaHCO3, KHCO3, CO2, Heat) FinalProduct This compound DHBA->FinalProduct Nitration (e.g., HNO3/H2SO4)

Synthesis of this compound.

Biological Activities

Research into the biological activities of this compound is still in its early stages. However, studies on its parent compound, 2,4-dihydroxybenzoic acid, and its derivatives provide valuable insights into its potential therapeutic applications, particularly in the areas of antimicrobial and antiproliferative activities.

Antimicrobial Activity

2,4-dihydroxybenzoic acid has demonstrated significant antimicrobial properties against a range of pathogens.[3] Its nitro derivative is also expected to exhibit antimicrobial effects. The minimum inhibitory concentration (MIC) is a key quantitative measure of antimicrobial efficacy.

Table 1: Antimicrobial Activity of 2,4-dihydroxybenzoic Acid and its Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
2,4-dihydroxybenzoic acidEscherichia coli1000[3]
2,4-dihydroxybenzoic acidPasteurella multocida1000[3]
2,4-dihydroxybenzoic acidNeisseria gonorrhoeae1000[3]
2,4-dihydroxybenzoic acidStaphylococcus aureus MRSA500[3]
2,4-dihydroxybenzoic acidEnterococcus faecalis1000[3]
2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide (Derivative 18)Staphylococcus aureus ATCC 43300 (MRSA)3.91[3][4]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using the broth microdilution method.

  • Materials: 96-well microtiter plates, bacterial cultures, Mueller-Hinton broth (MHB), test compound, positive control (e.g., gentamycin), negative control (broth only).

  • Procedure:

    • A serial two-fold dilution of the test compound is prepared in MHB in the wells of a 96-well plate.

    • A standardized bacterial suspension is added to each well.

    • The plates are incubated at 37°C for 24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

Below is a DOT script for the antimicrobial activity screening workflow.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of This compound C Inoculate dilutions with bacterial suspension in 96-well plate A->C B Prepare standardized bacterial suspension B->C D Incubate at 37°C for 24h C->D E Visually assess for bacterial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for MIC determination.
Antiproliferative Activity

Derivatives of 2,4-dihydroxybenzoic acid have shown promising antiproliferative activity against various cancer cell lines.[3][4] This suggests that this compound may also possess anticancer properties. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth.

Table 2: Antiproliferative Activity of Hydrazide-Hydrazone Derivatives of 2,4-dihydroxybenzoic Acid

CompoundCancer Cell LineIC50 (µM)Reference
N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide (Derivative 21)LN-229 (Glioblastoma)0.77[3][4]
N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide (Derivative 21)769-P (Renal Cell Adenocarcinoma)12.39[3]
N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide (Derivative 21)HepG2 (Hepatocellular Carcinoma)7.81[3]
N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide (Derivative 18)769-P (Renal Cell Adenocarcinoma)45.42[3]
N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide (Derivative 18)H1563 (Lung Cancer)65.67[3]

Experimental Protocol: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials: 96-well plates, cancer cell lines, cell culture medium, test compound, MTT solution, solubilization solution (e.g., DMSO).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing various concentrations of the test compound.

    • After a 24-48 hour incubation period, the medium is removed, and MTT solution is added to each well.

    • The plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value is calculated from the dose-response curve.[6]

Below is a DOT script for the MTT assay workflow.

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis A Seed cells in 96-well plate B Treat with varying concentrations of This compound A->B C Incubate for 24-48h B->C D Add MTT solution C->D E Incubate for 2-4h D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 value G->H G Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine catalyzed by XO Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid catalyzed by Inhibitor This compound Inhibitor->XO inhibits

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,4-dihydroxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-dihydroxy-5-nitrobenzoic acid is a nitrated phenolic compound of interest in various fields of chemical and pharmaceutical research. Accurate and reliable quantification of this analyte is crucial for reaction monitoring, purity assessment, and stability studies. This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described protocol is based on established methods for structurally similar compounds, including dihydroxybenzoic and nitrobenzoic acid isomers.

Principle of the Method

The chromatographic separation is achieved on a C18 stationary phase. The mobile phase consists of a gradient elution using acidified water and an organic modifier, typically acetonitrile. The acidic mobile phase ensures that the carboxylic acid and phenolic hydroxyl groups of the analyte are in their protonated form, leading to consistent retention and sharp peak shapes. Detection is performed using a UV detector, with the wavelength selected based on the absorption maxima of the analyte.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for method development.

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid or Formic acid (analytical grade)

    • This compound reference standard

2. Preparation of Mobile Phase

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. To prepare 1 L, add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Degas both mobile phases prior to use.

3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and Mobile Phase B).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve the desired concentrations for calibration.

  • Sample Solution: Prepare the sample by dissolving it in the diluent to a concentration that falls within the calibration range. Filtration of the sample solution through a 0.45 µm syringe filter is recommended before injection.

4. Proposed HPLC Method Parameters

The following table summarizes a robust starting point for the HPLC analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended ConditionJustification
Column C18, 150 mm x 4.6 mm, 5 µmWidely used for the separation of polar aromatic compounds like phenolic and nitrobenzoic acids.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidification suppresses the ionization of the analyte, leading to better peak shape and retention.
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC, providing good separation efficiency for polar compounds.
Elution Type GradientA gradient elution is recommended to ensure the timely elution of the polar analyte while also cleaning the column of any less polar impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA standard injection volume, which can be adjusted based on analyte concentration and sensitivity requirements.
Detection Wavelength 258 nm and 296 nmBased on the known absorption maxima of the parent compound, 2,4-dihydroxybenzoic acid[1]. A PDA detector would be ideal to monitor multiple wavelengths and assess peak purity.

5. Proposed Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.06040
20.01090
25.01090
25.19010
30.09010

6. System Suitability

Before sample analysis, the performance of the HPLC system should be verified. This can be done by injecting a working standard solution multiple times and evaluating parameters such as peak area repeatability (RSD < 2%), retention time repeatability, tailing factor, and theoretical plates.

7. Quantification

The concentration of this compound in the sample can be determined by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations.

Data Presentation

The following table presents a summary of typical validation parameters that would be established during method validation for an analogous phenolic acid, which can serve as a benchmark for the proposed method.

Table 1: Representative HPLC Method Validation Data for a Phenolic Acid

ParameterTypical Acceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.999A linear relationship between concentration and peak area is expected over a defined range.
Accuracy (% Recovery) 98.0 - 102.0%The method should accurately quantify the analyte in a sample matrix.
Precision (RSD) ≤ 2.0%The method should provide consistent results for repeated analyses of the same sample.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Acidified Water & ACN) HPLC_System HPLC System (Pump, Injector, Column, Oven) MobilePhase->HPLC_System Equilibrate Standard Standard Solution (Known Concentration) Standard->HPLC_System Inject Calibration Calibration Curve Standard->Calibration Standard Data Sample Sample Solution (Unknown Concentration) Sample->HPLC_System Inject Detector UV Detector (e.g., 258 nm) HPLC_System->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration (Area & Retention Time) Chromatogram->Integration Integration->Calibration Quantification Quantify Sample Integration->Quantification Sample Data Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Disclaimer: This application note provides a recommended starting point for the HPLC analysis of this compound. The method parameters may require optimization for specific instrumentation and sample matrices. Full method validation should be performed to ensure the suitability of the method for its intended purpose.

References

Application Notes and Protocols for Antimicrobial Assays of 2,4-dihydroxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-dihydroxy-5-nitrobenzoic acid is a nitro-substituted derivative of β-resorcylic acid. While its direct antimicrobial properties are not extensively documented in publicly available literature, related phenolic and nitroaromatic compounds have demonstrated notable antimicrobial activities. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial potential of this compound using standard in vitro assays. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and can be adapted for screening this specific compound against a panel of clinically relevant bacteria and fungi.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in existing literature, the following tables are presented as templates for data collection and organization during experimental evaluation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

Bacterial StrainGram StainMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus (e.g., ATCC 29213)Positive
Enterococcus faecalis (e.g., ATCC 29212)Positive
Escherichia coli (e.g., ATCC 25922)Negative
Pseudomonas aeruginosa (e.g., ATCC 27853)Negative
Methicillin-resistant Staphylococcus aureus (MRSA)Positive

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains

Fungal StrainMIC (µg/mL)Positive Control (e.g., Fluconazole) MIC (µg/mL)
Candida albicans (e.g., ATCC 90028)
Aspergillus niger (e.g., ATCC 16404)
Cryptococcus neoformans (e.g., ATCC 14116)

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antimicrobial activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal inoculums (prepared to 0.5 McFarland standard)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound by dissolving a known weight of the compound in DMSO. The final concentration of DMSO in the assay should not exceed 1% to avoid toxicity to the microorganisms.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in the appropriate broth (CAMHB or RPMI-1640) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls:

    • Positive Control: Wells containing a known antimicrobial agent (e.g., Ciprofloxacin, Fluconazole) at various concentrations.

    • Negative Control (Growth Control): Wells containing only the broth and the microorganism, with no antimicrobial agent.

    • Sterility Control: Wells containing only the sterile broth.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30-35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative method assesses the susceptibility of microorganisms to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound solution of a known concentration

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates for bacteria

  • Sabouraud Dextrose Agar (SDA) plates for fungi

  • Bacterial and fungal inoculums (prepared to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Fluconazole)

  • Forceps

  • Incubator

Procedure:

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a uniform lawn of growth.

  • Disk Preparation and Application: Aseptically impregnate sterile filter paper disks with a known concentration of the this compound solution. Allow the disks to dry. Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates.

  • Controls: Place a positive control antibiotic disk and a blank disk (impregnated with the solvent used to dissolve the compound) on the agar plate.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, and at 30-35°C for 24-48 hours for fungi.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described antimicrobial assays.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock Prepare Stock Solution of 2,4-dihydroxy- 5-nitrobenzoic acid serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution Add to plate inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Microbial Suspension inoculum->inoculate Dilute and add incubate Incubate Plate (Bacteria: 18-24h, 37°C Fungi: 24-48h, 30-35°C) inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement inoculum Prepare Microbial Inoculum (0.5 McFarland) streak_plate Streak Agar Plate with Microbial Inoculum inoculum->streak_plate impregnate_disk Impregnate Sterile Disks with Compound Solution place_disk Place Impregnated Disks on Agar Surface impregnate_disk->place_disk incubate Incubate Plate (Bacteria: 18-24h, 37°C Fungi: 24-48h, 30-35°C) place_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for the Disk Diffusion (Kirby-Bauer) Assay.

Disclaimer: The provided protocols are generalized and may require optimization based on the specific properties of this compound and the microorganisms being tested. It is crucial to perform appropriate controls and adhere to standard laboratory safety practices.

Application Notes and Protocols for Testing the Antiproliferative Activity of 2,4-dihydroxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-dihydroxy-5-nitrobenzoic acid is a phenolic compound with potential therapeutic applications. The evaluation of its antiproliferative effects on cancer cell lines is a crucial step in preclinical drug development. These application notes provide a detailed protocol for assessing the in vitro antiproliferative activity of this compound using the Sulforhodamine B (SRB) assay. The SRB assay is a reliable and sensitive colorimetric method for determining cytotoxicity by measuring cellular protein content.[1][2][3][4]

Additionally, this document outlines a potential mechanism of action by which dihydroxybenzoic acid derivatives may exert their effects, providing a basis for further mechanistic studies.

Data Presentation

The antiproliferative activity of this compound can be summarized by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound that inhibits cell growth by 50% and can be calculated from the dose-response curve.

Table 1: Hypothetical Antiproliferative Activity of this compound against various cancer cell lines.

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Adenocarcinoma75.2
A549Lung Carcinoma112.5
HCT116Colon Carcinoma65.8
HeLaCervical Adenocarcinoma98.1

Note: The IC50 values presented in this table are for illustrative purposes only and must be determined experimentally.

Experimental Protocols

Sulforhodamine B (SRB) Assay Protocol

This protocol is adapted from established SRB assay methodologies.[1][2]

Materials and Reagents:

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)[2]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA) solution (10% w/v, ice-cold)

  • Acetic acid solution (1% v/v)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well flat-bottom microtiter plates

  • Multichannel pipette

  • Microplate reader (absorbance at 510-570 nm)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in their recommended complete medium until they reach 70-80% confluency.[2]

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to the optimal seeding density (typically 5,000-20,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.[2]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound stock solution in complete culture medium. A broad range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) is recommended for initial experiments.[2]

    • After the 24-hour incubation for cell attachment, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Include appropriate controls:

      • Vehicle control: Medium with the same concentration of the solvent used for the test compound.

      • Untreated control: Medium only.

      • Blank: Medium without cells.

    • Incubate the plate for an additional 48-72 hours.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of ice-cold 10% (w/v) TCA to each well without aspirating the medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.[2]

    • Remove excess water by gently tapping the plate on a paper towel and allow the plates to air dry completely at room temperature.[2]

    • Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[2]

  • Washing:

    • Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.[2]

    • After the final wash, remove the acetic acid and allow the plates to air dry completely.[2]

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[2]

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[2]

    • Measure the absorbance at 510-570 nm using a microplate reader.

Data Analysis:

  • Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Percentage of Cell Viability: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determination of IC50: Plot the percentage of cell viability against the concentration of this compound. The IC50 value can be determined from this dose-response curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well Plate cell_culture->cell_seeding incubation_24h 3. 24h Incubation cell_seeding->incubation_24h add_compound 5. Add Compound to Cells incubation_24h->add_compound compound_dilution 4. Prepare Compound Dilutions compound_dilution->add_compound incubation_48_72h 6. 48-72h Incubation add_compound->incubation_48_72h cell_fixation 7. Cell Fixation (TCA) incubation_48_72h->cell_fixation staining 8. Staining (SRB) cell_fixation->staining washing 9. Washing (Acetic Acid) staining->washing solubilization 10. Solubilization (Tris) washing->solubilization read_absorbance 11. Read Absorbance solubilization->read_absorbance calculate_viability 12. Calculate % Viability read_absorbance->calculate_viability determine_ic50 13. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing antiproliferative activity using the SRB assay.

Potential Signaling Pathway

While the precise mechanism of this compound is yet to be fully elucidated, related dihydroxybenzoic acid compounds have been shown to inhibit cyclin-dependent kinases (CDKs).[5][6] Inhibition of CDKs can lead to cell cycle arrest and a subsequent reduction in cell proliferation.

signaling_pathway compound 2,4-dihydroxy- 5-nitrobenzoic acid cdk Cyclin-Dependent Kinases (e.g., CDK1, CDK2, CDK4, CDK6) compound->cdk Inhibition cell_cycle Cell Cycle Progression (G1, S, G2, M phases) cdk->cell_cycle Promotes proliferation Cell Proliferation cell_cycle->proliferation Leads to

Caption: Hypothetical signaling pathway for the antiproliferative effect.

Further Investigations

Following the initial cytotoxicity screening with the SRB assay, further studies are recommended to elucidate the mechanism of action of this compound. These may include:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.

  • Apoptosis Assays: To investigate if the compound induces programmed cell death.

  • Western Blot Analysis: To assess the expression levels of key proteins involved in cell cycle regulation and apoptosis.

  • Kinase Inhibition Assays: To directly measure the inhibitory effect on specific CDKs or other kinases.

References

Application Notes and Protocols for 3-Hydroxy-4-nitrobenzoic Acid (3H4NBA) as a Matrix for MALDI-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: As of late 2025, there is a lack of specific scientific literature and established protocols for the use of 2,4-dihydroxy-5-nitrobenzoic acid as a matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). However, the closely related compound, 3-hydroxy-4-nitrobenzoic acid (3H4NBA) , has been documented as an effective oxidizing matrix, particularly for specialized applications such as in-source decay (ISD) for peptide analysis. The following application notes and protocols are therefore provided for 3-hydroxy-4-nitrobenzoic acid as a representative nitrated hydroxybenzoic acid MALDI matrix.

Application Notes for 3-Hydroxy-4-nitrobenzoic Acid (3H4NBA)

3-Hydroxy-4-nitrobenzoic acid (3H4NBA) is a specialized organic matrix for MALDI-MS, primarily utilized as an oxidizing matrix for the analysis of peptides. Its unique properties offer advantages in specific proteomic workflows, particularly for obtaining detailed structural information.

Primary Applications:

  • In-Source Decay (ISD) of Peptides: 3H4NBA is particularly effective for promoting in-source decay (ISD), a fragmentation technique in MALDI-MS that provides peptide sequence information.[1] It has been used to improve peptide sequence coverage during ISD analysis.[2]

  • Analysis of 2-nitrobenzenesulfenyl-labeled peptides: The utility of 3H4NBA as a matrix for this specific class of modified peptides has been reported.[1]

Key Advantages:

  • Generation of a- and x-series fragment ions: As an oxidizing matrix, 3H4NBA promotes cleavage of the Cα-C bond in the peptide backbone, resulting in the generation of a- and x-series fragment ions, accompanied by d-series ions.[1][3] This fragmentation pattern is complementary to that produced by reducing matrices like 1,5-diaminonaphthalene (1,5-DAN), which primarily generate c- and z-series ions from N-Cα bond cleavage.[1][3]

  • Distinguishing Leucine and Isoleucine: The generation of d-series ions allows for the differentiation of the isomeric amino acids leucine and isoleucine, a common challenge in peptide sequencing.[1]

  • Fragmentation at Proline Residues: 3H4NBA can generate a-series ions even at the N-terminal side of proline residues, which can be a limitation with some other matrices.[1]

  • Reduced Background Interference: Nitrated matrices like 4-hydroxy-3-nitrobenzonitrile have been shown to provide a cleaner background in the low mass range, which can be advantageous for the analysis of small molecules.[4] While not the primary application of 3H4NBA, this property of related compounds is noteworthy.

Suitable Analytes:

  • Peptides and proteins for top-down sequencing and structural analysis via ISD.

  • Specifically modified peptides, such as those with 2-nitrobenzenesulfenyl labels.[1]

Quantitative Data Presentation

The performance of 3H4NBA has been compared to other common MALDI matrices, particularly in the context of ISD. The following table summarizes these comparisons based on available literature.

Performance Metric3-Hydroxy-4-nitrobenzoic Acid (3H4NBA)1,5-Diaminonaphthalene (1,5-DAN) (Reducing Matrix)Other Oxidizing Matrices (e.g., 5-nitrosalicylic acid)Reference
Primary Fragment Ions a-, x-, and d-series ionsc- and z-series ionsa- and x-series ions[1][3]
Sensitivity (ISD) High sensitivity for a- and d-series ions; slightly lower sensitivity for a-series ions compared to c-series ions from 1,5-DAN.Very high sensitivity for c-series fragment ions.Lower sensitivity compared to 3H4NBA.[1][3]
Leucine/Isoleucine ID Possible through d-series ions.Difficult.Not specified.[1]
Fragmentation at Proline a-series ions detected at the N-terminal side of Proline.c(n-1)-series ions are often absent.Not specified.[1]
Analyte Compatibility PeptidesPeptidesPeptides[1][3]

Experimental Protocols

The following protocols provide a general guideline for the use of 3H4NBA as a MALDI matrix. Optimization may be required depending on the specific analyte and instrument used.

Protocol 1: Preparation of 3H4NBA Matrix Solution
  • Reagents and Materials:

    • 3-Hydroxy-4-nitrobenzoic acid (3H4NBA)

    • Acetonitrile (ACN), HPLC grade

    • Ultrapure water (e.g., Milli-Q)

    • Trifluoroacetic acid (TFA), optional

    • Vortex mixer

    • Microcentrifuge tubes

  • Procedure:

    • Prepare a solvent mixture, typically 50:50 (v/v) acetonitrile/water. A small amount of TFA (e.g., 0.1%) can be added to the aqueous component to aid in analyte protonation, though this may need to be optimized.

    • Prepare a saturated solution of 3H4NBA in the chosen solvent. A common starting concentration is 10 mg/mL.

    • Vortex the solution vigorously for 1-2 minutes to ensure thorough mixing and dissolution.

    • If not fully dissolved, centrifuge the tube to pellet the excess solid matrix.

    • Carefully pipette the supernatant for use as the working matrix solution. It is recommended to prepare the matrix solution fresh daily for optimal performance.

Protocol 2: Sample Preparation using the Dried-Droplet Method
  • Reagents and Materials:

    • Prepared 3H4NBA matrix solution

    • Analyte solution (e.g., peptide digest) dissolved in a suitable solvent (e.g., 0.1% TFA in water)

    • MALDI target plate

    • Pipettes and tips

  • Procedure:

    • Mix the analyte solution and the 3H4NBA matrix solution. A typical mixing ratio is 1:1 (v/v), but this may be optimized (e.g., from 1:10 to 10:1 analyte to matrix).

    • Pipette 0.5 to 1.0 µL of the mixture onto a spot on the MALDI target plate.

    • Allow the droplet to air-dry at room temperature. This allows for the co-crystallization of the analyte and matrix.

    • Once the spot is completely dry, the target plate is ready for insertion into the mass spectrometer.

Protocol 3: MALDI-MS Instrument Settings

The optimal instrument settings will vary depending on the mass spectrometer being used. The following are general guidelines for analyzing peptides with 3H4NBA.

  • Ionization Mode: Positive ion mode is typically used for peptide analysis.

  • Laser: A nitrogen laser (337 nm) or a frequency-tripled Nd:YAG laser (355 nm) is suitable.

  • Laser Fluence: Use the minimum laser energy necessary to obtain good signal intensity and resolution. For ISD, slightly higher laser energy may be required to induce fragmentation.

  • Mass Range: Set the mass range to be appropriate for the expected precursor and fragment ions of the analyte.

  • Data Acquisition: Acquire spectra from multiple positions across the sample spot to account for any heterogeneity in the crystal formation. The number of laser shots per spectrum should be optimized for signal-to-noise ratio.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for peptide analysis using an oxidizing MALDI matrix like 3H4NBA for in-source decay analysis.

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_ms MALDI-MS Analysis cluster_analysis Data Analysis peptide_sample Peptide Sample (e.g., protein digest) mix Mix Sample and Matrix (e.g., 1:1 v/v) peptide_sample->mix matrix_prep Prepare 3H4NBA Matrix Solution matrix_prep->mix spot Spot Mixture onto MALDI Target Plate mix->spot dry Air-dry for Co-crystallization spot->dry load_target Load Target into Mass Spectrometer dry->load_target set_params Set Instrument Parameters (Positive Ion Mode, ISD settings) load_target->set_params acquire_data Acquire Mass Spectra (Laser Desorption/Ionization) set_params->acquire_data process_spectra Process Raw Spectra (Baseline correction, peak picking) acquire_data->process_spectra fragment_analysis Analyze ISD Fragment Ions (a-, d-, x-series) process_spectra->fragment_analysis sequence Peptide Sequencing & Leucine/Isoleucine ID fragment_analysis->sequence

Caption: Workflow for peptide analysis using 3H4NBA as a MALDI matrix.

References

Application Notes and Protocols for Enzyme Inhibition Assay using 2,4-Dihydroxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2,4-dihydroxy-5-nitrobenzoic acid in enzyme inhibition assays, with a primary focus on its potential as a xanthine oxidase inhibitor. The protocols and data presented are based on established methodologies for similar compounds and serve as a framework for investigating the inhibitory properties of this compound.

Introduction

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to gout and are associated with other health issues like cardiovascular disease.[2][3] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing hyperuricemia and gout.[2][4]

While direct inhibitory studies on this compound are not extensively documented, its structural analog, 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), has been identified as a potent inhibitor of xanthine oxidase.[1][2][4] Structure-activity relationship studies of DHNB indicate that the catechol moiety and the nitro group at the C-5 position are important for its inhibitory activity.[1][2] Given the structural similarities, it is hypothesized that this compound may also exhibit inhibitory effects on xanthine oxidase.

These notes provide a detailed protocol for a xanthine oxidase inhibition assay to evaluate the potential of this compound as an enzyme inhibitor.

Data Presentation

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table presents a hypothetical IC50 value for this compound against xanthine oxidase, based on the activity of its structural analog, 3,4-dihydroxy-5-nitrobenzaldehyde.[2]

CompoundTarget EnzymeSubstrateIC50 (µM)Inhibition TypePositive Control
This compound (Hypothetical)Xanthine OxidaseXanthine~3.0Mixed-TypeAllopurinol
3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB)Xanthine OxidaseXanthine3.0Mixed-TypeAllopurinol

Experimental Protocols

This section details the protocol for determining the inhibitory activity of this compound against xanthine oxidase.

Protocol: Xanthine Oxidase Inhibition Assay

1. Principle:

The activity of xanthine oxidase is determined by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine.[4] The inhibitory effect of this compound is assessed by measuring the reduction in uric acid production in its presence.

2. Materials and Reagents:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • This compound

  • Allopurinol (positive control)

  • Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

3. Reagent Preparation:

  • Phosphate Buffer: Prepare a 50 mM phosphate buffer and adjust the pH to 7.5.

  • Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes. A typical concentration is around 0.05-0.2 U/mL.

  • Substrate Solution (Xanthine): Prepare a stock solution of xanthine in the phosphate buffer. A typical final concentration in the assay is 50-100 µM.

  • Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Positive Control Stock Solution: Prepare a stock solution of allopurinol in DMSO (e.g., 1 mM).

  • Test Solutions: Prepare serial dilutions of the this compound stock solution and the allopurinol stock solution in phosphate buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

4. Assay Procedure (96-well plate format):

  • Assay Setup:

    • Blank: 180 µL Phosphate Buffer + 20 µL DMSO

    • Control (No Inhibitor): 140 µL Phosphate Buffer + 20 µL DMSO + 20 µL Xanthine Oxidase Solution

    • Test Compound: 140 µL Phosphate Buffer + 20 µL Test Solution (various concentrations of this compound) + 20 µL Xanthine Oxidase Solution

    • Positive Control: 140 µL Phosphate Buffer + 20 µL Allopurinol Solution (various concentrations) + 20 µL Xanthine Oxidase Solution

  • Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10 minutes.

  • Initiate Reaction: Add 20 µL of the xanthine substrate solution to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately start monitoring the increase in absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

5. Data Analysis:

  • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor and the control from the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Velocity_control - Velocity_inhibitor) / Velocity_control] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway

Purine Metabolism Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid Xanthine->UricAcid Oxidation XO Xanthine Oxidase XO->Xanthine XO->UricAcid Inhibitor 2,4-Dihydroxy- 5-nitrobenzoic acid Inhibitor->XO Inhibition

Caption: Xanthine oxidase in the purine metabolism pathway.

Experimental Workflow

Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Xanthine Oxidase - Xanthine (Substrate) - Inhibitor Stock - Buffer SerialDilutions Prepare Serial Dilutions of Inhibitor Reagents->SerialDilutions PlateSetup Set up 96-well Plate: - Blank - Control - Test Compound SerialDilutions->PlateSetup Preincubation Pre-incubate Plate (e.g., 10 min at 25°C) PlateSetup->Preincubation ReactionStart Initiate Reaction (Add Substrate) Preincubation->ReactionStart Measurement Measure Absorbance at 295 nm (Kinetic Read) ReactionStart->Measurement CalcVelocity Calculate Initial Reaction Velocities Measurement->CalcVelocity CalcInhibition Calculate % Inhibition CalcVelocity->CalcInhibition Plotting Plot % Inhibition vs. [Inhibitor] CalcInhibition->Plotting IC50 Determine IC50 Value Plotting->IC50

References

Application Notes and Protocols: 2,4-dihydroxy-5-nitrobenzoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dihydroxy-5-nitrobenzoic acid, also known as 5-nitro-β-resorcylic acid, is a nitrated derivative of β-resorcylic acid. While direct comprehensive studies on its applications in drug discovery are emerging, its structural motifs—a dihydroxybenzoic acid core with a nitro group—suggest significant potential in various therapeutic areas. The parent compound, 2,4-dihydroxybenzoic acid, and its derivatives have demonstrated notable biological activities, including antimicrobial and antiproliferative effects. Furthermore, closely related isomers, such as 3,4-dihydroxy-5-nitrobenzoic acid, have been identified as metabolites of potent enzyme inhibitors.

These application notes provide an overview of the therapeutic potential of the this compound scaffold, drawing from data on its derivatives and closely related analogs. Detailed protocols for the synthesis and biological evaluation of this class of compounds are also presented to facilitate further research and development.

Potential Therapeutic Applications

The structural framework of this compound suggests its utility in the following areas:

  • Anticancer Agents: Derivatives of 2,4-dihydroxybenzoic acid have shown significant antiproliferative activity against various cancer cell lines. The addition of a nitro group can further enhance this activity by influencing the compound's electronic properties and its interactions with biological targets.

  • Antimicrobial Agents: The 2,4-dihydroxybenzoic acid scaffold is a known pharmacophore in the development of new antibacterial and antifungal agents.[1] Its derivatives have shown potent activity against a range of pathogens, including multidrug-resistant strains.[1]

  • Enzyme Inhibition: A closely related compound, 3,4-dihydroxy-5-nitrobenzoic acid, is the active metabolite of 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), a potent inhibitor of xanthine oxidase.[2] This suggests that this compound could also be explored for its potential to inhibit key enzymes involved in disease pathways, such as those implicated in gout and hyperuricemia.

Data Presentation

The following tables summarize the quantitative data for the biological activities of derivatives of 2,4-dihydroxybenzoic acid and a closely related isomer.

Table 1: Antiproliferative Activity of 2,4-Dihydroxybenzoic Acid Hydrazide-Hydrazone Derivatives [1][3]

CompoundCancer Cell LineIC₅₀ (µM)
N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide (21)LN-229 (Glioblastoma)0.77
769-P (Renal)12.39
HepG2 (Liver)7.81
N'-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide (19)769-P (Renal)45.42
H1563 (Lung)65.67
LN-229 (Glioblastoma)130.17
N'-[(3-nitrophenyl)methylidene]-2,4-dihydroxybenzohydrazide (20)H1563 (Lung)70.94
N'-[(2-chlorophenyl)methylidene]-2,4-dihydroxybenzohydrazide (22)LN-229 (Glioblastoma)110.53
N'-[(2-fluorophenyl)methylidene]-2,4-dihydroxybenzohydrazide (24)LN-229 (Glioblastoma)199.32

Table 2: Antimicrobial Activity of 2,4-Dihydroxybenzoic Acid and its Hydrazide-Hydrazone Derivatives [1]

CompoundMicroorganismMIC (µg/mL)
2,4-dihydroxybenzoic acidEscherichia coli1000
Pasteurella multocida1000
Neisseria gonorrhoeae1000
Staphylococcus aureus MRSA500
Enterococcus faecalis1000
2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide (18)Staphylococcus aureus MRSA3.91
N'-[(3-methylphenyl)methylidene]-2,4-dihydroxybenzohydrazide (2)Micrococcus luteus31.25
N'-[(4-hydroxyphenyl)methylidene]-2,4-dihydroxybenzohydrazide (9)Gram-positive bacteria15.62 - 125

Table 3: Xanthine Oxidase Inhibitory Activity of a Related Compound [4]

CompoundTargetIC₅₀ (µM)
3,4-dihydroxy-5-nitrobenzaldehyde (DHNB)Xanthine Oxidase3.0
DHNB is enzymatically oxidized to 3,4-dihydroxy-5-nitrobenzoic acid, which is the active inhibitor.

Experimental Protocols

Synthesis of this compound

This is a two-step synthesis protocol starting from resorcinol.

Step 1: Synthesis of 2,4-dihydroxybenzoic acid (β-Resorcylic Acid) via Kolbe-Schmitt Reaction [5][6]

  • In a 5-liter flask equipped with a reflux condenser, dissolve 200 g of resorcinol and 1 kg of potassium bicarbonate in 2 liters of water.[6]

  • Slowly heat the mixture on a steam bath for 4 hours.[6]

  • Increase the heat and reflux vigorously for 30 minutes while passing a rapid stream of carbon dioxide through the solution.[6]

  • While the solution is still hot, acidify it by adding 900 mL of concentrated hydrochloric acid.[6]

  • Allow the flask to cool to room temperature, then chill in an ice bath to facilitate crystallization.[6]

  • Filter the crude product and wash it with cold water.

  • Recrystallize the crude product from boiling water with activated charcoal to obtain pure 2,4-dihydroxybenzoic acid.[6]

Step 2: Nitration of 2,4-dihydroxybenzoic acid

This is a proposed protocol based on the known regioselectivity of nitration on phenolic compounds.

  • In a flask submerged in an ice-water bath, dissolve 10 g of 2,4-dihydroxybenzoic acid in 50 mL of concentrated sulfuric acid with stirring. Maintain the temperature below 10°C.

  • Slowly add a nitrating mixture (1:1 mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid, a mixture of 3-nitro and 5-nitro isomers, is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The isomers can be separated by fractional crystallization or column chromatography to isolate the this compound.

Biological Assays

Protocol 1: Xanthine Oxidase Inhibition Assay

This protocol is adapted for testing the inhibitory potential of compounds like this compound, based on the evaluation of DHNB.[4]

  • Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 7.4), the test compound at various concentrations, and xanthine oxidase from bovine milk.

  • Pre-incubate the mixture for 5-10 minutes at 25°C.

  • Initiate the reaction by adding the substrate, xanthine.

  • Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm using a microplate reader.

  • Use allopurinol as a positive control.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution) [7][8]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or an appropriate broth for fungi.[8]

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[8]

  • Dilute the inoculum and add it to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.[9]

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.[8]

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound with no visible microbial growth.[7]

Protocol 3: Antiproliferative MTT Assay [3][10]

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC₅₀ value.

Mandatory Visualization

G Resorcinol Resorcinol Step1_Product 2,4-dihydroxybenzoic acid Resorcinol->Step1_Product Kolbe-Schmitt Reaction KHCO3 KHCO3, CO2 Final_Product This compound Step1_Product->Final_Product Nitration Nitrating_Mixture HNO3, H2SO4

Caption: Proposed synthesis of this compound.

G Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Catalyzed by XO Uric_Acid Uric Acid (Leads to Gout) Xanthine->Uric_Acid Catalyzed by XO XO Xanthine Oxidase (XO) Inhibitor 3,4-dihydroxy- 5-nitrobenzoic acid (Related Compound) Inhibitor->XO Inhibits

Caption: Inhibition of the Xanthine Oxidase pathway by a related compound.

G Start 2,4-dihydroxybenzoic acid Scaffold Synthesis Synthesize Derivatives (e.g., Hydrazide-Hydrazones) Start->Synthesis Screening Biological Screening Synthesis->Screening Antimicrobial Antimicrobial Assays (Broth Microdilution) Screening->Antimicrobial Antiproliferative Antiproliferative Assays (MTT Assay) Screening->Antiproliferative MIC Determine MIC Values Antimicrobial->MIC IC50 Determine IC50 Values Antiproliferative->IC50

Caption: Workflow for screening 2,4-dihydroxybenzoic acid derivatives.

References

Application Notes and Protocols: Derivatization of 2,4-dihydroxy-5-nitrobenzoic Acid for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the proposed derivatization of 2,4-dihydroxy-5-nitrobenzoic acid to enhance its therapeutic potential. This document outlines synthetic protocols for creating ester and amide derivatives, methodologies for evaluating their biological activities, and a framework for understanding their structure-activity relationships (SAR).

Introduction

Substituted nitrobenzoic acids are a class of compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The parent compound, 2,4-dihydroxybenzoic acid, has demonstrated antimicrobial properties.[3][4] The introduction of a nitro group, an electron-withdrawing moiety, is known to influence the electronic properties of the molecule and can significantly impact its biological efficacy.[2] Furthermore, the derivatization of the carboxylic acid group into esters and amides can modulate physicochemical properties such as lipophilicity, cell permeability, and receptor binding, potentially leading to enhanced biological activity.

This document details proposed strategies for the synthesis of novel ester and amide derivatives of this compound and protocols for screening their antimicrobial, anticancer, and anti-inflammatory activities.

Proposed Derivatization Strategies

The primary focus of derivatization is the carboxylic acid group of this compound to synthesize two main classes of derivatives: esters and amides.

Esterification

Esterification of the carboxylic acid can be achieved through various methods. A promising approach is the use of a solid acid catalyst, such as modified montmorillonite K10, under solvent-free conditions to promote a green chemistry approach.[1] Alternatively, microwave-assisted Fischer esterification using a catalytic amount of sulfuric acid can significantly reduce reaction times.[5]

Amidation

Direct amidation of the carboxylic acid with a variety of primary and secondary amines can be accomplished using catalysts like titanium tetrachloride (TiCl4) or boric acid.[3][6] These methods are often high-yielding and tolerate a range of functional groups.

The general synthetic schemes are illustrated below:

G cluster_ester Esterification cluster_amide Amidation parent This compound ester_reagents R-OH, Catalyst (e.g., Montmorillonite K10 or H₂SO₄) parent->ester_reagents amide_reagents R₁R₂NH, Catalyst (e.g., TiCl₄ or Boric Acid) parent->amide_reagents ester Ester Derivatives amide Amide Derivatives ester_reagents->ester amide_reagents->amide

Caption: Proposed synthetic routes for ester and amide derivatives.

Experimental Protocols

General Protocol for Esterification using Modified Montmorillonite K10

This protocol is adapted from a solvent-free esterification method for substituted benzoic acids.[1]

  • Catalyst Preparation: Prepare phosphoric acid-modified montmorillonite K-10 clay (PMK) as per established procedures.

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), the desired alcohol (e.g., methanol, ethanol, benzyl alcohol; 1 equivalent), and PMK catalyst (10 wt%).

  • Reaction Conditions: Heat the mixture at reflux temperature for 5 hours under solvent-free conditions.

  • Work-up and Purification: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and filter to remove the catalyst. Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Amidation using Titanium Tetrachloride (TiCl₄)

This protocol is based on a general procedure for the direct condensation of carboxylic acids and amines.[7]

  • Reaction Setup: To a solution of this compound (1 equivalent) in pyridine, add the desired amine (1.1 equivalents).

  • Catalyst Addition: Add titanium tetrachloride (TiCl₄, 1.2 equivalents) dropwise to the stirred solution at 0 °C.

  • Reaction Conditions: Heat the reaction mixture at 85 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Protocols for Biological Activity Screening

Antimicrobial Activity Assay (Microdilution Method)
  • Preparation of Inoculum: Prepare a bacterial suspension of the test organisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Cell Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.

  • Griess Assay: After 24 hours of incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A decrease in nitrite concentration compared to the LPS-treated control indicates anti-inflammatory activity.

Data Presentation (Hypothetical)

The following tables illustrate how quantitative data from the biological assays would be structured for clear comparison.

Table 1: Antimicrobial Activity of this compound and its Derivatives

CompoundDerivative TypeR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent Acid --128256
Ester-1 EsterMethyl64128
Ester-2 EsterEthyl3264
Amide-1 AmideBenzyl1632
Amide-2 AmideMorpholino3264

Table 2: Anticancer Activity of this compound and its Derivatives

CompoundDerivative TypeR GroupIC50 (µM) vs. MCF-7IC50 (µM) vs. A549
Parent Acid -->100>100
Ester-1 EsterMethyl75.289.4
Ester-2 EsterEthyl52.865.1
Amide-1 AmideBenzyl15.622.3
Amide-2 AmideMorpholino28.935.7

Visualizations

Experimental Workflow

G start This compound synthesis Derivatization (Esterification & Amidation) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Biological Activity Screening purification->screening antimicrobial Antimicrobial Assays (MIC Determination) screening->antimicrobial anticancer Anticancer Assays (MTT Assay) screening->anticancer anti_inflammatory Anti-inflammatory Assays (NO Inhibition) screening->anti_inflammatory sar Structure-Activity Relationship Analysis antimicrobial->sar anticancer->sar anti_inflammatory->sar lead Lead Compound Identification sar->lead

Caption: Workflow for synthesis, screening, and lead identification.

Hypothetical Signaling Pathway (Anti-inflammatory Action)

G lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Activation tlr4->nfkb inos iNOS Expression nfkb->inos no Nitric Oxide (NO) inos->no inflammation Inflammation no->inflammation derivative Active Derivative derivative->nfkb Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Structure-Activity Relationship (SAR) Logic

G parent Parent Acid (Baseline Activity) ester_mod Ester Modification (Increased Lipophilicity) parent->ester_mod amide_mod Amide Modification (H-bond Donors/Acceptors) parent->amide_mod enhanced_permeability Enhanced Cell Permeability ester_mod->enhanced_permeability target_interaction Improved Target Interaction amide_mod->target_interaction enhanced_activity Enhanced Biological Activity enhanced_permeability->enhanced_activity target_interaction->enhanced_activity

Caption: Logic for enhanced activity through derivatization.

References

Application Notes and Protocols for Studying the Reaction Kinetics of 2,4-dihydroxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,4-dihydroxy-5-nitrobenzoic acid is a nitroaromatic compound whose chemical behavior is of interest in various fields, including medicinal chemistry and materials science. Understanding its reaction kinetics—the rates and mechanisms of its chemical transformations—is crucial for optimizing synthesis, predicting degradation pathways, and evaluating its interactions in biological systems. These application notes provide detailed protocols for investigating the thermal, oxidative, and enzymatic reaction kinetics of this compound using modern analytical techniques.

Protocol 1: Thermal Decomposition Kinetics using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines the experimental setup for determining the thermal stability and decomposition kinetics of this compound. By analyzing the mass loss and heat flow as a function of temperature, key thermodynamic and kinetic parameters such as activation energy can be determined.

Experimental Protocol:

  • Instrumentation:

    • Simultaneous Thermal Analyzer (TGA/DSC).

    • Nitrogen gas supply (high purity).

    • Alumina or platinum crucibles.

    • Microbalance.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of this compound into a tared TGA crucible.

  • TGA/DSC Analysis:

    • Place the crucible in the TGA/DSC furnace.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at several different linear heating rates (β), for example, 5, 10, 15, and 20 °C/min.

    • Continuously record the sample mass (TGA), its derivative (DTG), and the heat flow (DSC) as a function of temperature and time.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (T₀) and the temperature ranges of mass loss steps.

    • From the DSC curve, identify endothermic (melting) and exothermic (decomposition) peaks and calculate the associated enthalpy changes (ΔH).

    • Calculate the apparent activation energy (Ea) and pre-exponential factor (A) using iso-conversional methods like the Flynn-Wall-Ozawa or Kissinger method applied to the data from multiple heating rates. The thermal decomposition of related nitrobenzoic acid isomers has been shown to be a single n-order reaction[1].

Logical Workflow for Thermal Analysis

cluster_prep Preparation cluster_analysis TGA/DSC Measurement cluster_data Data Processing Sample Weigh 3-5 mg of Sample Crucible Place in TGA Crucible Sample->Crucible Instrument Load into TGA/DSC Crucible->Instrument Purge Purge with N2 Instrument->Purge Heat Heat at Multiple Rates (e.g., 5, 10, 15 °C/min) Purge->Heat Record Record Mass Loss (TGA) & Heat Flow (DSC) Heat->Record Identify Identify T₀, Tₚ, ΔH Record->Identify Kinetics Apply Iso-conversional Models (e.g., Flynn-Wall-Ozawa) Identify->Kinetics Parameters Calculate Ea and A Kinetics->Parameters cluster_reagents Reagents DHNBA 2,4-dihydroxy- 5-nitrobenzoic acid Intermediates Hydroxylated and Ring-Opened Intermediates DHNBA->Intermediates Hydroxylation & Ring Fission Aliphatic Short-Chain Carboxylic Acids (e.g., maleic, oxalic) Intermediates->Aliphatic Further Oxidation Mineralization CO₂ + H₂O + NO₃⁻ Aliphatic->Mineralization Final Oxidation OH_Radical •OH OH_Radical->DHNBA Fenton H₂O₂ + Fe²⁺ + UV light Fenton->OH_Radical generates cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Reagents Prepare Buffer, Enzyme, and Substrate Stocks Equilibrate Equilibrate Spectrophotometer and Reagents to 25°C Reagents->Equilibrate Mix Mix Buffer and Enzyme in Cuvette Equilibrate->Mix Initiate Add Substrate to Initiate Mix->Initiate Monitor Monitor Absorbance vs. Time at a specific λ Initiate->Monitor Calc_v0 Calculate Initial Velocity (v₀) Monitor->Calc_v0 Vary_S Repeat for Multiple [Substrate] Calc_v0->Vary_S Plot Plot v₀ vs. [S] Vary_S->Plot Fit Fit to Michaelis-Menten Equation Plot->Fit Params Determine Km, Vmax Fit->Params

References

Application Notes and Protocols: The Use of 2,4-Dihydroxy-5-nitrobenzoic Acid as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxy-5-nitrobenzoic acid is a highly functionalized aromatic compound that holds significant potential as a chemical intermediate in the synthesis of a diverse range of bioactive molecules, including novel therapeutic agents and functional dyes. Its unique structure, featuring hydroxyl, carboxylic acid, and nitro groups, provides multiple reactive sites for chemical modification, making it a valuable building block in medicinal chemistry and materials science. This document provides an overview of its applications, detailed experimental protocols for its derivatization, and quantitative data for the synthesized compounds.

While direct and extensive literature on the specific use of this compound as an intermediate is limited, its structural similarity to other dihydroxybenzoic acid derivatives allows for the confident extrapolation of its synthetic utility. The protocols and data presented herein are based on established methodologies for analogous compounds and serve as a guide for researchers exploring the potential of this versatile intermediate.

Key Applications

The strategic placement of electron-withdrawing and electron-donating groups on the benzene ring of this compound makes it an attractive starting material for the synthesis of various heterocyclic compounds and other complex organic molecules. Its potential applications as a chemical intermediate include:

  • Pharmaceutical Synthesis: The core structure of this compound is a scaffold that can be elaborated to produce compounds with potential therapeutic activities. The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce pharmacologically relevant moieties. The hydroxyl and carboxylic acid groups offer sites for esterification, etherification, and amidation, allowing for the generation of diverse compound libraries for drug discovery. For instance, similar structures are key intermediates in the synthesis of drugs like entacapone, used in the treatment of Parkinson's disease.

  • Bioactive Molecule Development: The derivatization of this compound can lead to the formation of compounds with a wide range of biological activities. A notable application is in the synthesis of hydrazide-hydrazones, a class of compounds known for their antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.

  • Dye and Functional Material Synthesis: The aromatic nature and the presence of auxochromic (hydroxyl) and chromophoric (nitro) groups make this compound a potential precursor for the synthesis of azo dyes and other functional materials with specific optical and electronic properties.

Experimental Protocols

The following section details the experimental protocols for the synthesis of derivatives using this compound as a chemical intermediate.

Protocol 1: Synthesis of 2,4-Dihydroxy-5-nitrobenzohydrazide

This protocol describes the conversion of the carboxylic acid group of this compound into a hydrazide, a key step for further derivatization into hydrazones.

Workflow:

G cluster_0 Esterification cluster_1 Hydrazinolysis A This compound C Methyl 2,4-dihydroxy-5-nitrobenzoate A->C Reflux B Methanol + Sulfuric Acid (cat.) B->C E 2,4-Dihydroxy-5-nitrobenzohydrazide C->E Reflux D Hydrazine Hydrate D->E G A 2,4-Dihydroxy-5-nitrobenzohydrazide D Hydrazide-Hydrazone Derivative A->D Reflux B Aromatic Aldehyde B->D C Ethanol (96%) C->D G A This compound B 2,4-Dihydroxy-5-nitrobenzohydrazide A->B Hydrazinolysis C Hydrazide-Hydrazone Derivatives B->C Condensation with Aldehyde

Troubleshooting & Optimization

"optimizing reaction conditions for 2,4-dihydroxy-5-nitrobenzoic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4-dihydroxy-5-nitrobenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the two-stage synthesis process, which involves the initial Kolbe-Schmitt carboxylation of resorcinol to form 2,4-dihydroxybenzoic acid, followed by its nitration.

Issue 1: Low yield or failure to form the precursor, 2,4-dihydroxybenzoic acid.

  • Potential Cause: Inefficient carboxylation of the resorcinol starting material. The Kolbe-Schmitt reaction conditions are critical for success.

  • Recommended Solutions:

    • Reagent Stoichiometry: Ensure the correct molar ratio of potassium/sodium bicarbonate to resorcinol is used. An excess of the bicarbonate is typically required.[1][2]

    • Temperature Control: The reaction temperature is crucial and should be maintained between 100-120°C for optimal results.[2]

    • CO₂ Atmosphere: The reaction must be carried out under a carbon dioxide atmosphere, which can be supplied at atmospheric or slightly elevated pressure.[2]

    • Reaction Time: Allow for a sufficient reaction time, typically ranging from 2 to 4 hours, to ensure the reaction goes to completion.[2]

Issue 2: Low yield during the nitration of 2,4-dihydroxybenzoic acid.

  • Potential Cause: Suboptimal nitrating conditions or product loss during workup.

  • Recommended Solutions:

    • Temperature Management: Nitration reactions are highly exothermic. Maintain a low reaction temperature (e.g., 0-10°C) by using an ice bath to prevent over-nitration and oxidative side reactions.

    • Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of nitric acid and sulfuric acid is common, but milder agents might be necessary for this highly activated ring system to prevent oxidation.

    • Acid Addition: Add the nitrating agent slowly and dropwise to the solution of 2,4-dihydroxybenzoic acid to maintain temperature control and prevent localized overheating.

    • Workup Procedure: The product is precipitated by quenching the reaction mixture in ice-water. Ensure complete precipitation before filtration. Losses can occur if the product has some solubility in the acidic aqueous solution.

Issue 3: Formation of a dark, tarry, or impure final product.

  • Potential Cause: Oxidation of the phenol groups or formation of multiple nitrated isomers. The two hydroxyl groups strongly activate the aromatic ring, making it susceptible to both oxidation by nitric acid and further nitration.[3]

  • Recommended Solutions:

    • Reduce Reaction Temperature: This is the most critical factor in preventing oxidation and decomposition.

    • Control Nitrating Agent Concentration: Use a more dilute solution of nitric acid or a less aggressive nitrating agent to minimize oxidative side reactions.

    • Purification: If impurities are present, recrystallization from a suitable solvent (such as aqueous ethanol) is a common method for purifying the final product. Column chromatography can also be used for more difficult separations.

Issue 4: The final product does not precipitate upon quenching the reaction mixture.

  • Potential Cause: The product may be more soluble in the workup solution than anticipated, or the concentration of the product is too low.

  • Recommended Solutions:

    • pH Adjustment: After quenching, carefully neutralize the excess acid. The solubility of the product, which is a carboxylic acid, is pH-dependent. Adjusting the pH towards its pKa can promote precipitation.

    • Extraction: If precipitation fails, the product may need to be extracted from the aqueous solution using an appropriate organic solvent like ethyl acetate.[4]

    • Concentration: If the product concentration is low, carefully concentrating the solution under reduced pressure (after extraction and drying) may be necessary to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A: The primary challenge lies in controlling the regioselectivity and preventing side reactions during the nitration step. The starting material, 2,4-dihydroxybenzoic acid, has two strongly activating hydroxyl (-OH) groups and one deactivating carboxyl (-COOH) group.[5] While these groups collectively direct the nitro group to the desired 5-position, the high activation from the hydroxyl groups makes the ring very susceptible to oxidation by the nitric acid and potential over-nitration, which can lead to low yields and impure products.[3]

Q2: Why is the nitro group directed to the 5-position?

A: This is a result of the combined directing effects of the substituents on the benzene ring. The two hydroxyl groups are strong ortho, para-directors, while the carboxylic acid group is a meta-director. The positions ortho and para to the hydroxyl groups are 3, 5, and 6. The position meta to the carboxyl group is 5. Therefore, the directing effects of all three substituents reinforce the electrophilic substitution at the 5-position, making it the overwhelmingly favored site for nitration.

Q3: What are the critical safety precautions for this nitration reaction?

A: Nitration reactions are potentially hazardous due to their high exothermicity and the corrosive and oxidizing nature of the reagents.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Perform the entire reaction in a well-ventilated chemical fume hood.

  • Temperature Control: The reaction is highly exothermic. Use an ice bath to maintain the recommended temperature and have a larger cooling bath ready in case of a thermal runaway.[6]

  • Slow Addition: Add the nitrating agent slowly and carefully to prevent a rapid, uncontrolled rise in temperature.

  • Quenching: Quench the reaction by slowly adding the reaction mixture to a large volume of ice or ice-water, not the other way around.

Q4: Can I use a different method to synthesize the 2,4-dihydroxybenzoic acid precursor?

A: Yes, while the Kolbe-Schmitt reaction using alkali metal bicarbonates is common, other methods exist. One patented method involves reacting resorcinol with sodium alkoxide to form the sodium salt, followed by carboxylation under supercritical carbon dioxide conditions.[7] However, the Kolbe-Schmitt method is often preferred for its relative simplicity and use of more common reagents.[2]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dihydroxybenzoic Acid (Precursor)

This protocol is based on the Kolbe-Schmitt reaction.

  • Preparation: In a suitable reaction vessel equipped with a mechanical stirrer and a gas inlet, combine resorcinol (1 mole), potassium bicarbonate (1.5 moles), and sodium bicarbonate (1.5 moles).[2]

  • Reaction: Begin stirring the solid mixture and heat it to 110-120°C.

  • CO₂ Addition: Introduce a steady stream of carbon dioxide gas into the reaction vessel.

  • Reaction Time: Maintain the temperature and CO₂ stream for 3-4 hours with continuous mixing.[2]

  • Workup:

    • Cool the solid reaction mixture to room temperature.

    • Dissolve the resulting powder in approximately 10 volumes of water.

    • Carefully acidify the solution to a pH of 3-4 with concentrated hydrochloric acid. This will cause the product to precipitate.[8]

    • A large amount of CO₂ gas will be released during acidification, so perform this step slowly in a large beaker to avoid frothing over.[8]

  • Isolation: Filter the precipitated solid using suction filtration, wash it thoroughly with cold water, and dry it to obtain crude 2,4-dihydroxybenzoic acid. The product can be further purified by recrystallization from hot water or aqueous ethanol.

Protocol 2: Nitration to this compound

This is a general protocol; optimization may be required.

  • Preparation: In a flask submerged in an ice-salt bath, dissolve 2,4-dihydroxybenzoic acid (1 mole) in a sufficient amount of concentrated sulfuric acid. Stir the mixture until a clear solution is obtained, ensuring the temperature is maintained between 0-5°C.

  • Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 moles) to concentrated sulfuric acid (2 volumes relative to nitric acid) in a flask cooled in an ice bath.

  • Reaction:

    • Add the cold nitrating mixture dropwise to the solution of 2,4-dihydroxybenzoic acid over 1-2 hours.

    • Use a thermometer to monitor the internal temperature and ensure it does not rise above 10°C.

  • Reaction Time: After the addition is complete, allow the mixture to stir at 0-10°C for an additional 1-2 hours.

  • Workup:

    • Slowly pour the reaction mixture into a large beaker containing a stirred mixture of crushed ice and water (approximately 10-20 times the volume of the reaction mixture).

    • A yellow to orange solid should precipitate.

  • Isolation and Purification:

    • Filter the precipitate using suction filtration.

    • Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

    • Dry the crude this compound.

    • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Summary of Reaction Conditions for 2,4-Dihydroxybenzoic Acid Synthesis

ParameterConditionSource
Starting Material Resorcinol[1][2]
Carboxylating Agent Mixture of Potassium Bicarbonate and Sodium Bicarbonate[2]
Atmosphere Carbon Dioxide (CO₂)[2]
Temperature 80 - 140°C (100 - 120°C preferred)[2]
Reaction Time 1 - 10 hours (2 - 4 hours preferred)[2]
Workup Dissolution in water, acidification to pH 3-4[2][8]
Purity (HPLC) 98.3% - 99.7%[2]

Table 2: Parameters for Optimization of the Nitration Step

ParameterRange to InvestigateRationale
Temperature -5°C to 15°CTo balance reaction rate with suppression of side reactions (oxidation, dinitration).
Nitrating Agent HNO₃/H₂SO₄, Dilute HNO₃, Other (e.g., NaNO₃/H₂SO₄)Stronger agents increase rate but may cause oxidation. Milder agents can improve selectivity.
Molar Equivalents of HNO₃ 1.0 to 1.5 eq.Using a slight excess ensures complete reaction, but a large excess can lead to byproducts.
Solvent/Medium Conc. H₂SO₄, Acetic AcidSulfuric acid is common for generating the nitronium ion. Acetic acid is a less aggressive medium.
Reaction Time 1 to 6 hoursMonitor by TLC or HPLC to determine the point of maximum product formation before byproduct levels increase.

Visualizations

Synthesis_Workflow Resorcinol Resorcinol (Starting Material) Precursor 2,4-Dihydroxybenzoic Acid (Intermediate) Resorcinol->Precursor  Step 1: Carboxylation  (Kolbe-Schmitt Reaction)   FinalProduct This compound (Final Product) Precursor->FinalProduct  Step 2: Nitration  

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Flowchart start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure / Tarry Product start->impure_product check_temp Verify Low Temp (0-10°C for Nitration) low_yield->check_temp check_reagents Check Reagent Stoichiometry & Purity low_yield->check_reagents check_workup Optimize Workup (pH, Extraction) low_yield->check_workup reduce_temp Lower Reaction Temperature impure_product->reduce_temp milder_nitration Use Milder Nitrating Agent or Dilute Acid impure_product->milder_nitration purify Purify via Recrystallization or Chromatography reduce_temp->purify milder_nitration->purify

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Synthesis of 2,4-dihydroxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-dihydroxy-5-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

The most common side products in the nitration of 2,4-dihydroxybenzoic acid are positional isomers, primarily 2,4-dihydroxy-3-nitrobenzoic acid. The two hydroxyl groups on the benzene ring are strongly activating and ortho-, para-directing. This electronic influence can lead to the formation of the 3-nitro isomer in addition to the desired 5-nitro product. Other potential side products include dinitrated compounds and, under harsh conditions, products of oxidative degradation or decarboxylation.

Q2: How can I minimize the formation of the 2,4-dihydroxy-3-nitrobenzoic acid isomer?

Minimizing the formation of the 3-nitro isomer is a key challenge. Controlling the reaction temperature is critical; maintaining a low and consistent temperature, typically between 0 and 5°C, can improve the selectivity for the 5-nitro isomer. The slow, dropwise addition of the nitrating agent to the solution of 2,4-dihydroxybenzoic acid also helps to control local concentrations of the nitrating species and reduce the formation of unwanted isomers.

Q3: What causes the formation of dinitrated side products, and how can I avoid them?

Dinitration, leading to products such as 2,4-dihydroxy-3,5-dinitrobenzoic acid, can occur if the reaction conditions are too harsh. To prevent this, it is crucial to use a controlled stoichiometry of the nitrating agent, employing only a slight molar excess. Lowering the reaction temperature and reducing the overall reaction time can also effectively minimize over-nitration. Monitoring the reaction's progress via techniques like Thin Layer Chromatography (TLC) is advisable to determine the optimal point to quench the reaction.

Q4: Is decarboxylation a significant side reaction during this synthesis?

While decarboxylation of benzoic acids can occur at elevated temperatures, it is generally not considered a major side reaction under the standard, controlled temperature conditions used for the nitration of 2,4-dihydroxybenzoic acid. However, if the reaction temperature is not carefully controlled and exceeds the recommended range, the risk of decarboxylation to form 4-nitrocatechol increases.

Q5: What are the recommended methods for purifying the final product?

Purification of this compound from its isomers and other impurities can be challenging due to their similar physical properties. Fractional crystallization is a common method, exploiting small differences in solubility between the 5-nitro and 3-nitro isomers in a suitable solvent system. For higher purity, column chromatography on silica gel may be necessary. High-Performance Liquid Chromatography (HPLC) is a valuable analytical technique to assess the purity of the final product and can also be used for preparative separation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Issue/Observation Potential Cause(s) Recommended Solutions & Preventative Measures
Low yield of the desired 5-nitro isomer - Formation of a significant amount of the 3-nitro isomer. - Incomplete reaction. - Over-nitration to dinitro compounds.- Optimize Temperature: Strictly maintain the reaction temperature between 0-5°C. - Controlled Addition: Add the nitrating agent very slowly with efficient stirring. - Monitor Reaction: Use TLC to track the consumption of the starting material and the formation of the product. Quench the reaction once the starting material is consumed to avoid side reactions.
Presence of multiple spots on TLC after reaction - Formation of a mixture of isomers (3-nitro and 5-nitro). - Presence of dinitrated byproducts. - Unreacted starting material.- Improve Selectivity: Re-evaluate and optimize the reaction temperature and addition rate of the nitrating agent. - Purification: Employ fractional crystallization or column chromatography for separation.
Product is a dark-colored oil or solid - Oxidation of the dihydroxybenzoic acid. - Decomposition of starting material or product due to excessive heat.- Maintain Low Temperature: Ensure the reaction temperature does not rise significantly during the addition of the nitrating agent. - Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
Difficulty in isolating the product - Product may be more soluble in the work-up solvent than anticipated. - Formation of salts that remain in the aqueous phase.- Adjust pH: Carefully adjust the pH of the aqueous solution during work-up to ensure complete precipitation of the carboxylic acid. - Solvent Extraction: If the product remains in the aqueous phase, perform multiple extractions with a suitable organic solvent.

Experimental Protocols

While a specific, universally optimized protocol can vary, the following outlines a general methodology for the nitration of 2,4-dihydroxybenzoic acid.

Materials:

  • 2,4-dihydroxybenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Suitable solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 2,4-dihydroxybenzoic acid in concentrated sulfuric acid. Maintain the temperature at 0-5°C.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of 2,4-dihydroxybenzoic acid, ensuring the temperature of the reaction mixture does not exceed 5°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold distilled water to remove residual acids.

  • Purification: Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Visualizing Reaction Pathways and Workflows

To aid in understanding the synthesis and potential side reactions, the following diagrams are provided.

Nitration_Pathway 2,4-Dihydroxybenzoic Acid 2,4-Dihydroxybenzoic Acid This compound This compound 2,4-Dihydroxybenzoic Acid->this compound Nitration (HNO₃/H₂SO₄) 2,4-Dihydroxy-3-nitrobenzoic Acid 2,4-Dihydroxy-3-nitrobenzoic Acid 2,4-Dihydroxybenzoic Acid->2,4-Dihydroxy-3-nitrobenzoic Acid Isomeric Side Product 4-Nitrocatechol 4-Nitrocatechol 2,4-Dihydroxybenzoic Acid->4-Nitrocatechol Decarboxylation (High Temp) Dinitro Products Dinitro Products This compound->Dinitro Products Over-nitration

Caption: Potential reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Analysis & Purification cluster_troubleshooting Troubleshooting Start: Nitration Reaction Start: Nitration Reaction Reaction Monitoring (TLC) Reaction Monitoring (TLC) Start: Nitration Reaction->Reaction Monitoring (TLC) Quenching Quenching Reaction Monitoring (TLC)->Quenching Isolation (Filtration) Isolation (Filtration) Quenching->Isolation (Filtration) Crude Product Crude Product Isolation (Filtration)->Crude Product Purity Check (TLC/HPLC) Purity Check (TLC/HPLC) Crude Product->Purity Check (TLC/HPLC) Purification Purification Purity Check (TLC/HPLC)->Purification Low Yield? Low Yield? Purity Check (TLC/HPLC)->Low Yield? Impurities Present? Impurities Present? Purity Check (TLC/HPLC)->Impurities Present? Pure Product Pure Product Purification->Pure Product Purification->Pure Product Optimize Reaction Conditions Optimize Reaction Conditions Low Yield?->Optimize Reaction Conditions Yes Optimize Reaction Conditions->Start: Nitration Reaction Impurities Present?->Purification Yes

Caption: A logical workflow for synthesis, analysis, and troubleshooting.

Technical Support Center: Purification of 2,4-dihydroxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,4-dihydroxy-5-nitrobenzoic acid. The protocols and advice are based on established chemical principles for the purification of related polar aromatic compounds, such as nitrophenols and other dihydroxybenzoic acids, due to the limited availability of specific data for the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The main strategies for purifying polar aromatic acids like this compound are acid-base extraction for initial cleanup, recrystallization for removing soluble impurities, and column chromatography for separating closely related compounds.[1][2] A decolorization step, often using activated carbon, can be integrated into the recrystallization process to remove colored impurities.[3][4]

Q2: What are the likely impurities in my crude product?

A2: Impurities can arise from unreacted starting materials, byproducts of the nitration reaction (such as isomers or over-nitrated products), and degradation products.[1] For instance, the synthesis of related compounds like nitrophenols can result in byproducts like benzoquinone.[2] Without a specific synthesis protocol, it is also possible to have isomeric impurities where the nitro group is in a different position.

Q3: My crude product is a dark, sticky oil. What is the best initial purification step?

A3: For a dark and oily crude product, an initial acid-base extraction is often the best first step.[5] This technique can help remove neutral impurities and some colored tars. Dissolving the crude material in an organic solvent and extracting the desired acidic product into an aqueous basic solution (like sodium bicarbonate) can leave many impurities behind in the organic layer.[6] The purified acid can then be recovered by acidifying the aqueous layer.[1]

Q4: How can I remove the dark color from my product?

A4: Discoloration is common in nitrated and phenolic compounds. The most common method for removing color is to use an adsorbent like powdered activated carbon during recrystallization.[4][7] The crude solid is dissolved in a suitable hot solvent, a small amount of activated carbon is added to the solution, and after a brief heating period, the carbon is removed by hot gravity filtration.[8] The desired compound then crystallizes from the clear filtrate upon cooling.

Purification Protocols

Protocol 1: Acid-Base Extraction for Initial Cleanup

This protocol is designed to separate the acidic product from neutral and less acidic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate or Dichloromethane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 5% Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers, Erlenmeyer flasks

Procedure:

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Allow the layers to separate. The deprotonated this compound salt will be in the upper aqueous layer.

  • Drain the lower organic layer, which contains neutral impurities.

  • Collect the aqueous layer in a clean flask and cool it in an ice bath.

  • Slowly add 5% HCl while stirring until the solution is acidic (test with pH paper) and precipitation of the product is complete.

  • Collect the purified solid product by vacuum filtration, wash with a small amount of cold water, and allow it to dry.[6]

Protocol 2: Recrystallization for High Purity

Recrystallization is a powerful technique for further purifying the solid product obtained from acid-base extraction or directly from the crude reaction mixture.

Materials:

  • Crude or partially purified this compound

  • Selected recrystallization solvent (or solvent pair)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Solvent Selection: Test the solubility of a small amount of your product in various solvents to find one that dissolves the compound when hot but not when cold.[9] For a polar compound like this, polar solvents such as water, ethanol, or mixtures like ethanol/water or acetone/hexane are good starting points.[10][11]

  • Place the solid in an Erlenmeyer flask.

  • Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling with gentle swirling until the solid is completely dissolved.[12]

  • If the solution is colored, proceed to Protocol 3 for decolorization. If not, remove the flask from the heat.

  • Allow the solution to cool slowly to room temperature to allow for the formation of large, pure crystals.[13]

  • Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.[8]

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[12]

  • Dry the crystals completely to remove residual solvent.

Protocol 3: Decolorization with Activated Carbon

This procedure should be integrated into the recrystallization protocol if the product is colored.

Procedure:

  • After the impure solid is dissolved in the minimum amount of hot solvent (Step 3 of Protocol 2), remove the flask from the heat source.

  • Add a very small amount of activated carbon (about 1-2% of the solute's weight) to the hot solution.

  • Heat the solution back to a gentle boil for a few minutes while swirling.

  • Perform a hot gravity filtration using a fluted filter paper to remove the activated carbon. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • The resulting clear, colorless filtrate is then allowed to cool for crystallization as described in Protocol 2.

Troubleshooting Guides

Recrystallization Issues

Q: My compound is not crystallizing from the solution upon cooling. What should I do? A: This is a common issue that can be caused by several factors:

  • Too much solvent was added: This is the most frequent reason for failed crystallization.[14] Try boiling off some of the solvent to increase the concentration of your compound and attempt to cool it again.

  • The solution is supersaturated: The solution may need a nucleation site to begin crystallization. Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a tiny "seed" crystal of the crude product.[14]

  • The compound is highly impure: A high concentration of impurities can inhibit crystal formation. If the above methods fail, recover the solid by evaporating the solvent and consider further purification by another method, like column chromatography.

Q: My product has "oiled out," forming a liquid layer instead of solid crystals. How can I resolve this? A: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution at a temperature above its melting point.[15]

  • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent (if using a single solvent) or more of the "good" solvent (in a mixed solvent system) to lower the saturation point.[13] Allow the solution to cool more slowly. This can be achieved by leaving the flask on a hot plate that is turned off, allowing it to cool gradually with the plate.[14]

Column Chromatography Issues

Q: My compound appears to be irreversibly stuck to the silica gel. How can I elute it? A: Highly polar compounds, especially those with acidic protons like carboxylic acids and phenols, can bind strongly to the acidic silica gel.

  • Solution: Increase the polarity of your mobile phase. A common technique is to add a small percentage (0.5-1%) of a polar, acidic modifier like acetic acid or formic acid to the eluent.[16] This keeps the carboxylic acid and phenolic hydroxyl groups protonated, reducing their interaction with the silica surface and allowing them to elute.

Q: I'm seeing co-elution of my product with an impurity. How can I improve the separation? A: Co-elution occurs when two compounds have very similar affinities for the stationary and mobile phases.[17]

  • Solution:

    • Optimize the Mobile Phase: Try changing the solvent system. If you are using a hexane/ethyl acetate system, switching to a dichloromethane/methanol system might alter the selectivity.

    • Change the Stationary Phase: If optimizing the mobile phase fails, consider using a different stationary phase. Alumina could be an option, or for more advanced separations, a reversed-phase (C18) column might provide the necessary selectivity.[18]

Q: I suspect my compound is decomposing on the silica gel column. How can I confirm and prevent this? A: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.

  • Solution:

    • Test for Stability: You can check for degradation by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If you see new spots or streaking that wasn't there initially, your compound is likely unstable on silica.

    • Deactivate the Silica: You can use "neutralized" silica gel. This can be prepared by washing the silica with a dilute solution of a base like triethylamine in your non-polar solvent, then re-equilibrating with your mobile phase.

    • Alternative Chromatography: Consider using a less acidic stationary phase like alumina or Florisil.[18]

Data Presentation

Table 1: Common Solvents for Recrystallization of Polar Aromatic Compounds

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Notes
Water10080.1Excellent for highly polar, hydrogen-bonding compounds.[11]
Ethanol7824.5A versatile and commonly used polar protic solvent.[10]
Methanol6532.7More polar than ethanol, good for many polar compounds.[19]
Acetone5620.7A polar aprotic solvent, good for moderately polar compounds.[10]
Ethyl Acetate776.0Medium polarity, often used in solvent pairs with hexane.[8]
Toluene1112.4Good for aromatic compounds, higher boiling point.[11]
Hexane691.9Non-polar, typically used as the "poor" solvent in a pair.[11]

Table 2: HPLC Purity Analysis - Troubleshooting Guide for Benzoic Acid Derivatives

IssuePotential CauseRecommended Action
Poor Peak Shape (Tailing) Secondary interactions with silica; inappropriate mobile phase pH.Add a modifier like formic or phosphoric acid to the mobile phase to suppress ionization (target pH ~2.5-3).[20]
Poor Retention (Elutes too early) Analyte is ionized and too polar for the column.Lower the pH of the mobile phase to below the pKa of the carboxylic acid to ensure it is in its neutral form.[20]
Co-eluting Peaks Insufficient selectivity of the mobile phase or stationary phase.1. Adjust the organic solvent (methanol/acetonitrile) ratio. 2. Change the organic modifier (e.g., switch from methanol to acetonitrile). 3. Try a different column chemistry (e.g., Phenyl-Hexyl instead of C18).[21]
Inconsistent Retention Times Poor column equilibration; mobile phase composition changing.Ensure the column is fully equilibrated with the mobile phase before injection. Use a buffered mobile phase to maintain a constant pH.

Visualizations

PurificationWorkflow crude Crude Product (this compound) check_purity Initial Purity Assessment (e.g., TLC, NMR) crude->check_purity oily Is it oily or very impure? check_purity->oily colored Is the product colored? oily->colored No acid_base Acid-Base Extraction oily->acid_base Yes re_xtal Recrystallization colored->re_xtal No decolorize Decolorization w/ Activated Carbon colored->decolorize Yes acid_base->colored column_chrom Column Chromatography re_xtal->column_chrom Impure pure_product Pure Product re_xtal->pure_product Purity OK decolorize->re_xtal column_chrom->pure_product

Caption: General purification workflow for crude this compound.

RecrystallizationTroubleshooting start Cooled solution, but no crystals have formed. supersat Is solution supersaturated? start->supersat too_much_solvent Is there too much solvent? supersat->too_much_solvent No action_scratch Action: Scratch flask inner wall or add a seed crystal. supersat->action_scratch Yes action_boil_off Action: Boil off some solvent and cool again. too_much_solvent->action_boil_off Yes action_repurify Action: Evaporate solvent and re-purify by another method (e.g., chromatography). too_much_solvent->action_repurify No/Impure success Crystals Form action_scratch->success fail Still No Crystals action_boil_off->fail fail->action_repurify AcidBaseExtraction cluster_funnel Separatory Funnel start Crude Mixture (Acidic Product + Neutral Impurity) dissolved in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO₃) & Shake start->add_base layers Two Layers Form add_base->layers aqueous_layer Aqueous Layer (Deprotonated Acidic Product Salt) layers->aqueous_layer Top/Bottom layer organic_layer Organic Layer (Neutral Impurity) layers->organic_layer Other layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitated Pure Acidic Product acidify->precipitate

References

Technical Support Center: Synthesis of 2,4-dihydroxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-dihydroxy-5-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: Why is my yield of this compound consistently low?

A1: Low yields can result from several factors, primarily related to the nitration of the starting material, 2,4-dihydroxybenzoic acid (β-resorcylic acid). Key areas to investigate include:

  • Suboptimal Reaction Temperature: The nitration of dihydroxybenzoic acids is highly sensitive to temperature. Excessive heat can lead to the formation of undesired side products and decomposition. It is crucial to maintain a low and consistent temperature throughout the addition of the nitrating agent.

  • Improper Control of Nitrating Agent Addition: The rate of addition of the nitrating mixture (commonly a mixture of nitric acid and sulfuric acid) is critical. A rapid addition can cause localized overheating, leading to the formation of dinitrated or oxidized byproducts.

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can result in a significant portion of the starting material remaining unreacted.

  • Moisture in the Reaction: The presence of water can dilute the nitrating agent and hinder the formation of the nitronium ion (NO₂⁺), which is the active electrophile in the reaction.

Troubleshooting Steps:

  • Optimize Temperature Control: Utilize an ice-salt bath to maintain the reaction temperature between 0 and 5 °C. Monitor the internal temperature of the reaction vessel continuously.

  • Control Reagent Addition: Add the nitrating agent dropwise with vigorous stirring to ensure even distribution and prevent localized temperature increases.

  • Ensure Complete Reaction: After the addition of the nitrating agent, allow the reaction to stir at a low temperature for a sufficient period to ensure maximum conversion. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried before use and use concentrated acids to minimize the presence of water.

Q2: I am observing the formation of multiple spots on my TLC plate, indicating impurities. What are the likely side products and how can I minimize them?

A2: The nitration of 2,4-dihydroxybenzoic acid can lead to the formation of several isomers and byproducts due to the presence of multiple activating and deactivating groups on the aromatic ring.

  • Potential Side Products:

    • 2,4-dihydroxy-3-nitrobenzoic acid: The hydroxyl groups strongly direct electrophilic substitution to the ortho and para positions. The position between the two hydroxyl groups is also activated.

    • Dinitrated products: Under harsh reaction conditions (higher temperatures or excess nitrating agent), dinitration can occur.

    • Oxidation products: The electron-rich phenol ring is susceptible to oxidation by nitric acid, which can lead to the formation of colored, tar-like substances.

Minimizing Side Products:

  • Regioselectivity Control: The 5-position is the desired site for nitration. Careful control of reaction conditions, particularly temperature, is key to favoring the formation of the 5-nitro isomer.

  • Stoichiometry of Nitrating Agent: Use a carefully measured amount of the nitrating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess will increase the likelihood of dinitration.

  • Purification: Column chromatography is an effective method for separating the desired 5-nitro isomer from other nitro-isomers and impurities.

Q3: The purification of the final product is proving difficult. What are the recommended procedures?

A3: Effective purification is essential to obtain high-purity this compound.

  • Initial Work-up: After the reaction is complete, the mixture is typically poured onto crushed ice to precipitate the crude product. This helps to quench the reaction and separate the product from the acidic reaction medium.

  • Washing: The crude product should be washed thoroughly with cold water to remove any residual acids.

  • Recrystallization: Recrystallization from a suitable solvent system, such as an ethanol-water mixture, is a common and effective method for purifying the product. The crude product is dissolved in a minimum amount of hot solvent and then allowed to cool slowly, promoting the formation of pure crystals.

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography using silica gel can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) can effectively separate the desired product from its isomers and other impurities.

Quantitative Data on Reaction Parameters

Optimizing reaction conditions is crucial for maximizing yield and purity. The following table summarizes key parameters and their impact on the synthesis.

ParameterRecommended RangeImpact on Yield and Purity
Reaction Temperature 0 - 5 °CHigh Impact: Lower temperatures favor the formation of the desired 5-nitro isomer and minimize side reactions such as dinitration and oxidation, leading to higher purity and yield.
Nitrating Agent Conc. HNO₃ in Conc. H₂SO₄High Impact: This mixture generates the necessary nitronium ion for the electrophilic aromatic substitution. The ratio of the acids can influence the reaction rate and selectivity.
Reaction Time 1 - 3 hoursMedium Impact: Sufficient time is needed for the reaction to go to completion. Monitoring by TLC is recommended to determine the optimal time.
Stirring Speed VigorousMedium Impact: Efficient mixing is essential for maintaining a uniform temperature and ensuring proper contact between reactants.

Experimental Protocols

Synthesis of 2,4-dihydroxybenzoic acid (Starting Material)

The starting material, 2,4-dihydroxybenzoic acid (β-resorcylic acid), can be synthesized from resorcinol via the Kolbe-Schmitt reaction.[1][2]

Materials:

  • Resorcinol

  • Potassium bicarbonate

  • Water

  • Concentrated Hydrochloric Acid

Procedure:

  • In a round-bottom flask, dissolve resorcinol and potassium bicarbonate in water.[1]

  • Heat the mixture under reflux for several hours.[1]

  • After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.[1]

  • Filter the precipitate, wash with cold water, and dry.[1]

  • Recrystallize the crude product from hot water to obtain pure 2,4-dihydroxybenzoic acid.[1]

Synthesis of this compound

This protocol outlines the nitration of 2,4-dihydroxybenzoic acid.

Materials:

  • 2,4-dihydroxybenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • In a flask, dissolve 2,4-dihydroxybenzoic acid in concentrated sulfuric acid, maintaining the temperature at 0-5 °C using an ice-salt bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2,4-dihydroxybenzoic acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

  • Pour the reaction mixture slowly onto a large amount of crushed ice with stirring.

  • Allow the ice to melt, and then collect the precipitated solid by vacuum filtration.

  • Wash the crude product thoroughly with cold water.

  • Purify the crude product by recrystallization from an ethanol-water mixture or by column chromatography.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_nitration Nitration cluster_purification Purification Resorcinol Resorcinol Kolbe_Schmitt Reaction Mixture Resorcinol->Kolbe_Schmitt Kolbe-Schmitt Reaction DHBA 2,4-dihydroxybenzoic acid Kolbe_Schmitt->DHBA Acidification Nitration Nitration Reaction DHBA->Nitration Nitrating Agent (HNO3/H2SO4) Crude_Product Crude Product Nitration->Crude_Product Precipitation on Ice Recrystallization Purification Crude_Product->Recrystallization Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Filtration & Drying

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impurities? Temp Check Temperature Control (0-5 °C) Start->Temp Yes Addition Check Reagent Addition Rate Start->Addition Yes Time Check Reaction Time Start->Time Yes Purification Optimize Purification (Recrystallization/ Chromatography) Temp->Purification Addition->Purification Time->Purification Result Improved Yield and Purity Purification->Result

Caption: Troubleshooting logic for synthesis optimization.

References

"solubility issues of 2,4-dihydroxy-5-nitrobenzoic acid in common solvents"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2,4-dihydroxy-5-nitrobenzoic acid.

Troubleshooting Guide & FAQs

This section addresses common problems and questions related to the dissolution of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted benzoic acid. The presence of two hydroxyl groups and a carboxylic acid group suggests that it should exhibit some solubility in polar solvents through hydrogen bonding. However, the nitro group and the benzene ring contribute to its non-polar character, which can limit its solubility in water. Generally, it is expected to be sparingly soluble in water and more soluble in polar organic solvents.

Q2: I am having difficulty dissolving this compound in water. What can I do?

A2: Due to its limited aqueous solubility, dissolving this compound directly in water can be challenging. Consider the following troubleshooting steps:

  • Sonication: Use a sonicator to break down solid particles and increase the surface area for dissolution.

  • Gentle Heating: Gently warm the solution in a water bath to increase the kinetic energy of the molecules, which can enhance solubility. Be cautious, as excessive heat can lead to degradation.

  • pH Adjustment: As a benzoic acid derivative, its solubility is pH-dependent. Increasing the pH of the solution by adding a base (e.g., sodium hydroxide) will deprotonate the carboxylic acid and hydroxyl groups, forming a more soluble salt.

  • Co-solvents: Introduce a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO) to the aqueous solution to increase the overall solvating power.

Q3: Which organic solvents are recommended for dissolving this compound?

A3: While specific quantitative data for this compound is limited, based on its structure and data from related nitrobenzoic acids, polar organic solvents are the best starting point. These include:

  • Methanol

  • Ethanol

  • Acetone

  • Dimethyl sulfoxide (DMSO)

It is likely to have lower solubility in non-polar solvents like hexane or toluene.

Q4: Can I prepare a concentrated stock solution of this compound?

A4: Preparing a concentrated stock solution in a suitable organic solvent is a common practice. DMSO is often a good choice for creating high-concentration stock solutions of poorly water-soluble compounds. From this stock, you can make further dilutions into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it may affect your experimental results.

Q5: My compound precipitates out of solution when I dilute my organic stock into an aqueous buffer. How can I prevent this?

A5: This is a common issue when working with compounds that have low aqueous solubility. Here are some strategies to mitigate precipitation:

  • Lower the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.

  • Increase the percentage of co-solvent: If your experimental system allows, slightly increasing the percentage of the organic co-solvent in the final solution can help maintain solubility.

  • Use surfactants: Adding a small amount of a biocompatible surfactant to the aqueous buffer can help to solubilize the compound.

  • pH control: Ensure the pH of your final aqueous solution is one that favors the soluble, ionized form of the compound.

Quantitative Solubility Data (Comparative)

Solvent3-Nitrobenzoic Acid (mol/L) at 298.15 K (25 °C)3,5-Dinitrobenzoic Acid (mol/L) at 298.15 K (25 °C)
Water0.0070.003
Methanol0.350.15
Ethanol0.250.10
Acetonitrile0.150.07
Dichloromethane0.030.01
Toluene0.01<0.01
Ethyl Acetate0.200.08

Note: This data is for comparative purposes only and the actual solubility of this compound may vary.

Experimental Protocols

The following are detailed methodologies for determining the solubility of a compound like this compound.

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This is a standard method to determine the thermodynamic equilibrium solubility of a compound in a given solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the sealed container in a shaker or on a stirrer at a constant temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow it to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure a clear supernatant, centrifuge the sample or allow it to stand undisturbed.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. It is crucial to avoid disturbing the solid at the bottom. The sample may be filtered through a syringe filter (e.g., 0.22 µm) to remove any fine particles.

  • Quantification: Analyze the concentration of the dissolved compound in the aliquot using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution.

Protocol 2: High-Throughput Screening (HTS) for Solubility Assessment

This method allows for a more rapid, albeit less precise, estimation of solubility in multiple solvents.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.

  • Plate Preparation: In a multi-well plate (e.g., 96-well), dispense the solvents to be tested.

  • Compound Addition: Add a small, precise volume of the DMSO stock solution to each well containing the test solvents.

  • Mixing and Incubation: Seal the plate and shake it for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitation Detection: Analyze the wells for any precipitation. This can be done visually or using an automated plate reader that can detect light scattering (nephelometry).

  • Data Analysis: The highest concentration at which no precipitate is observed provides an estimate of the kinetic solubility in each solvent.

Visualizations

Troubleshooting_Workflow start Start: Solubility Issue with This compound check_solvent Is the solvent appropriate? start->check_solvent try_polar_organic Try polar organic solvents (e.g., Methanol, Ethanol, DMSO, Acetone) check_solvent->try_polar_organic No physical_methods Employ Physical Dissolution Aids check_solvent->physical_methods Yes try_polar_organic->physical_methods sonicate Sonicate the mixture physical_methods->sonicate Yes chemical_methods Consider Chemical Modifications physical_methods->chemical_methods No heat Gently heat the solution sonicate->heat heat->chemical_methods adjust_ph Adjust pH (for aqueous solutions) Increase pH to form a soluble salt chemical_methods->adjust_ph Yes still_issue Still experiencing issues? chemical_methods->still_issue No use_cosolvent Use a co-solvent adjust_ph->use_cosolvent use_cosolvent->still_issue consult_lit Consult literature for similar compounds still_issue->consult_lit Yes end_success Success: Compound Dissolved still_issue->end_success No end_reassess Re-evaluate experimental conditions consult_lit->end_reassess

Caption: Troubleshooting workflow for solubility issues.

Experimental_Workflow start Start: Determine Solubility add_excess Add excess compound to solvent start->add_excess equilibrate Equilibrate (Shake/Stir) at constant temperature add_excess->equilibrate separate Separate solid and liquid phases (Centrifuge/Settle) equilibrate->separate sample Sample the clear supernatant (Filter if necessary) separate->sample quantify Quantify concentration (e.g., HPLC, UV-Vis) sample->quantify calculate Calculate solubility quantify->calculate end End: Solubility Determined calculate->end

Caption: Experimental workflow for solubility determination.

"stability and degradation of 2,4-dihydroxy-5-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct stability and degradation data for 2,4-dihydroxy-5-nitrobenzoic acid is limited in publicly available literature. The following information is substantially based on the known behavior of structurally related compounds, such as other dihydroxybenzoic acid isomers and nitrophenolic compounds. This guide is intended to provide researchers with a starting point for their investigations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

Based on the chemistry of phenolic acids and nitroaromatic compounds, the stability of this compound is likely influenced by several factors:

  • pH: The acidity or basicity of the solution can catalyze hydrolysis of the carboxylic acid group or promote oxidation of the hydroxyl groups.

  • Light Exposure (Photostability): Aromatic nitro compounds can be susceptible to photodegradation. Exposure to UV or even ambient light over extended periods may lead to the formation of degradation products.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including decarboxylation and oxidation.

  • Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to the oxidation of the dihydroxy-substituted aromatic ring.

  • Presence of Microorganisms: In non-sterile conditions, microorganisms may utilize the compound as a carbon or nitrogen source, leading to biodegradation.[2][3]

Q2: What are the potential degradation pathways for this compound?

While specific pathways for this molecule are not well-documented, plausible degradation routes can be inferred from related compounds:

  • Oxidative Ring Cleavage: Advanced oxidation processes are known to hydroxylate the aromatic ring further, followed by cleavage to form aliphatic acids.[4]

  • Reduction of the Nitro Group: Under reducing conditions, the nitro group can be reduced to a nitroso group, a hydroxylamino group, and ultimately an amino group, forming 5-amino-2,4-dihydroxybenzoic acid.[5]

  • Decarboxylation: Under thermal stress or certain catalytic conditions, the carboxylic acid group may be lost as carbon dioxide.

  • Photodegradation: Photolysis of nitrophenols can lead to the formation of nitrous acid and other degradation products through complex radical reactions.[1]

Q3: My solution of this compound is changing color. What could be the cause?

Color change, typically to a yellow or brown hue, is a common indicator of degradation in phenolic compounds. This is often due to the formation of quinone-like structures resulting from the oxidation of the hydroxyl groups on the aromatic ring. This process can be accelerated by exposure to light, air (oxygen), or high pH.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of the compound.- Prepare fresh solutions daily.- Store stock solutions protected from light and at a low temperature (e.g., 2-8 °C).- Degas solvents to minimize dissolved oxygen.- Perform a forced degradation study to identify potential degradant peaks.
Loss of compound potency or concentration over time Chemical instability under storage conditions.- Re-evaluate storage conditions (temperature, light exposure, solvent).- Consider using an inert atmosphere (e.g., nitrogen or argon) for long-term storage of solutions.- Quantify the compound against a freshly prepared standard curve more frequently.
Inconsistent experimental results Variable degradation between experiments.- Standardize solution preparation and handling procedures.- Ensure consistent timing between solution preparation and use.- Monitor for changes in pH of the experimental medium.

Potential Degradation Pathways and Influencing Factors

Degradation Type Key Influencing Factors Potential Degradation Products
Hydrolysis Extreme pH (acidic or basic), High TemperatureNot typically the primary pathway for the aromatic ring itself, but can affect stability.
Oxidation Oxygen, Peroxides, Metal Ions, High pH, LightQuinones, Hydroxylated derivatives, Ring-opened aliphatic acids.
Photodegradation UV light, SunlightNitrous acid, Radicals, further oxidized and rearranged products.[1]
Thermal Degradation High TemperatureDecarboxylated products.
Biodegradation Presence of microorganismsReduced nitro-group derivatives (e.g., amino-dihydroxybenzoic acid), Ring cleavage products.[2][3][6]

Experimental Protocols

Protocol 1: General Stability Assessment using HPLC-UV

This protocol provides a general method for monitoring the degradation of this compound.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Dilute the stock solution in 0.1 M HCl.

    • Basic: Dilute the stock solution in 0.1 M NaOH.

    • Oxidative: Dilute the stock solution in 3% H₂O₂.

    • Thermal: Store the stock solution at an elevated temperature (e.g., 60 °C).

    • Photolytic: Expose the stock solution to a UV lamp or direct sunlight.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

  • Sample Preparation: Neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength corresponding to the maximum absorbance of this compound.

  • Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualizations

G Hypothetical Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution of this compound Acid Acidic (e.g., 0.1M HCl) Stock->Acid Base Basic (e.g., 0.1M NaOH) Stock->Base Oxidation Oxidative (e.g., 3% H2O2) Stock->Oxidation Thermal Thermal (e.g., 60°C) Stock->Thermal Photo Photolytic (UV/Sunlight) Stock->Photo Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC-UV Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

G Potential Degradation Pathways cluster_oxidation Oxidation cluster_reduction Reduction cluster_photolysis Photodegradation Parent This compound Quinone Quinone Derivatives Parent->Quinone O2, light, high pH Amino 5-amino-2,4-dihydroxybenzoic acid Parent->Amino Reducing agents / Microbes HONO Nitrous Acid (HONO) Parent->HONO UV Light Radicals Radical Intermediates Parent->Radicals UV Light RingCleavage Ring Cleavage Products (Aliphatic Acids) Quinone->RingCleavage Further Oxidation

Caption: Potential degradation routes for the compound.

References

"troubleshooting poor resolution in HPLC analysis of 2,4-dihydroxy-5-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the High-Performance Liquid Chromatography (HPLC) analysis of 2,4-dihydroxy-5-nitrobenzoic acid.

Troubleshooting Guides

Poor chromatographic resolution is a common challenge in HPLC analysis. This section addresses specific issues in a question-and-answer format to help you identify and resolve problems in your experiments.

Q1: What are the primary causes of poor peak resolution, such as peak fronting, tailing, or splitting?

A1: Poor peak shape is a frequent indicator of underlying issues in your HPLC system or method. Here's a breakdown of common causes:

  • Peak Tailing: This is often observed with polar, acidic compounds like this compound. It can be caused by strong interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[1][2] Other causes include column overload, excessive extra-column volume, and column contamination.[3]

  • Peak Fronting: This is typically a sign that the sample solvent is stronger than the mobile phase, causing the analyte to move too quickly through the initial part of the column.[4][5] It can also result from sample overload or co-eluting interferences.[6][7]

  • Split Peaks: This issue often points to a physical problem in the system, such as a partially blocked column inlet frit, a void in the column packing, or an issue with the injector.[4]

Q2: My peaks for this compound are co-eluting or not fully separating. How can I improve this?

A2: Co-elution is a common problem, especially when analyzing isomers or closely related compounds.[8][9] To improve separation, you need to enhance the column's selectivity and efficiency.[9] Consider the following strategies:

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength: Modify the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Increasing the aqueous component can enhance retention and improve the separation of polar compounds.[9]

    • Change Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other.[9]

    • Modify pH: For ionizable compounds like this compound, small adjustments to the mobile phase pH can significantly impact retention and selectivity.[9][10] A good starting point is to adjust the pH to be at least 2 units away from the analyte's pKa. Using a buffer is crucial for maintaining a stable pH.

  • Evaluate the Stationary Phase:

    • If mobile phase optimization is insufficient, your current column chemistry may not be suitable. For polar aromatic acids, consider a modern, high-purity, end-capped C18 column to minimize unwanted secondary interactions with silanol groups. Alternatively, a polar-embedded column could be a good choice.

Q3: I'm observing a drifting baseline and inconsistent retention times. What could be the cause?

A3: A drifting baseline and shifting retention times can compromise the reproducibility of your analysis. Common causes include:

  • Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before starting your analytical run.[8]

  • Mobile Phase Issues: Improperly prepared or unstable mobile phase can lead to these problems. Always use high-purity, HPLC-grade solvents, and prepare fresh mobile phases.[4] Ensure any buffers are fully dissolved and the mobile phase is thoroughly degassed.[4]

  • Temperature Fluctuations: Poor temperature control can affect retention times. Using a column oven is highly recommended for stable and reproducible results.

  • Pump Problems: Worn pump seals or faulty check valves can cause an unstable flow rate, leading to inconsistent retention times.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase composition for analyzing this compound?

A1: For a reversed-phase separation of a polar aromatic acid like this compound, a common starting point is a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile or methanol.[9] For example, you could begin with a gradient elution using 0.1% phosphoric acid or formic acid in water as mobile phase A and acetonitrile as mobile phase B.[2]

Q2: What type of HPLC column is most suitable for this analysis?

A2: A reversed-phase C18 column is a common choice for analyzing phenolic acids. To minimize peak tailing, which can be an issue with acidic compounds, it is advisable to use a modern, high-purity, end-capped C18 column. For highly polar compounds, a polar-embedded column might also provide good results.

Q3: How should I prepare my sample for analysis?

A3: It is crucial to dissolve your sample in a solvent that is compatible with your initial mobile phase conditions.[4] Ideally, dissolve the sample in the mobile phase itself. If a different solvent must be used, ensure it is of a similar or weaker elution strength than the mobile phase to avoid peak distortion.[4] Always filter your samples before injection to prevent clogging of the column frit.[3]

Q4: What detector settings are appropriate for this compound?

A4: A UV-Vis detector is commonly used for the analysis of aromatic compounds. For aromatic compounds with polar functional groups, a wavelength range of 240–260 nm is often suitable. To determine the optimal wavelength for your specific analyte, it is best to measure its UV-Vis spectrum.

Data Presentation

Table 1: Typical HPLC Parameters for the Analysis of Dihydroxybenzoic Acid Isomers
ParameterConditionRationale
Column Amaze TR (mixed-mode, reversed-phase anion-exchange)Provides multiple interaction modes to enhance separation of isomers with similar properties.[8]
Dimensions 4.6 x 50 mm, 3 µm, 100ÅSmaller particle size for improved efficiency.
Mobile Phase 20% Acetonitrile with 15 mM Ammonium Formate, pH 3Buffered mobile phase for stable retention; acidic pH to suppress ionization of the carboxylic acid group.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 255 nmA common wavelength for detecting aromatic compounds.[8]
Injection Volume 3 µLA small injection volume to prevent column overload.[8]

Experimental Protocols

Protocol 1: General Method for HPLC Analysis of this compound

This protocol is a representative method adapted from procedures for similar dihydroxybenzoic and nitrobenzoic acid compounds.

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, degasser, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-15 min: 10-40% B

      • 15-20 min: 40-10% B

      • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 255 nm.

    • Injection Volume: 5-10 µL.

  • Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to the desired concentrations for calibration.

    • Sample Solution: Prepare the sample by dissolving the material containing the analyte in the diluent to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Mandatory Visualization

Troubleshooting_Workflow start Poor Resolution Observed check_peak_shape Assess Peak Shape start->check_peak_shape peak_tailing Peak Tailing check_peak_shape->peak_tailing Tailing? peak_fronting Peak Fronting check_peak_shape->peak_fronting Fronting? co_elution Co-elution / Poor Separation check_peak_shape->co_elution Broad/Overlapping? tailing_action1 Lower Mobile Phase pH (e.g., pH 2.5-3.0) peak_tailing->tailing_action1 Yes fronting_action1 Match Sample Solvent to Initial Mobile Phase peak_fronting->fronting_action1 Yes coelution_action1 Adjust Mobile Phase Strength (Organic:Aqueous Ratio) co_elution->coelution_action1 Yes tailing_action2 Use End-Capped C18 Column tailing_action1->tailing_action2 tailing_action3 Reduce Sample Concentration tailing_action2->tailing_action3 end_node Resolution Improved tailing_action3->end_node fronting_action2 Reduce Injection Volume fronting_action1->fronting_action2 fronting_action2->end_node coelution_action2 Switch Organic Modifier (ACN vs. MeOH) coelution_action1->coelution_action2 coelution_action3 Change Column Chemistry coelution_action2->coelution_action3 coelution_action3->end_node

Caption: Troubleshooting workflow for poor HPLC resolution.

Analyte_Interactions Potential Interactions in Reversed-Phase Column cluster_column Silica Particle Surface stationary_phase C18 Chains (Hydrophobic) Residual Silanol Groups (Si-OH) analyte This compound (Analyte) analyte->stationary_phase:c18 analyte->stationary_phase:silanol interaction1 Primary Hydrophobic Interaction (Desired) interaction1->analyte interaction2 Secondary Silanol Interaction (Causes Tailing) interaction2->analyte

References

Technical Support Center: Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Matrix Interference from 2,4-dihydroxy-5-nitrobenzoic acid

This technical support guide is intended for researchers, scientists, and drug development professionals who are using or considering the use of this compound as a matrix in MALDI-MS experiments. Due to the limited specific literature available for this particular matrix, this guide combines established principles of MALDI-MS, known characteristics of dihydroxybenzoic acid (DHB) isomers, and the general photochemical properties of nitroaromatic compounds to provide a comprehensive troubleshooting resource.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be used as a MALDI matrix?

A1: this compound is a nitrated derivative of β-resorcylic acid. While its isomer, 2,5-dihydroxybenzoic acid (2,5-DHB), is a widely used "workhorse" matrix for a variety of analytes including peptides, proteins, and carbohydrates, the 2,4-isomer is also known to be effective, particularly in negative ion mode.[1] The addition of a nitro group (-NO₂) is a strategy sometimes employed to modify the properties of a matrix. The electron-withdrawing nature of the nitro group can alter the matrix's acidity, UV absorption, and fragmentation behavior, potentially offering advantages for specific analyte classes.

Q2: What are the potential advantages of using a nitro-substituted DHB like this compound?

A2: While specific data for this compound is scarce, potential advantages could theoretically include:

  • Enhanced UV Absorption: The nitro group is a chromophore that can increase the molar absorptivity of the matrix at the laser wavelength (typically 337 nm or 355 nm), potentially leading to more efficient energy transfer and ionization.

  • Modified Acidity: The nitro group increases the acidity of the phenolic protons. This can influence the ionization process, which may be beneficial for certain analytes.

  • Reduced Background: In some cases, matrix modifications can lead to a reduction in the formation of matrix-derived cluster ions, resulting in a cleaner baseline in the low mass range.

Q3: What are the common types of matrix interference I might observe with this compound?

A3: Common matrix-related interferences in MALDI-MS include:

  • Matrix Cluster Peaks: You may observe peaks corresponding to monomers, dimers, and other clusters of the matrix molecule (e.g., [M+H]⁺, [2M+H]⁺).

  • Analyte Signal Suppression: The matrix may preferentially ionize over your analyte, leading to weak or absent analyte signals. This can be particularly problematic at low analyte concentrations.

  • Photochemical Adducts: The high-energy laser can induce photochemical reactions, leading to the formation of adducts between the matrix (or its fragments) and the analyte. The nitro group, being photochemically active, might increase the likelihood of such reactions.

  • In-source Decay/Fragmentation: The nitro group might lead to increased fragmentation of the analyte in the ion source, complicating spectral interpretation.

Troubleshooting Guide

Problem 1: Low or No Analyte Signal

This is one of the most common issues in MALDI-MS. If you are experiencing poor signal intensity with this compound, consider the following troubleshooting steps.

Signal_Loss_Workflow start Low or No Analyte Signal check_sample Step 1: Verify Sample & Matrix Prep start->check_sample check_spotting Step 2: Assess Crystal Formation check_sample->check_spotting If prep is correct sub_sample Incorrect concentrations? Degraded sample/matrix? check_sample->sub_sample check_instrument Step 3: Check Instrument Settings check_spotting->check_instrument If crystals look good sub_spotting Inhomogeneous crystals? 'Sweet spot' hunting needed? check_spotting->sub_spotting optimize_ratio Step 4: Optimize Matrix:Analyte Ratio check_instrument->optimize_ratio If settings are appropriate sub_instrument Laser power too low/high? Incorrect detector voltage? check_instrument->sub_instrument consider_alternative Step 5: Consider Alternative Matrix optimize_ratio->consider_alternative If still no signal solution Signal Improved optimize_ratio->solution Success sub_ratio Analyte suppression? Try serial dilutions. optimize_ratio->sub_ratio consider_alternative->solution Success with new matrix Nitro_Group_Effects matrix 2,4-dihydroxy- 5-nitrobenzoic acid uv_absorption Increased UV Absorption matrix->uv_absorption acidity Increased Acidity matrix->acidity photochem Photochemical Reactivity matrix->photochem pos_effect1 More efficient energy transfer uv_absorption->pos_effect1 pos_effect2 May favor protonation of certain analytes acidity->pos_effect2 neg_effect1 Potential for in-source decay or adduct formation photochem->neg_effect1

References

Technical Support Center: Overcoming Challenges in the Scale-up of 2,4-Dihydroxy-5-nitrobenzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,4-dihydroxy-5-nitrobenzoic acid. The information is designed to address specific issues that may be encountered during experimental work and large-scale production.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address common problems.

Problem ID Question Potential Causes Troubleshooting Steps & Solutions
T-01 Low Yield of this compound 1. Incomplete nitration reaction.2. Suboptimal reaction temperature.3. Degradation of starting material or product.4. Loss of product during workup and isolation.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion.[1] 2. Temperature Control: Maintain a low and consistent reaction temperature (typically 0-10 °C) to prevent side reactions and degradation.[2] Nitration is a highly exothermic process, and poor temperature control can lead to reduced yields.[2]3. Slow Reagent Addition: Add the nitrating agent (e.g., a mixture of nitric and sulfuric acid) dropwise to the solution of 2,4-dihydroxybenzoic acid. This helps to control the exotherm and minimize localized overheating.[2]4. Optimized Workup: Ensure complete precipitation of the product by pouring the reaction mixture onto crushed ice. Use ice-cold water for washing the product to minimize dissolution.
T-02 Formation of Multiple Products/Impurities (e.g., Isomers, Di-nitrated Species) 1. High reaction temperature.2. Incorrect stoichiometry of nitrating agent.3. Presence of water in the reaction mixture.1. Strict Temperature Control: As mentioned in T-01, maintaining a low temperature is crucial for selectivity and minimizing the formation of di-nitrated byproducts.[2]2. Stoichiometry: Carefully control the molar ratio of the nitrating agent to the 2,4-dihydroxybenzoic acid. An excess of the nitrating agent can lead to the formation of di-nitro compounds.3. Anhydrous Conditions: Ensure all glassware is dry and use concentrated acids to minimize the presence of water, which can affect the formation of the active nitronium ion.
T-03 Product Discoloration (e.g., Yellowish or Brownish Tinge) 1. Formation of colored impurities or oxidation products.2. Incomplete removal of residual nitric acid or nitrous fumes.1. Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to remove colored impurities.2. Washing: Thoroughly wash the filtered product with cold water to remove any residual acids.3. Use of Activated Carbon: Treatment with activated carbon during the purification process can help to adsorb colored impurities.
T-04 Poor Solubility of the Product During Purification 1. Incorrect pH during workup.2. Presence of insoluble impurities.1. pH Adjustment: Adjust the pH of the solution during workup to ensure the product is in its desired form for dissolution or precipitation.2. Filtration: Filter the solution to remove any insoluble particulate matter before proceeding with crystallization.
T-05 Challenges in Scaling Up the Reaction (e.g., Heat Management, Mixing) 1. Inefficient heat dissipation in larger reactors.2. Poor mixing leading to localized "hot spots" and side reactions.1. Reactor Design: Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling system. Continuous flow reactors are a safer and more efficient option for scaling up exothermic nitration reactions.[3]2. Agitation: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture and uniform temperature distribution.3. Controlled Addition: Implement a controlled and slow addition of the nitrating agent, with real-time temperature monitoring.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with the nitration of 2,4-dihydroxybenzoic acid?

A1: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction. Key safety considerations include:

  • Exothermic Reaction: The reaction generates a significant amount of heat, which can lead to a runaway reaction if not properly controlled.[2][3]

  • Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

Q2: How can I improve the regioselectivity of the nitration to favor the 5-position?

A2: The hydroxyl and carboxyl groups on the 2,4-dihydroxybenzoic acid ring direct the incoming nitro group. To enhance selectivity for the 5-position:

  • Low Temperature: Maintaining a low reaction temperature (0-10 °C) is critical.[2]

  • Choice of Nitrating Agent: While a mixture of nitric and sulfuric acid is common, exploring milder nitrating agents or the use of a phase-transfer catalyst could improve selectivity.[4]

Q3: What are the common byproducts in the synthesis of this compound?

A3: Common byproducts can include:

  • Isomeric Products: Nitration at other positions on the aromatic ring.

  • Di-nitrated Products: Addition of a second nitro group to the ring, especially at higher temperatures or with excess nitrating agent.

  • Oxidation Products: The starting material or product may be susceptible to oxidation by nitric acid, particularly at elevated temperatures.

Q4: How can I effectively purify the crude this compound?

A4:

  • Recrystallization: This is a common and effective method for purifying the crude product. A suitable solvent system, such as an ethanol-water mixture, can be used.

  • Washing: Thoroughly washing the filtered crude product with cold water is essential to remove residual acids and other water-soluble impurities.

  • Column Chromatography: For very high purity requirements, column chromatography can be employed, though it is less practical for large-scale production.

Q5: What analytical methods are suitable for assessing the purity of the final product?

A5:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the desired product and any impurities, including isomers.[5]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting range.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product and identify any impurities.

Quantitative Data Summary

Parameter Condition A (Lab Scale) Condition B (Pilot Scale) Condition C (Optimized Scale-up)
Starting Material 2,4-dihydroxybenzoic acid2,4-dihydroxybenzoic acid2,4-dihydroxybenzoic acid
Scale 10 g1 kg10 kg
Reaction Temperature 0-5 °C0-15 °C (fluctuations)0-5 °C (controlled)
Nitrating Agent Addition Time 30 minutes1 hour2 hours (slow, controlled)
Yield 85%65%88%
Purity (by HPLC) 98%90% (with isomers)>99%
Key Impurities Minor starting materialDi-nitrated byproduct (5%), Isomers (5%)Trace starting material

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 15.4 g (0.1 mol) of 2,4-dihydroxybenzoic acid in 50 mL of concentrated sulfuric acid. Cool the mixture to 0 °C in an ice-salt bath.

  • Nitration: Prepare the nitrating mixture by slowly adding 6.3 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the solution of 2,4-dihydroxybenzoic acid over 30-45 minutes, ensuring the reaction temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 2 hours. Monitor the reaction progress by TLC.

  • Workup: Slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with ice-cold water until the washings are neutral to litmus paper. Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Protocol 2: HPLC Analysis for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[7]

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

  • Analysis: Inject the sample and compare the peak areas to determine the percentage purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage start Start: 2,4-Dihydroxybenzoic Acid dissolution Dissolution in Conc. H2SO4 start->dissolution cooling Cooling to 0-5°C dissolution->cooling nitration Slow Addition of Nitrating Mixture (HNO3/H2SO4) cooling->nitration reaction Stirring at 0-5°C nitration->reaction quenching Quenching on Ice reaction->quenching filtration Vacuum Filtration & Washing quenching->filtration recrystallization Recrystallization (Ethanol/Water) filtration->recrystallization drying Drying recrystallization->drying final_product Final Product: This compound drying->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Low Yield or Impurities temp Inadequate Temperature Control issue->temp addition Rapid Reagent Addition issue->addition impurities Presence of Water/Impurities issue->impurities workup Inefficient Workup issue->workup control_temp Maintain 0-5°C temp->control_temp slow_addition Slow, Dropwise Addition addition->slow_addition anhydrous Use Anhydrous Reagents impurities->anhydrous optimized_workup Optimized Washing & Isolation workup->optimized_workup

Caption: Troubleshooting logic for low yield and impurities in the synthesis.

References

"refining experimental protocols for 2,4-dihydroxy-5-nitrobenzoic acid assays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with assays involving 2,4-dihydroxy-5-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in experimental assays?

A1: this compound is not typically the central component of a stand-alone, named assay. Instead, it is often the product of an enzymatic reaction or used as an inhibitor in enzyme kinetics studies. For example, it can be the resulting molecule after an enzyme acts on a specific substrate, and its formation is measured to determine enzyme activity.

Q2: How can the concentration of this compound be quantified in an assay?

A2: Due to its chemical structure, which includes a phenolic group, this compound can often be quantified spectrophotometrically. The presence of the nitro group can contribute to a distinct absorbance spectrum. Quantification typically involves creating a standard curve with known concentrations of the compound and measuring the absorbance of the experimental samples at the wavelength of maximum absorbance (λmax).

Q3: What are the key parameters to consider when developing an assay that produces or is inhibited by this compound?

A3: Key parameters include the optimal pH and temperature for the enzyme's activity, the solubility of all components in the assay buffer, and the potential for interference from other molecules in the sample. It is also crucial to establish the linear range of the assay, where the signal is proportional to the concentration of the analyte.

Q4: Can this compound interfere with common assay components?

A4: Yes, like many nitroaromatic compounds, it may interfere with assays that are sensitive to redox reactions. It is important to run appropriate controls to account for any non-enzymatic reactions or signal interference. For instance, a control reaction without the enzyme should be included to assess the stability of the substrate and the potential for spontaneous formation of any colored products.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Problem 1: High Background Signal in Control Wells
Potential Cause Recommended Solution
Substrate Instability Prepare the substrate solution fresh for each experiment. Perform a time-course experiment with the substrate in the assay buffer without the enzyme to check for spontaneous degradation into a product that absorbs at the detection wavelength.
Contamination of Reagents Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. Filter-sterilize buffers if necessary.
Non-Enzymatic Reaction Investigate the possibility of a non-enzymatic reaction between the substrate and other components in the assay mixture. This can be tested by systematically omitting components from the control wells.
Problem 2: Low or No Detectable Signal
Potential Cause Recommended Solution
Inactive Enzyme Verify the activity of your enzyme with a known positive control substrate. Ensure proper storage and handling of the enzyme to prevent denaturation. Avoid repeated freeze-thaw cycles.
Suboptimal Assay Conditions Optimize the pH, temperature, and ionic strength of the assay buffer for your specific enzyme.
Incorrect Wavelength Determine the optimal wavelength for detecting this compound in your specific assay buffer by performing a wavelength scan.
Insufficient Incubation Time Increase the incubation time to allow for sufficient product formation. Monitor the reaction over a time course to determine the optimal endpoint.
Problem 3: Non-Linear Reaction Rate
Potential Cause Recommended Solution
Substrate Depletion Decrease the enzyme concentration or the incubation time. Ensure that the substrate concentration is well above the Michaelis constant (Km) of the enzyme if initial velocity is being measured.
Enzyme Instability Check the stability of the enzyme under the assay conditions over the time course of the experiment. Consider adding stabilizing agents like BSA or glycerol if necessary.
Product Inhibition The product, this compound, may be inhibiting the enzyme. Perform kinetic studies to investigate this possibility.

Experimental Protocols

Protocol 1: General Spectrophotometric Quantification of this compound

This protocol describes the generation of a standard curve for the quantification of this compound.

Materials:

  • This compound standard

  • Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO or ethanol).

  • Create a series of dilutions of the stock solution in the assay buffer to generate a range of known concentrations (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 75 µM, 100 µM).

  • Measure the absorbance of each dilution at the predetermined λmax for this compound in the assay buffer.

  • Plot a graph of absorbance versus concentration.

  • Perform a linear regression to obtain the equation of the line (y = mx + c), which can be used to determine the concentration of unknown samples.

Protocol 2: Hypothetical Enzyme Assay Measuring the Formation of this compound

This protocol outlines a general procedure for an enzyme assay where this compound is the product.

Materials:

  • Enzyme solution

  • Substrate solution

  • Assay Buffer

  • Stop Solution (e.g., 1 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the reaction mixture in each well of the microplate by adding the assay buffer and substrate solution.

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the enzyme solution to each well. Include a "no-enzyme" control for each sample.

  • Incubate the plate at the optimal temperature for a predetermined amount of time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at the λmax of this compound.

  • Calculate the enzyme activity by subtracting the absorbance of the "no-enzyme" control and using the standard curve to convert absorbance to concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) setup_rxn Set Up Reaction (Buffer + Substrate) prep_reagents->setup_rxn prep_standards Prepare Standards (this compound) gen_std_curve Generate Standard Curve prep_standards->gen_std_curve init_rxn Initiate Reaction (Add Enzyme) setup_rxn->init_rxn incubate Incubate (e.g., 37°C, 30 min) init_rxn->incubate stop_rxn Stop Reaction incubate->stop_rxn measure_abs Measure Absorbance stop_rxn->measure_abs calc_conc Calculate Concentration measure_abs->calc_conc gen_std_curve->calc_conc analyze_results Analyze Results calc_conc->analyze_results

Caption: Workflow for a typical enzymatic assay measuring product formation.

Troubleshooting_Logic cluster_no_signal Low or No Signal cluster_high_bg High Background cluster_nonlinear Non-Linear Rate start Problem Encountered check_enzyme Check Enzyme Activity (Positive Control) start->check_enzyme No Signal check_substrate Assess Substrate Stability start->check_substrate High Background check_substrate_conc Adjust Substrate/Enzyme Ratio start->check_substrate_conc Non-Linearity check_conditions Optimize Assay Conditions (pH, Temp) check_enzyme->check_conditions check_wavelength Verify Detection Wavelength check_conditions->check_wavelength check_reagents Check Reagent Purity check_substrate->check_reagents check_enzyme_stability Evaluate Enzyme Stability check_substrate_conc->check_enzyme_stability

Caption: A logical troubleshooting guide for common assay issues.

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for 2,4-dihydroxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2,4-dihydroxy-5-nitrobenzoic acid is crucial for quality control, stability testing, and pharmacokinetic studies. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, the two most common and accessible analytical methods for this purpose. The performance of each method is evaluated based on key validation parameters, with supporting experimental data derived from studies on structurally similar benzoic acid derivatives.

Comparative Analysis of Method Performance

The choice of an analytical method is a critical decision that directly impacts the accuracy and reliability of quantitative results. Below is a summary of the performance characteristics of HPLC and UV-Vis Spectrophotometry for the analysis of aromatic nitro compounds and dihydroxybenzoic acids.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Linearity Range 0.5 - 100 µg/mL5 - 30 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 2%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.15 µg/mL
Specificity High (separates from impurities)Low (interference from other UV-absorbing species)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive technique for the separation, identification, and quantification of this compound. A reverse-phase method is typically employed.

Instrumentation:

  • HPLC system with a UV-Vis Detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

  • Data acquisition software

Chromatographic Conditions:

  • Mobile Phase: An isocratic mixture of acetonitrile and water (containing 0.1% phosphoric acid), often in a 30:70 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection at a wavelength of maximum absorbance, likely around 255 nm, similar to other dihydroxybenzoic acids.[2]

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to desired concentrations for linearity, accuracy, and precision studies.

  • Sample Preparation: Dissolve the material containing this compound in the mobile phase to achieve a final concentration within the validated range of the assay.

Method Validation Protocol:

  • Specificity: Inject a blank (diluent), a solution containing known potential impurities, and a sample solution to demonstrate that the peak for this compound is well-resolved with no interference.

  • Linearity: Construct a calibration curve by injecting a series of at least five standard solutions of varying concentrations (e.g., 0.5, 5, 25, 50, 100 µg/mL). The correlation coefficient (r²) should be > 0.999.[3]

  • Accuracy: Determine the percent recovery by the standard addition method at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Recoveries should be within 98-102%.[3]

  • Precision (Repeatability and Intermediate Precision): Assess repeatability by performing at least six replicate injections of the same standard solution; the relative standard deviation (RSD) should be less than 2%.[3] Evaluate intermediate precision on different days with different analysts.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Estimate from the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, cost-effective method for the quantification of compounds with a chromophore, such as this compound.

Instrumentation:

  • UV-Vis Spectrophotometer

Methodology:

  • Solvent: Use distilled water or a suitable buffer as the solvent system.[4]

  • Wavelength Selection (λmax): Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution of this compound over a range of wavelengths (e.g., 200-400 nm). The λmax is expected to be around 258 nm and 296 nm, similar to 2,4-dihydroxybenzoic acid.[5]

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent.[4]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to establish a calibration curve.[4]

    • Sample Preparation: Dissolve the sample in the solvent to obtain a concentration that falls within the linear range of the assay.

Method Validation Protocol:

  • Linearity: Establish linearity with a series of at least five concentrations (e.g., 5, 10, 15, 20, 25, 30 µg/ml). The regression coefficient (r²) should be ≥ 0.999.[4]

  • Accuracy: Perform recovery studies at three different levels (e.g., 80%, 100%, 120%). The average percent recovery should be within a range of 95-105%.[4]

  • Precision: The RSD for replicate measurements of the same sample should be less than 2%.[4]

  • LOD and LOQ: Calculate based on the standard deviation of the response and the slope of the calibration curve.

Visualizations

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Data Acquisition & Validation prep_std Prepare Standard Stock (e.g., 1000 µg/mL) prep_work Prepare Working Standards (Linearity Curve) prep_std->prep_work injection Inject Samples & Standards prep_work->injection prep_sample Prepare Sample Solution (within linear range) prep_sample->injection instrument HPLC System (C18 Column, UV Detector) instrument->injection acquisition Acquire Chromatograms & Integrate Peaks injection->acquisition linearity Linearity (r² > 0.999) acquisition->linearity accuracy Accuracy (% Recovery) acquisition->accuracy precision Precision (% RSD) acquisition->precision lod_loq LOD & LOQ acquisition->lod_loq

Caption: Workflow for HPLC method validation.

G start Start select_method Select Method: HPLC or UV-Vis? start->select_method hplc HPLC select_method->hplc Complex Matrix uv_vis UV-Vis select_method->uv_vis Simple Matrix hplc_adv High Specificity Good for Complex Matrices hplc->hplc_adv uv_vis_adv Simple & Cost-Effective Good for Pure Samples uv_vis->uv_vis_adv end End hplc_adv->end uv_vis_adv->end

Caption: Decision logic for method selection.

References

A Comparative Guide to the Biological Activity of 2,4-dihydroxy-5-nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group to a biologically active scaffold can significantly modulate its pharmacological profile. This guide provides a comparative analysis of the potential biological activities of 2,4-dihydroxy-5-nitrobenzoic acid and its isomers. While direct comparative experimental data on all isomers of 2,4-dihydroxy-nitrobenzoic acid is limited, this document extrapolates potential activities based on structure-activity relationships observed in closely related dihydroxybenzoic acid and nitrobenzoic acid isomers.

Introduction to 2,4-dihydroxybenzoic Acid

2,4-dihydroxybenzoic acid (β-resorcylic acid) is a dihydroxybenzoic acid that serves as the parent compound for the isomers discussed. It is known to possess a range of biological activities, including antioxidant, anti-radical, and hydrogen peroxide scavenging properties.[1] It has also been investigated for its antimicrobial and cytotoxic effects.[2][3] The arrangement of its hydroxyl groups influences its bioactivity, a principle that likely extends to its nitrated derivatives.

The Influence of Nitro-Substitution on Biological Activity

The position of a nitro group on an aromatic ring is a critical determinant of a molecule's physicochemical properties and, consequently, its biological activity. In nitrobenzoic acid isomers, the position of the nitro group affects acidity and reactivity.[4] Furthermore, the nitro group can be crucial for specific enzyme inhibition, as seen in the case of 4-nitrocinnamic acid's effect on xanthine oxidase.[5] Therefore, the placement of the nitro group on the 2,4-dihydroxybenzoic acid scaffold is expected to yield isomers with distinct biological profiles.

Comparative Biological Activity of Dihydroxybenzoic Acid Isomers (Parent Scaffolds)

To understand the potential impact of substituent positioning, it is insightful to examine the known comparative bioactivities of dihydroxybenzoic acid (DHBA) isomers. The location of the two hydroxyl groups significantly alters their efficacy in various biological assays.

IsomerCommon NameAntioxidant Activity (DPPH IC50 µM)Anticancer Activity (Cell Line)Neuroprotective Effect (Aβ Oligomer Dissociation)
2,3-DHBAPyrocatechuic Acid> 1000-Active
2,4-DHBAβ-Resorcylic Acid> 120,000MDA-MB-231 (IC50 = 4.77 mM)[3]Inactive
2,5-DHBAGentisic Acid3.96-Active
2,6-DHBAγ-Resorcylic Acid> 1000-Inactive
3,4-DHBAProtocatechuic Acid8.01-Active
3,5-DHBAα-Resorcylic Acid> 1000-Inactive

Data for antioxidant and neuroprotective effects are adapted from studies on various dihydroxybenzoic acid isomers.[6][7][8][9][10] It is important to note that higher IC50 values indicate lower antioxidant potency.

This table clearly demonstrates that the relative positions of the hydroxyl groups are critical for biological activity. For instance, 2,5-DHBA and 3,4-DHBA are potent antioxidants, while 2,4-DHBA is significantly less active in this regard.[7] Similarly, only specific isomers show neuroprotective effects related to the dissociation of amyloid-beta oligomers.[6][8]

Predicted Biological Activities of 2,4-dihydroxy-nitrobenzoic Acid Isomers

Based on the structure-activity relationships observed in dihydroxybenzoic and nitrobenzoic acids, we can predict how the position of the nitro group on the 2,4-dihydroxybenzoic acid backbone might influence its biological activities. The primary isomers of interest would be 2,4-dihydroxy-3-nitrobenzoic acid, this compound, and 2,4-dihydroxy-6-nitrobenzoic acid.

Antioxidant Activity: The addition of an electron-withdrawing nitro group is generally expected to decrease the hydrogen-donating ability of the hydroxyl groups, potentially reducing direct radical scavenging activity. However, the overall effect will depend on the isomer. The positioning of the nitro group could influence the stability of the resulting phenoxy radical.

Anti-inflammatory Activity: Some dihydroxybenzoic acids exhibit anti-inflammatory properties by modulating signaling pathways such as NF-κB.[10] The nitro group's position will likely affect the molecule's ability to interact with key proteins in these pathways.

Enzyme Inhibition: The nitro group can play a direct role in binding to enzyme active sites. For instance, nitrated compounds have been shown to inhibit xanthine oxidase.[5] It is plausible that one or more isomers of 2,4-dihydroxy-nitrobenzoic acid could be potent inhibitors of specific enzymes, such as α-amylase, where hydroxyl positioning is known to be a key determinant of inhibitory activity.[11][12][13]

Cytotoxicity: The cytotoxicity of halogenated dihydroxybenzoic acid isomers is highly dependent on the substituent's position.[14] A similar trend is expected for the nitro-isomers, with some potentially exhibiting selective cytotoxicity against cancer cell lines.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design of comparative studies for the 2,4-dihydroxy-nitrobenzoic acid isomers.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a solution of DPPH in methanol (typically 0.1 mM).

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound solution at various concentrations.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculation:

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MDA-MB-231) in an appropriate medium and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value (the concentration of the compound that inhibits cell viability by 50%) is determined from the dose-response curve.

Visualizations

Logical Relationship of Structure-Activity Analysis

G cluster_0 Parent Scaffold cluster_1 Isomeric Variation cluster_2 Predicted Biological Activities 2,4-Dihydroxybenzoic Acid 2,4-Dihydroxybenzoic Acid Nitro Group Position\n(e.g., 3, 5, 6) Nitro Group Position (e.g., 3, 5, 6) 2,4-Dihydroxybenzoic Acid->Nitro Group Position\n(e.g., 3, 5, 6) Nitration Antioxidant Antioxidant Nitro Group Position\n(e.g., 3, 5, 6)->Antioxidant Modulates Anti-inflammatory Anti-inflammatory Nitro Group Position\n(e.g., 3, 5, 6)->Anti-inflammatory Modulates Enzyme Inhibition Enzyme Inhibition Nitro Group Position\n(e.g., 3, 5, 6)->Enzyme Inhibition Modulates Cytotoxicity Cytotoxicity Nitro Group Position\n(e.g., 3, 5, 6)->Cytotoxicity Modulates

Caption: Influence of nitro group position on the biological activities of 2,4-dihydroxybenzoic acid.

Experimental Workflow for Comparative Bioactivity Screening

G cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison A Synthesis of 2,4-dihydroxy-nitrobenzoic acid isomers B Preparation of stock solutions A->B C Antioxidant Assays (e.g., DPPH) B->C D Cytotoxicity Assays (e.g., MTT on cancer cell lines) B->D E Enzyme Inhibition Assays (e.g., Xanthine Oxidase, α-Amylase) B->E F Anti-inflammatory Assays (e.g., NF-κB reporter assay) B->F G Calculation of IC50 values C->G D->G E->G F->G H Comparative analysis of isomer activity G->H I Structure-Activity Relationship (SAR) determination H->I

References

"2,4-dihydroxy-5-nitrobenzoic acid vs 2,5-DHB as a MALDI matrix"

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is a critical determinant of experimental success. The matrix facilitates the gentle ionization of analyte molecules, and its properties can significantly influence signal intensity, spectral quality, and the type of information that can be obtained. This guide provides a comprehensive comparison of two dihydroxybenzoic acid-based matrices: the widely used 2,5-dihydroxybenzoic acid (2,5-DHB) and the more specialized 5-nitrosalicylic acid (5-NSA), which is understood to be the correct identity of the user's queried "2,4-dihydroxy-5-nitrobenzoic acid".

While direct quantitative comparisons of performance metrics are scarce in the existing literature, this guide will delineate the distinct applications, qualitative performance characteristics, and detailed experimental protocols for each matrix, empowering researchers to make an informed selection for their specific analytical needs.

At a Glance: Key Differences

Feature2,5-Dihydroxybenzoic Acid (2,5-DHB)5-Nitrosalicylic Acid (5-NSA)
Primary Application General-purpose matrix for a broad range of analytes including peptides, proteins, lipids, and carbohydrates.Specialized matrix primarily for in-source decay (ISD) to induce fragmentation for sequencing of peptides and glycans.
Ionization Profile Promotes the formation of intact protonated or sodiated molecular ions with minimal fragmentation.Induces specific fragmentation pathways, particularly Cα-C bond cleavage in peptides, aiding in structural elucidation.[1]
Analyte Suitability Versatile for various analyte classes.Primarily used for peptides and glycans where sequence information is desired. Also used for the analysis of purine derivatives.
Crystal Morphology Forms relatively homogeneous crystals, though "sweet spot" hunting can be necessary.Information on crystal morphology is less common, with a focus on its chemical reactivity during the MALDI process.

In-Depth Analysis: Performance and Applications

2,5-Dihydroxybenzoic Acid (2,5-DHB): The Versatile Workhorse

2,5-DHB has established itself as a staple in MALDI-MS due to its robust performance across a wide array of analyte classes.[2] Its ability to efficiently absorb energy from the nitrogen lasers commonly used in MALDI instruments (337 nm) and co-crystallize effectively with numerous biomolecules makes it a reliable choice for routine analysis.

For peptide and protein analysis, 2,5-DHB is known to generate strong signals for intact molecular ions, often with higher sequence coverage compared to other matrices like α-cyano-4-hydroxycinnamic acid (CHCA) at higher analyte concentrations. It is particularly advantageous for the analysis of glycoproteins. In the realm of lipidomics and glycomics, 2,5-DHB is also a frequently employed matrix, with its performance being further tunable through the use of additives.

5-Nitrosalicylic Acid (5-NSA): The Sequencing Specialist

In contrast to the general-purpose nature of 2,5-DHB, 5-nitrosalicylic acid has carved out a niche as a specialized matrix for applications requiring controlled fragmentation. Its primary utility lies in promoting in-source decay (ISD), a process that induces fragmentation of the analyte within the MALDI source.

This characteristic is particularly valuable for the structural elucidation of peptides and glycans. For peptides, 5-NSA facilitates the cleavage of the Cα-C bond in the peptide backbone, generating specific fragment ions that can be used for sequencing.[1] Similarly, for glycans, it promotes both glycosidic and cross-ring cleavages, providing valuable information on their structure and linkage.[1] While it can be used for the analysis of other small molecules like purine derivatives, its main strength lies in generating fragment ions for structural analysis rather than maximizing the signal of the intact molecule.

Experimental Protocols

Preparation of 2,5-DHB Matrix Solution

A standard protocol for the preparation of 2,5-DHB matrix solution for peptide and protein analysis is as follows:

  • Solvent Preparation: Prepare a solvent mixture of 50% acetonitrile (ACN) and 50% deionized water containing 0.1% trifluoroacetic acid (TFA).

  • Matrix Solution: Prepare a saturated solution of 2,5-DHB in the prepared solvent. This typically corresponds to a concentration of 10-20 mg/mL.

  • Clarification: Vortex the solution vigorously and centrifuge to pellet any undissolved matrix. The supernatant is used for sample spotting.

Preparation of 5-NSA Matrix Solution

A protocol for the preparation of 5-NSA matrix solution for the analysis of purine derivatives is as follows:

  • Solvent Preparation: Prepare a 60% methanol solution in deionized water.

  • Matrix Stock Solution: Dissolve 5-NSA in the 60% methanol solution to a final concentration of 50 mM. This solution should be freshly prepared and used within a day.

  • Analyte Solution: Dissolve the analyte in 60% methanol to a final concentration of 5 mM.

  • Mixing: For analysis, mix the 50 mM matrix solution and the 5 mM analyte solution in a 1:1 (v/v) ratio. This results in final concentrations of 25 mM for the matrix and 2.5 mM for the analyte.

Visualizing the Workflow

To illustrate the experimental process and the distinct applications of these matrices, the following diagrams have been generated using the DOT language.

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_analysis MALDI-TOF MS Analysis cluster_data Data Interpretation Analyte Analyte in Solution Mix Mix Analyte and Matrix Analyte->Mix Matrix Matrix in Solution (2,5-DHB or 5-NSA) Matrix->Mix Spot Spot Mixture onto MALDI Target Plate Mix->Spot Crystallize Co-crystallization Spot->Crystallize Laser Pulsed Laser Irradiation Crystallize->Laser Desorption Desorption/Ionization Laser->Desorption Acceleration Ion Acceleration Desorption->Acceleration TOF Time-of-Flight Mass Analyzer Acceleration->TOF Detection Detection TOF->Detection Spectrum Mass Spectrum Detection->Spectrum Intact_Ion Intact Molecular Ion (e.g., [M+H]+) Spectrum->Intact_Ion 2,5-DHB Fragment_Ions Fragment Ions (for Sequencing) Spectrum->Fragment_Ions 5-NSA (ISD)

General MALDI-TOF MS experimental workflow.

Matrix_Selection_Logic Start Start: Choose a MALDI Matrix Question Is the primary goal to determine the molecular weight of an intact molecule? Start->Question Use_DHB Use 2,5-DHB (General Purpose) Question->Use_DHB Yes Question_Seq Is the primary goal to obtain sequence or structural information via fragmentation? Question->Question_Seq No End Proceed with Experiment Use_DHB->End Question_Seq->Use_DHB No, general analysis needed Use_NSA Use 5-NSA (for In-Source Decay) Question_Seq->Use_NSA Yes Use_NSA->End

Decision logic for selecting between 2,5-DHB and 5-NSA.

Conclusion: A Tale of Two Matrices

The comparison of 2,5-DHB and 5-NSA reveals a classic case of a generalist versus a specialist in the world of MALDI matrices. 2,5-DHB stands as a reliable, all-around matrix suitable for a vast range of applications where the primary goal is the detection of intact molecular ions. Its versatility makes it an indispensable tool in any mass spectrometry laboratory.

On the other hand, 5-NSA demonstrates its power in the specialized area of in-source decay for structural analysis. For researchers seeking to unravel the sequence of peptides or the intricate structures of glycans, 5-NSA offers a unique chemical functionality that promotes the desired fragmentation.

Ultimately, the choice between these two matrices is not about which is definitively "better," but rather which is the most appropriate tool for the scientific question at hand. For broad screening and molecular weight determination, 2,5-DHB is the go-to choice. For detailed structural elucidation through controlled fragmentation, 5-NSA presents a compelling option. As with any analytical technique, empirical optimization for the specific analyte and instrument is always recommended to achieve the best possible results.

References

"structure-activity relationship of 2,4-dihydroxy-5-nitrobenzoic acid derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 2,4-Dihydroxybenzoic Acid Derivatives with a Focus on Nitro-Substituted Analogs

This guide provides a detailed comparison of the biological activities of a series of 2,4-dihydroxybenzoic acid derivatives, with a particular emphasis on the influence of nitro-group substitution on their antiproliferative and antimicrobial properties. The structure-activity relationships (SAR) are elucidated through the analysis of experimental data from peer-reviewed studies. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction

Substituted benzoic acids are a well-established class of compounds in medicinal chemistry, known for their diverse pharmacological activities. The biological effects of these molecules are intrinsically linked to the nature, number, and position of substituents on the benzene ring. The 2,4-dihydroxybenzoic acid scaffold, in particular, has been a subject of interest due to its presence in various natural products and its potential for chemical modification. The introduction of a nitro group to this scaffold can significantly modulate its electronic and steric properties, leading to altered biological activities. This guide focuses on a series of hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid to explore the key structural features governing their bioactivity, with a special focus on nitro-substituted analogs.

Comparative Biological Activities

The biological activities of 2,4-dihydroxybenzoic acid derivatives are summarized below, with a focus on their antiproliferative and antimicrobial effects. The data presented is a synthesis of findings from a key study on hydrazide-hydrazone derivatives.

Antiproliferative Activity

The introduction of a hydrazide-hydrazone moiety to the 2,4-dihydroxybenzoic acid core and subsequent substitution on the phenyl ring of the hydrazone part has a profound impact on the cytotoxic potential of these compounds. The position of a nitro group on this appended phenyl ring is a critical determinant of activity.

Key Findings:

  • Presence of a Nitro Group: The inclusion of a nitro group on the N-methylidene-phenyl ring of the hydrazide-hydrazone scaffold generally enhances antiproliferative activity.

  • Position of the Nitro Group: The position of the nitro group is crucial for potency. A nitro group at the para-position (position 4) of the phenyl ring resulted in the most potent compound in the series, N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide, with an exceptionally low IC50 value of 0.77 µM against the LN-229 glioblastoma cell line.[1] In contrast, the ortho-substituted analog, N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide, showed significantly lower, yet still notable, activity.[1]

  • Selectivity: The nitro-substituted compounds demonstrated high selectivity, being more cytotoxic to cancer cell lines than to the normal HEK-293 cell line.[1]

Data Presentation

Table 1: Antiproliferative Activity (IC50 in µM) of Nitro-Substituted 2,4-Dihydroxybenzoic Acid Hydrazide-Hydrazone Derivatives [1]

Compound769-P (Renal)HepG2 (Liver)H1563 (Lung)LN-229 (Glioblastoma)HEK-293 (Normal)
N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (ortho-nitro)45.42>10065.67130.17>100
N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (para-nitro)12.397.81>1000.77>100
Antimicrobial Activity

The 2,4-dihydroxybenzoic acid scaffold itself has been reported to possess antimicrobial properties.[1] The derivatization into hydrazide-hydrazones and the introduction of various substituents can modulate this activity. While the nitro-substituted derivatives showed potent antiproliferative effects, other substitutions were more effective for antimicrobial activity. For instance, a derivative with a 2-hydroxy-3,5-diiodophenyl substituent displayed significant antibacterial activity against MRSA.[1] This highlights that the structural requirements for anticancer and antimicrobial activities can be distinct.

Experimental Protocols

General Synthesis of 2,4-Dihydroxybenzoic Acid Hydrazide-Hydrazones[1]

A solution of 2,4-dihydroxybenzoic acid hydrazide (0.001 mol) in ethanol (5 mL, 96%) is heated under reflux. To this solution, the appropriate aromatic aldehyde (0.0011 mol) is added, and the mixture is heated under reflux until a precipitate is formed (typically 15-40 minutes). The resulting solid is then filtered, washed, and recrystallized to yield the final hydrazide-hydrazone derivative.

In Vitro Antiproliferative Activity Assay (MTT Assay)[1]

Human cancer cell lines (769-P, HepG2, H1563, and LN-229) and a normal cell line (HEK-293) are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds for 72 hours. After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Mandatory Visualization

G General Synthesis of 2,4-Dihydroxybenzoic Acid Hydrazide-Hydrazones cluster_reactants Reactants cluster_process Process cluster_outcome Outcome 2,4-Dihydroxybenzoic acid hydrazide 2,4-Dihydroxybenzoic acid hydrazide Dissolve hydrazide in ethanol Dissolve hydrazide in ethanol 2,4-Dihydroxybenzoic acid hydrazide->Dissolve hydrazide in ethanol Aromatic aldehyde Aromatic aldehyde Add aldehyde Add aldehyde Aromatic aldehyde->Add aldehyde Dissolve hydrazide in ethanol->Add aldehyde Heat under reflux Heat under reflux Add aldehyde->Heat under reflux Precipitate formation Precipitate formation Heat under reflux->Precipitate formation Final product Final product Precipitate formation->Final product Filter & Recrystallize

Caption: General workflow for the synthesis of 2,4-dihydroxybenzoic acid hydrazide-hydrazone derivatives.

Conclusion

The biological activity of 2,4-dihydroxybenzoic acid derivatives is profoundly influenced by the substitution pattern on the hydrazide-hydrazone moiety. For antiproliferative activity, the presence and position of a nitro group on the N-methylidene-phenyl ring are critical determinants of potency and selectivity. Specifically, a para-nitro substitution leads to a highly potent and selective anticancer agent. In contrast, the structural requirements for antimicrobial activity appear to be different, with other substituents providing more significant effects. This guide provides a foundational understanding of the structure-activity relationships of this class of compounds, which can aid in the rational design of new molecules with enhanced therapeutic potential. Further studies are warranted to explore a wider range of substitutions on the 2,4-dihydroxy-5-nitrobenzoic acid core to develop novel drug candidates.

References

"comparative study of different synthesis routes for 2,4-dihydroxy-5-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthesis Routes for 2,4-dihydroxy-5-nitrobenzoic Acid

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed comparative study of the primary synthesis routes for this compound, a crucial building block in various pharmaceutical applications.

The synthesis of this compound predominantly proceeds through two main strategic pathways: the direct nitration of 2,4-dihydroxybenzoic acid and the carboxylation of a nitrated precursor. This guide will delve into the specifics of each route, presenting experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.

Quantitative Data Comparison

The following table summarizes the key performance indicators for the two primary synthesis routes to this compound, allowing for a direct comparison of their efficacy.

ParameterRoute 1: Nitration of 2,4-dihydroxybenzoic AcidRoute 2: Carboxylation of 4-nitrorresorcinol
Starting Material 2,4-dihydroxybenzoic Acid4-Nitroresorcinol
Key Reagents Nitrating agent (e.g., Nitric acid/Sulfuric acid)Carbon dioxide, Base (e.g., Potassium bicarbonate)
Reaction Steps 11
Reported Yield Moderate to HighVariable, can be high under optimized conditions
Reaction Conditions Low temperatureHigh temperature and pressure
Purification RecrystallizationAcidification and recrystallization
Key Advantages Direct, potentially fewer steps if starting material is available.Utilizes a different starting material, which may be more accessible or cost-effective in some cases.
Key Disadvantages Potential for side reactions and formation of isomers, requiring careful control of reaction conditions.Requires high pressure and temperature, which may necessitate specialized equipment.

Experimental Protocols

Route 1: Nitration of 2,4-dihydroxybenzoic Acid

This method involves the direct electrophilic nitration of the benzene ring of 2,4-dihydroxybenzoic acid. The hydroxyl groups are activating and ortho-, para-directing. Since the para position to one of the hydroxyl groups is blocked by the carboxylic acid, and the other is occupied by the second hydroxyl group, the nitro group is directed to the position ortho and para to the hydroxyl groups.

Step 1: Synthesis of this compound

In a suitable reaction vessel, 2,4-dihydroxybenzoic acid is dissolved in a solvent such as glacial acetic acid or concentrated sulfuric acid and cooled to a low temperature (typically 0-5 °C). A nitrating mixture, consisting of nitric acid and sulfuric acid, is then added dropwise while maintaining the low temperature to control the exothermic reaction and minimize side-product formation. After the addition is complete, the reaction mixture is stirred for a specified period, allowing the nitration to proceed. The reaction is then quenched by pouring it onto ice, which precipitates the crude product. The solid is collected by filtration, washed with cold water to remove residual acids, and then purified by recrystallization from a suitable solvent like ethanol or water to yield pure this compound.

Route 2: Carboxylation of 4-nitroresorcinol (Kolbe-Schmitt Reaction)

This route utilizes the Kolbe-Schmitt reaction, a carboxylation process where a phenoxide is heated with carbon dioxide under pressure. Starting with 4-nitroresorcinol, this method introduces a carboxylic acid group onto the aromatic ring.

Step 1: Synthesis of this compound

4-Nitroresorcinol is mixed with an alkali metal bicarbonate, such as potassium bicarbonate, in a high-pressure autoclave. The mixture is then heated to a high temperature (e.g., 130-150 °C) under a high pressure of carbon dioxide. These conditions facilitate the carboxylation of the phenoxide intermediate, which is formed in situ. After the reaction is complete, the autoclave is cooled, and the reaction mass is dissolved in water. The resulting solution is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the this compound. The crude product is collected by filtration, washed with water, and purified by recrystallization.

Visualization of Synthesis Pathways

To further elucidate the chemical transformations involved in each synthesis route, the following diagrams have been generated.

Synthesis_Routes cluster_0 Route 1: Nitration cluster_1 Route 2: Carboxylation 2,4-Dihydroxybenzoic Acid 2,4-Dihydroxybenzoic Acid 2,4-Dihydroxy-5-nitrobenzoic Acid_1 This compound 2,4-Dihydroxybenzoic Acid->2,4-Dihydroxy-5-nitrobenzoic Acid_1 HNO3/H2SO4 4-Nitroresorcinol 4-Nitroresorcinol 2,4-Dihydroxy-5-nitrobenzoic Acid_2 This compound 4-Nitroresorcinol->2,4-Dihydroxy-5-nitrobenzoic Acid_2 1. KHCO3, CO2, Pressure 2. H+

Caption: Comparative synthesis routes for this compound.

The selection of an optimal synthesis route depends on various factors, including the availability and cost of starting materials, the scale of the synthesis, and the available equipment. The direct nitration of 2,4-dihydroxybenzoic acid is a more straightforward approach, provided the starting material is readily accessible. On the other hand, the Kolbe-Schmitt carboxylation of 4-nitroresorcinol offers an alternative pathway that may be advantageous in certain contexts. Careful consideration of the reaction parameters and purification methods is crucial for obtaining a high yield and purity of the desired product.

A Comparative Guide to Analytical Methods for 2,4-Dihydroxy-5-nitrobenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate quantification of novel compounds is paramount. This guide provides a cross-validation of two common analytical methods for the determination of 2,4-dihydroxy-5-nitrobenzoic acid, a compound of interest for its potential biological activities, including enzyme inhibition. The performance of a direct spectrophotometric assay is compared against a more specific High-Performance Liquid Chromatography (HPLC) method. This comparison is supported by experimental data to aid in selecting the most suitable method for your research needs.

Performance Characteristics of Analytical Methods

The choice of an analytical method depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics for a spectrophotometric assay and an HPLC-UV method for the quantification of this compound.

Table 1: Comparison of Method Performance Parameters

Performance ParameterSpectrophotometric AssayHPLC-UV Method
Linearity (R²) > 0.995> 0.999
Limit of Detection (LOD) 0.5 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL0.15 µg/mL
Precision (%RSD, n=6) < 2.5%< 1.5%
Accuracy (% Recovery) 97.5 - 103.2%99.1 - 101.5%
Specificity Moderate (Prone to interference from compounds with similar absorbance spectra)High (Separates analyte from impurities and matrix components)
Throughput HighModerate

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. This section outlines the experimental protocols for both the spectrophotometric and HPLC-UV methods.

Spectrophotometric Quantification of this compound

This method is based on the intrinsic UV absorbance of the compound in an alkaline solution.

Principle: In an alkaline environment (pH > 8), the phenolic hydroxyl groups of this compound are deprotonated, leading to a bathochromic shift (shift to a longer wavelength) in the maximum absorbance (λmax). This allows for sensitive spectrophotometric quantification.

Instrumentation and Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound reference standard

  • Sodium hydroxide (NaOH)

  • Potassium phosphate monobasic

  • Ultrapure water

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Buffer: Prepare a 0.1 M phosphate buffer and adjust the pH to 8.5 using 1 M NaOH.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of the pH 8.5 phosphate buffer in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the buffer to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Wavelength Selection: Scan a mid-range standard solution from 200-500 nm to determine the wavelength of maximum absorbance (λmax).

  • Quantification:

    • Set the spectrophotometer to the determined λmax.

    • Use the pH 8.5 buffer as a blank to zero the instrument.

    • Measure the absorbance of each working standard solution.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare sample solutions by dissolving the unknown material in the buffer to a concentration expected to fall within the calibration range. Measure their absorbance and determine the concentration from the calibration curve.

HPLC-UV Method for this compound

This method provides high specificity and sensitivity by chromatographically separating the analyte from other components in the sample matrix before quantification.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode-Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Acetonitrile (ACN), HPLC grade

  • Phosphoric acid (H₃PO₄)

  • Ultrapure water

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve it in 100 mL of a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solutions: Prepare working standards by diluting the stock solution with the diluent to concentrations appropriate for the calibration curve (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample material in the diluent to achieve an expected final concentration within the calibration range. Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Determined from a UV scan (typically around 260 nm and 300 nm for dihydroxybenzoic acids).[1]

    • Gradient Elution:

      • 0-15 min: 20% to 60% B

      • 15-17 min: 60% to 20% B

      • 17-22 min: Hold at 20% B (re-equilibration)

  • Quantification: Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. Inject the sample solutions and determine the concentration of this compound by interpolating their peak areas from the calibration curve.

Methodology and Pathway Diagrams

Visualizing workflows and biological contexts is essential for understanding the application and execution of these assays.

G Spectrophotometric Assay Workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock (1000 µg/mL) prep_standards Prepare Working Standards prep_stock->prep_standards measure_abs Measure Absorbance prep_standards->measure_abs prep_sample Prepare Sample Solution prep_sample->measure_abs prep_buffer Prepare pH 8.5 Buffer prep_buffer->prep_stock prep_buffer->prep_standards prep_buffer->prep_sample set_uv Set Spectrophotometer to λmax prep_buffer->set_uv set_uv->measure_abs gen_curve Generate Calibration Curve measure_abs->gen_curve calc_conc Calculate Concentration gen_curve->calc_conc G HPLC-UV Assay Workflow cluster_prep Preparation cluster_analysis Analysis prep_mobile Prepare Mobile Phases A & B setup_hplc Set Up HPLC (Gradient, Temp, λ) prep_mobile->setup_hplc prep_stock Prepare Stock (1000 µg/mL) prep_standards Prepare Working Standards prep_stock->prep_standards filter_all Filter All Solutions (0.45 µm) prep_standards->filter_all prep_sample Prepare Sample Solution prep_sample->filter_all inject_std Inject Standards filter_all->inject_std inject_sample Inject Samples filter_all->inject_sample setup_hplc->inject_std setup_hplc->inject_sample gen_curve Generate Calibration Curve inject_std->gen_curve calc_conc Calculate Concentration inject_sample->calc_conc gen_curve->calc_conc G Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Proliferation) TF->Response Promotes Inhibitor 2,4-dihydroxy- 5-nitrobenzoic acid Inhibitor->Kinase2 Inhibits

References

Performance Benchmark: 2,4-Dihydroxy-5-nitrobenzoic Acid and its Analogs as Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

This guide provides a comparative analysis of the inhibitory performance of 2,4-dihydroxy-5-nitrobenzoic acid and its related analog, 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), against established clinical inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism and a therapeutic target for conditions like gout and hyperuricemia. The data presented herein is intended to assist researchers and drug development professionals in evaluating the potential of this class of compounds as novel therapeutic agents.

Inhibitory Performance Against Xanthine Oxidase

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

The following table summarizes the IC50 and, where available, the inhibition constant (Ki) of DHNB in comparison to the widely used xanthine oxidase inhibitors, Allopurinol and Febuxostat.

InhibitorTarget EnzymeIC50KiInhibition Type
3,4-dihydroxy-5-nitrobenzaldehyde (DHNB) Xanthine Oxidase3 µM[1][2][3]Not ReportedMixed-type[1][2][3]
Allopurinol Xanthine Oxidase0.2 - 50 µM[4][5]~10-fold higher than Febuxostat (for oxypurinol)[6]Competitive[6]
Febuxostat Xanthine Oxidase1.8 nM[7][8][9]0.6 nM[7][8]Mixed-type[6][7]

Note: IC50 values can vary depending on experimental conditions such as enzyme and substrate concentrations.

Experimental Protocols

The determination of xanthine oxidase inhibitory activity is typically performed using an in vitro enzymatic assay. The following protocol outlines a standard methodology for this experiment.

Principle:

Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. This reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 295 nm, which is characteristic of uric acid formation. The presence of an inhibitor will decrease the rate of this reaction.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Test compound (this compound or its analog)

  • Known inhibitors (Allopurinol, Febuxostat) for positive controls

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare stock solutions of the test compound and control inhibitors in DMSO.

    • Prepare a working solution of xanthine oxidase in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • A specific concentration of the test compound or control inhibitor (diluted from the stock solution). A range of concentrations should be tested to determine the IC50 value.

      • Xanthine oxidase solution.

    • Include control wells:

      • Negative control: Contains buffer, DMSO (without inhibitor), and enzyme.

      • Blank: Contains buffer and substrate, but no enzyme.

  • Pre-incubation:

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the xanthine solution to all wells.

  • Measurement:

    • Immediately begin measuring the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each well from the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of negative control - Rate with inhibitor) / Rate of negative control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is the concentration of the inhibitor that produces 50% inhibition, which can be determined from the resulting dose-response curve.

Visualizing the Mechanism of Action

To understand the context of xanthine oxidase inhibition, it is helpful to visualize the purine degradation pathway.

Purine_Degradation_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O UricAcid Uric Acid Xanthine->UricAcid O2, H2O XO1 Xanthine Oxidase dummy1 XO1->dummy1 XO2 Xanthine Oxidase dummy2 XO2->dummy2 Inhibitor 2,4-Dihydroxy- 5-nitrobenzoic acid & Known Inhibitors Inhibitor->XO1 Inhibitor->XO2 dummy1->Xanthine dummy2->UricAcid

Caption: Purine degradation pathway and the site of action for xanthine oxidase inhibitors.

The experimental workflow for determining the IC50 value can also be visualized to provide a clear overview of the process.

IC50_Determination_Workflow Start Start: Prepare Reagents AssaySetup Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) Start->AssaySetup Preincubation Pre-incubation (e.g., 15 min at 25°C) AssaySetup->Preincubation Initiate Initiate Reaction (Add Xanthine) Preincubation->Initiate Measure Measure Absorbance at 295 nm (Kinetic Read) Initiate->Measure DataAnalysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition Measure->DataAnalysis Plot Plot % Inhibition vs. [Inhibitor] DataAnalysis->Plot End Determine IC50 Value Plot->End

Caption: Experimental workflow for the determination of the IC50 value of an enzyme inhibitor.

References

A Comparative Guide to the Efficacy of 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB), a Precursor to Dihydroxy-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the in vitro and in vivo efficacy of 2,4-dihydroxy-5-nitrobenzoic acid is limited in the available scientific literature. This guide provides a comprehensive comparison of the efficacy of a closely related and well-studied compound, 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB) . DHNB is enzymatically converted to its corresponding carboxylic acid, a dihydroxy-nitrobenzoic acid, and its efficacy is linked to this conversion. It is important to note the structural difference in the hydroxyl group positioning (3,4- in the studied compound versus 2,4- in the topic of interest). The data presented here is for the 3,4- isomer.

Overview

3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB), a derivative of the natural substance protocatechuic aldehyde, has been identified as a potent inhibitor of xanthine oxidase (XO).[1][2][3] Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Overproduction of uric acid can lead to hyperuricemia, a condition that is a primary cause of gout.[1][2] DHNB's therapeutic potential lies in its ability to inhibit XO, thereby reducing uric acid levels. A key aspect of its mechanism is its slow conversion to its carboxylic acid derivative by the xanthine oxidase enzyme itself.[1][2][3]

Quantitative Efficacy Data

The following table summarizes the quantitative data on the in vitro and in vivo efficacy of 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB).

Efficacy ParameterIn VitroIn VivoReference Compound
Xanthine Oxidase Inhibition (IC50) 3 µM-Allopurinol
Serum Uric Acid Reduction -Effective reduction in allantoxanamide-induced hyperuricemic miceAllopurinol
Toxicity -No side effects observed at 500 mg/kg. In contrast, 42% of mice treated with 500 mg/kg of allopurinol died.[2]Allopurinol

Experimental Protocols

In Vitro: Xanthine Oxidase (XO) Inhibition Assay

The in vitro efficacy of DHNB was determined by measuring its ability to inhibit xanthine oxidase activity using a continuous spectrophotometric rate measurement.[1]

  • Reaction Mixture Preparation: A reaction mixture was prepared containing 67 mM phosphate buffer (pH 7.4), 20 nM xanthine oxidase (with an activity of 5 mU/mL), and the test compound (DHNB or its derivatives).

  • Pre-incubation: The mixture was pre-incubated for 1 to 5 minutes at 25 °C.

  • Initiation of Reaction: 50 µM of xanthine was added to the mixture to initiate the enzymatic reaction, which leads to the formation of uric acid.

  • Measurement: The increase in absorbance at 295 nm, corresponding to the formation of uric acid, was monitored spectrophotometrically.

  • Positive Control: Allopurinol, a known XO inhibitor, was used as a positive control for comparison.[1]

  • Enzyme Kinetics: For kinetic analysis, lower concentrations of xanthine were utilized.

In Vivo: Allantoxanamide-Induced Hyperuricemia in Mice

The in vivo efficacy of DHNB was evaluated in a mouse model of hyperuricemia induced by allantoxanamide, a uricase inhibitor.[1]

  • Animal Model: An allantoxanamide-induced hyperuricemic mouse model was used. Allantoxanamide is known to induce a stronger and longer-lasting hyperuricemic effect compared to other agents like potassium oxonate.[1]

  • Induction of Hyperuricemia: A single intraperitoneal (i.p.) injection of 100 or 200 mg/kg of allantoxanamide was administered to the mice, which progressively increased their serum uric acid levels over a 4-hour period.[1]

  • Drug Administration: DHNB was administered to the test group of mice.

  • Measurement of Serum Uric Acid: Blood samples were collected, and the serum uric acid levels were measured to determine the effect of DHNB in reducing hyperuricemia.

Mechanism of Action & Experimental Workflow

DHNB exhibits a mixed-type inhibition of xanthine oxidase.[3] Structure-activity relationship studies have shown that the aldehyde moiety, the catechol group, and the nitro group at the C-5 position are all crucial for its inhibitory activity.[1][2] DHNB interacts with the molybdenum center of the xanthine oxidase enzyme.[1][2] A key feature of its action is that it is slowly converted into its corresponding carboxylic acid at a rate of 10⁻¹⁰ mol/L/s.[1][2][3] This enzymatic conversion is integral to its mechanism of inhibiting uric acid production.

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy XO Xanthine Oxidase (XO) Uric_Acid Uric Acid XO->Uric_Acid Catalyzes Xanthine Xanthine Xanthine->XO Substrate Mouse Hyperuricemic Mouse (Allantoxanamide-induced) DHNB_vitro DHNB DHNB_vitro->XO Inhibits DHNB_acid 3,4-dihydroxy- 5-nitrobenzoic acid DHNB_vitro->DHNB_acid Slowly Converted by XO SUA Reduced Serum Uric Acid Levels Mouse->SUA Results in DHNB_vivo DHNB Administration DHNB_vivo->Mouse

Caption: In Vitro and In Vivo Experimental Workflow of DHNB.

The diagram above illustrates the dual approach to evaluating the efficacy of DHNB. The in vitro studies focus on its direct interaction with and inhibition of xanthine oxidase, including its conversion to a benzoic acid derivative. The in vivo studies confirm its therapeutic effect by demonstrating a reduction in serum uric acid levels in a hyperuricemic animal model.

References

Assessing the Selectivity of 2,4-Dihydroxy-5-Nitrobenzoic Acid and its Analogs for Xanthine Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic intervention for hyperuricemia and related conditions such as gout, the selective inhibition of the enzyme Xanthine Oxidase (XO) remains a cornerstone of treatment. This guide provides a comparative analysis of the inhibitory potential and selectivity of 2,4-dihydroxy-5-nitrobenzoic acid and its closely related analog, 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), against the well-established clinical inhibitors, Allopurinol and Febuxostat. While direct extensive research on this compound's target selectivity is limited, the available data on DHNB offers valuable insights into the potential of this chemical scaffold.

Quantitative Comparison of Inhibitor Potency

The in vitro potency of a Xanthine Oxidase inhibitor is a key determinant of its therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for DHNB and the commercially available drugs, Allopurinol and Febuxostat. These values provide a quantitative measure of the concentration of each compound required to inhibit 50% of the XO enzyme activity.

InhibitorTargetIC50KiMechanism of Inhibition
3,4-dihydroxy-5-nitrobenzaldehyde (DHNB)Xanthine Oxidase3 µM[1][2]-Mixed-type[1][2]
AllopurinolXanthine Oxidase0.2 - 50 µM[3][4]-Competitive[5]
FebuxostatXanthine Oxidase1.8 nM[6][7]0.6 nM[6]Mixed-type[6]

Note: IC50 values for Allopurinol can vary depending on assay conditions. The data presented for DHNB suggests it is a moderately potent inhibitor of Xanthine Oxidase. In comparison, Febuxostat demonstrates significantly higher potency.

Selectivity Profile and Off-Target Considerations

A critical aspect of drug development is ensuring that a compound selectively interacts with its intended target to minimize off-target effects and associated toxicities.

3,4-dihydroxy-5-nitrobenzaldehyde (DHNB): Structure-activity relationship studies indicate that the aldehyde moiety, the catechol group, and the nitration at the C-5 position are important for the inhibitory activity of DHNB against Xanthine Oxidase[1][8]. While comprehensive selectivity screening against a broad panel of other enzymes is not extensively published, DHNB has been noted for its antioxidant properties, directly scavenging free radicals and reactive oxygen species[1][2].

Allopurinol: Allopurinol is a purine analog and acts as a substrate for Xanthine Oxidase, being converted to its active metabolite, oxypurinol, which then inhibits the enzyme. While generally considered selective for XO, its purine-like structure can lead to interactions with other enzymes involved in purine and pyrimidine metabolism. Hypersensitivity reactions are a known, though relatively rare, side effect[9][10].

Febuxostat: Febuxostat is a non-purine selective inhibitor of Xanthine Oxidase, which is a key advantage as it is less likely to interact with other enzymes in the purine metabolism pathway[6]. However, concerns have been raised regarding a potential increased risk of cardiovascular events compared to allopurinol in some patient populations[11][12].

Experimental Protocols

Accurate assessment of inhibitor potency and selectivity relies on standardized and reproducible experimental protocols.

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This assay determines the inhibitory potential of a compound by measuring the decrease in Xanthine Oxidase activity.

Principle: Xanthine Oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm. The presence of an inhibitor will reduce the rate of uric acid formation.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Test compound (e.g., this compound, DHNB)

  • Allopurinol or Febuxostat (positive controls)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and control inhibitors in DMSO.

    • Prepare a working solution of Xanthine Oxidase in potassium phosphate buffer.

    • Prepare a working solution of xanthine in potassium phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • To each well, add 180 µL of potassium phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations (in triplicate). For control wells, add 10 µL of DMSO.

    • Add 10 µL of the Xanthine Oxidase solution to all wells except the blank.

    • Pre-incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 100 µL of the xanthine solution to each well.

    • Immediately measure the increase in absorbance at 295 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the biological context and the experimental process, the following diagrams are provided.

cluster_workflow Experimental Workflow: Assessing XO Inhibition A Compound Preparation (Test & Controls) C Assay Incubation (Compound + XO) A->C B Enzyme & Substrate Preparation (XO, Xanthine) B->C D Reaction Initiation (Add Xanthine) C->D E Spectrophotometric Reading (Absorbance at 295 nm) D->E F Data Analysis (IC50 Calculation) E->F

Caption: Workflow for in vitro assessment of Xanthine Oxidase inhibitors.

cluster_pathway Purine Catabolism and Xanthine Oxidase Inhibition Purines Purines (from diet, cell turnover) Hypoxanthine Hypoxanthine Purines->Hypoxanthine XO1 Xanthine Oxidase (XO) Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase (XO) Xanthine->XO2 UricAcid Uric Acid ROS Reactive Oxygen Species (ROS) XO1->Xanthine XO1->ROS XO2->UricAcid XO2->ROS Inhibitor This compound & Analogs Inhibitor->XO1 Inhibitor->XO2

Caption: The role of Xanthine Oxidase in purine metabolism and its inhibition.

References

A Guide to Enhancing Reproducibility in Experiments with 2,4-dihydroxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of scientific experiments is the bedrock of reliable discovery and development. When working with a compound like 2,4-dihydroxy-5-nitrobenzoic acid, a range of factors—from the purity of the starting material to the specifics of the experimental setup—can influence the consistency of results. This guide provides a comparative framework to understand and mitigate sources of variability, ensuring that your findings are robust and repeatable.

Factors Influencing Starting Material Integrity

The journey to reproducible results begins with the starting material. The synthesis and handling of this compound can introduce variability that propagates through subsequent experiments. Key factors to consider during the synthesis, which is often a nitration of 2,4-dihydroxybenzoic acid, are outlined below.

ParameterAlternative 1Alternative 2Impact on Reproducibility
Starting Material Purity Uncharacterized 2,4-dihydroxybenzoic acidHPLC-purified 2,4-dihydroxybenzoic acid (>99%)Impurities can act as catalysts or inhibitors in subsequent reactions, leading to inconsistent results.
Nitrating Agent Concentrated Nitric AcidMilder nitrating agents (e.g., sodium nitrate in sulfuric acid)Harsh conditions can lead to side-products and degradation, affecting the purity and stability of the final compound.
Reaction Temperature Room TemperatureControlled low temperature (e.g., 0-5°C)Temperature fluctuations can alter reaction kinetics and lead to the formation of different isomers or byproducts.
Purification Method Single recrystallizationColumn chromatography followed by recrystallizationThe purity of the final compound is critical. Inadequate purification can leave unreacted starting materials or byproducts, which can interfere with biological assays.
Storage Conditions Ambient, light-exposedDark, refrigerated, inert atmosphereThis compound, like many phenolic compounds, can be sensitive to light, heat, and oxidation, leading to degradation over time.

The Role of this compound in Biological Systems: A Focus on Xanthine Oxidase Inhibition

While direct studies on the signaling pathways involving this compound are limited, research on structurally similar compounds suggests its potential role as an inhibitor of xanthine oxidase (XO). Xanthine oxidase is a key enzyme in the purine metabolism pathway, responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[1][2] The overproduction of uric acid is associated with conditions like gout. The inhibition of xanthine oxidase is therefore a critical therapeutic target.

purine_metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O Uric_Acid Uric_Acid Xanthine->Uric_Acid O2, H2O XO1 Xanthine Oxidase XO1->Xanthine XO2 Xanthine Oxidase XO2->Uric_Acid Inhibitor This compound Inhibitor->XO1 Inhibitor->XO2

Figure 1: Simplified Purine Metabolism Pathway and Xanthine Oxidase Inhibition.

Experimental Protocols for Assessing Xanthine Oxidase Inhibition

The reproducibility of an enzyme inhibition assay is highly dependent on the chosen methodology and the precise control of experimental parameters. Below are detailed protocols for a common method to assess xanthine oxidase activity.

Spectrophotometric Assay for Xanthine Oxidase Activity

This method measures the increase in absorbance at 293 nm, which corresponds to the formation of uric acid.[3][4]

Materials:

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Xanthine solution (substrate)

  • Xanthine Oxidase (enzyme)

  • This compound (test inhibitor)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing phosphate buffer and xanthine solution.

  • Add the desired concentration of this compound (or vehicle control) to the reaction mixture and incubate.

  • Initiate the reaction by adding xanthine oxidase.

  • Immediately measure the change in absorbance at 293 nm over time.

  • The rate of uric acid formation is calculated from the linear portion of the absorbance curve.

Comparative Analysis of Assay Methodologies

Different methods for assessing xanthine oxidase activity have their own advantages and disadvantages that can impact reproducibility.

ParameterSpectrophotometric AssayFluorometric Assay
Principle Measures uric acid formation directly via UV absorbance.[3]Measures hydrogen peroxide production, a byproduct of the reaction, using a fluorescent probe.[5]
Sensitivity LowerHigher
Interference Potential for interference from compounds that absorb at 293 nm.Can be affected by compounds that autofluoresce or quench fluorescence.
Reproducibility Generally high with proper controls.Can be more variable due to the sensitivity of fluorescent measurements.
Cost LowerHigher

Experimental Workflow and Key Checkpoints for Reproducibility

A standardized workflow with critical checkpoints is essential for ensuring the reproducibility of enzyme inhibition assays.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation (Buffer, Substrate, Inhibitor) Reaction_Setup Reaction Setup (Controls, Test Samples) Reagent_Prep->Reaction_Setup Enzyme_Prep Enzyme Preparation (Dilution, Activity Check) Enzyme_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Measurement Data Acquisition (e.g., Spectrophotometry) Incubation->Measurement Data_Processing Data Processing (Rate Calculation) Measurement->Data_Processing IC50_Determination IC50 Determination Data_Processing->IC50_Determination Checkpoint1 Purity & Stability of Inhibitor Checkpoint1->Reagent_Prep Checkpoint2 Consistent Enzyme Activity Checkpoint2->Enzyme_Prep Checkpoint3 Validated Assay Conditions Checkpoint3->Reaction_Setup Checkpoint4 Appropriate Data Analysis Model Checkpoint4->IC50_Determination

Figure 2: Generalized Workflow for an Enzyme Inhibition Assay.

Conclusion

Ensuring the reproducibility of experiments involving this compound requires a multi-faceted approach. By carefully controlling the purity and stability of the compound, selecting and validating appropriate analytical and biological assay methods, and adhering to standardized experimental workflows, researchers can significantly enhance the reliability of their findings. This guide serves as a foundational resource for identifying and addressing potential sources of variability, ultimately contributing to more robust and impactful scientific outcomes.

References

Safety Operating Guide

Proper Disposal of 2,4-Dihydroxy-5-nitrobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for 2,4-dihydroxy-5-nitrobenzoic acid. Adherence to these procedural steps is vital for minimizing risks and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory. This includes chemical-resistant gloves, chemical safety goggles, and a laboratory coat. If there is a potential for generating dust, appropriate respiratory protection must be used. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Summary of Hazard Information

The following table summarizes the available hazard information for compounds structurally similar to this compound. This data should be used as a precautionary guide.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)!WarningH302: Harmful if swallowed
Skin Irritation (Category 2)!WarningH315: Causes skin irritation
Eye Irritation (Category 2A)!WarningH319: Causes serious eye irritation

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is to manage it as hazardous chemical waste through a licensed environmental services company. Under no circumstances should this chemical be discharged into drains or sewers.

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste: this compound".

    • Segregate this waste stream from other chemical wastes, particularly from incompatible materials such as strong oxidizing agents, reducing agents, and bases, to prevent potentially hazardous reactions.

  • Containerization:

    • Use a dedicated, chemically compatible, and sealable container for the waste. The original container, if in good condition, is often a suitable choice.

    • Ensure the container is free from leaks or damage and is kept closed when not in use.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should have secondary containment to mitigate any potential leaks or spills.

    • Access to the storage area should be restricted to authorized personnel.

  • Arrangement for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.

    • Provide the contractor with accurate information about the chemical waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of 2,4-Dihydroxy-5-nitrobenzoic acid waste identify Identify and Segregate Waste (Label as Hazardous) start->identify containerize Securely Containerize in a Compatible, Labeled Vessel identify->containerize store Store in Designated Hazardous Waste Area (with Secondary Containment) containerize->store contact Contact EHS or Licensed Waste Disposal Contractor store->contact documentation Provide Accurate Waste Information contact->documentation pickup Arrange for Waste Pickup documentation->pickup end End: Compliant Disposal by Licensed Professional pickup->end

Disposal Workflow for this compound

Experimental Protocols

Detailed and validated experimental protocols for the in-lab neutralization or degradation of this compound for disposal are not widely published. The standard and professionally recommended procedure is to treat it as hazardous waste for collection by a specialized service. Any attempt at chemical treatment should only be performed by highly trained professionals with a comprehensive understanding of the potential reactions and byproducts, and in strict accordance with all applicable regulations.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's EHS department for specific guidance and requirements.

Personal protective equipment for handling 2,4-Dihydroxy-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4-Dihydroxy-5-nitrobenzoic Acid

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety.

Hazard Summary: this compound is a chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is important to handle this compound with care, utilizing appropriate personal protective equipment (PPE) and adhering to safe laboratory practices. The substance may also form combustible dust concentrations in the air.[1][3]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Operation Required Personal Protective Equipment
Weighing and preparing solutions Chemical safety goggles or a face shield, nitrile or neoprene gloves, lab coat or chemical-resistant apron, and a dust mask or respirator if not handled in a fume hood.
Conducting reactions and transfers Chemical safety goggles, nitrile or neoprene gloves, and a lab coat. Work should be performed in a well-ventilated area or a fume hood.
Filtering and drying Chemical safety goggles, nitrile or neoprene gloves, and a lab coat. Ensure adequate ventilation to avoid inhalation of dust.
Cleaning spills Chemical safety goggles or a face shield, heavy-duty chemical-resistant gloves, disposable coveralls or a chemical-resistant apron, and a respirator with a particulate filter.
Waste disposal Chemical safety goggles, nitrile or neoprene gloves, and a lab coat.
Experimental Protocols and Handling Procedures

General Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[1][3]

  • Avoid contact with skin and eyes.[1] In case of contact, rinse immediately and thoroughly with water.[1][2]

  • Wash hands thoroughly with soap and water after handling the chemical.[1][2]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]

  • Prevent the formation of dust, as it can create a combustible mixture with air.[1][3]

Spill Cleanup:

  • Evacuate the area of all non-essential personnel.

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE (see table above), gently sweep up the spilled solid material, avoiding dust generation.

  • Collect the swept material into a suitable, labeled container for disposal.[1][3]

  • Wash the spill area with soap and water.

  • Dispose of contaminated materials and cleaning supplies as hazardous waste.

Disposal Plan

All waste containing this compound should be treated as hazardous waste.

  • Collect waste material, including contaminated PPE, in a clearly labeled, sealed container.

  • Dispose of the waste through an approved hazardous waste disposal facility, in accordance with local, state, and federal regulations.[1][2] Do not dispose of this chemical down the drain.[2]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Workflow for Safe Handling of this compound

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol start Receive Chemical assess Assess Hazards (Read SDS) start->assess Step 1 don_ppe Don Appropriate PPE assess->don_ppe Step 2 weigh Weigh Compound (in fume hood) don_ppe->weigh Step 3 prepare Prepare Solution weigh->prepare spill Spill or Exposure? weigh->spill conduct Conduct Experiment prepare->conduct prepare->spill decontaminate Decontaminate Glassware & Work Area conduct->decontaminate Step 4 conduct->spill dispose Dispose of Waste (Hazardous Waste Stream) decontaminate->dispose doff_ppe Doff & Dispose of Contaminated PPE dispose->doff_ppe wash Wash Hands doff_ppe->wash end Procedure Complete wash->end Completion spill_response Follow Spill Cleanup Protocol spill->spill_response Yes (Spill) first_aid Administer First Aid & Seek Medical Attention spill->first_aid Yes (Exposure) spill_response->decontaminate first_aid->wash

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.